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1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride Documentation Hub

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  • Product: 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride
  • CAS: 1306604-85-2

Core Science & Biosynthesis

Foundational

synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

An In-Depth Technical Guide to the Synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Dihydrochloride Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive, field-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Dihydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a valuable building block in contemporary medicinal chemistry. The narrative emphasizes the causal relationships behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. The synthesis is presented as a three-stage process: (1) the α-bromination of cyclopropyl methyl ketone to yield a key α-halo ketone intermediate; (2) the nucleophilic substitution of this intermediate with piperazine; and (3) the final conversion to the stable dihydrochloride salt. This document is intended for researchers, chemists, and drug development professionals, providing detailed, step-by-step protocols, integrated safety data, and characterization guidelines to ensure a successful and safe synthesis.

Introduction: Significance and Synthetic Strategy

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one and its salts are important scaffolds in drug discovery. The cyclopropyl ketone moiety offers a unique combination of rigidity and metabolic stability, while the piperazine ring is a ubiquitous pharmacophore known to enhance aqueous solubility and provide a vector for further functionalization. The synthesis of such molecules, however, presents a distinct challenge: the selective mono-alkylation of the symmetrical piperazine nucleophile.

This guide outlines a robust and scalable synthetic approach that addresses this challenge through a logical and efficient pathway. The core strategy hinges on the preparation of a reactive electrophile, 2-bromo-1-cyclopropylethanone, which subsequently undergoes a nucleophilic substitution reaction with piperazine.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward and logical disconnection strategy. The primary disconnection occurs at the C-N bond formed between the piperazine ring and the ethyl ketone backbone. This identifies piperazine and an α-functionalized cyclopropyl ketone as the key precursors. The α-halo ketone, specifically 2-bromo-1-cyclopropylethanone, is an ideal electrophilic synthon for this purpose. This intermediate, in turn, can be readily synthesized from the commercially available starting material, cyclopropyl methyl ketone.

G cluster_main Retrosynthetic Analysis Target 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride FreeBase 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Target->FreeBase Salt Removal Disconnection C-N Bond Disconnection FreeBase->Disconnection Intermediates Piperazine + 2-Bromo-1-cyclopropylethanone Disconnection->Intermediates Retron SM Cyclopropyl Methyl Ketone Intermediates->SM α-Bromination Retron

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Methodology and Experimental Protocols

The synthesis is divided into three distinct stages, each with a detailed protocol grounded in established chemical principles.

Stage 1: Synthesis of 2-Bromo-1-cyclopropylethanone (Intermediate I)

The initial step involves the α-bromination of cyclopropyl methyl ketone. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.[1][2] The use of methanol as a solvent and low-temperature conditions are critical for controlling the reaction rate and minimizing the formation of poly-brominated byproducts.

Workflow Diagram: Stage 1

G SM Cyclopropyl Methyl Ketone (in Methanol) Reaction Add Bromine (Br₂) dropwise at -5 °C to 0 °C SM->Reaction Stir Stir for 2 hours at low temperature Reaction->Stir Quench Quench with H₂O Stir->Quench Workup Aqueous Workup: 1. Ether Extraction 2. NaHCO₃ wash 3. Dry over Na₂SO₄ Quench->Workup Product Intermediate I: 2-Bromo-1-cyclopropylethanone Workup->Product

Caption: Workflow for the synthesis of Intermediate I.

Detailed Protocol 1:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyclopropyl methyl ketone (1.0 eq.) in methanol. Cool the solution to -5 °C using an ice-salt bath.[3]

  • Bromination: Slowly add molecular bromine (1.0 eq.) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 0 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.[2][3]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at -5 °C to 0 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Once the reaction is complete, slowly add cold water to quench any remaining bromine.[3] Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Purification: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.[3] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-bromo-1-cyclopropylethanone as a light-yellow oil. The product is often used in the next step without further purification.

Reagent/MaterialMolar Eq.PurityNotes
Cyclopropyl methyl ketone1.0>98%Commercially available starting material.
Bromine (Br₂)1.0>99%Highly corrosive and toxic. Handle in a fume hood with appropriate PPE.
Methanol (MeOH)-AnhydrousSolvent.
Diethyl Ether (Et₂O)-ACS GradeExtraction solvent.
Sodium Bicarbonate--Used for aqueous wash to neutralize acidic byproducts (HBr).
Sodium Sulfate (Na₂SO₄)-AnhydrousDrying agent.

Table 1: Reagents and materials for Stage 1.

Stage 2: Synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one (Free Base)

This stage involves a standard SN2 reaction where the nitrogen of piperazine acts as a nucleophile, displacing the bromide from the α-carbon of Intermediate I.[4] The primary challenge is preventing di-alkylation. A common and cost-effective strategy is to use a large excess of piperazine (e.g., 5-10 equivalents).[5] This ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-alkylated one, thus favoring the desired product. An inorganic base like potassium carbonate is also added to act as a proton scavenger for the HBr generated during the reaction.

Workflow Diagram: Stage 2

G Reactants Intermediate I + Excess Piperazine + K₂CO₃ (in Acetonitrile) Reaction Stir at Room Temperature for 12-24 hours Reactants->Reaction Filtration Filter to remove inorganic salts Reaction->Filtration Concentration Concentrate filtrate under reduced pressure Filtration->Concentration Purification Purify by Column Chromatography or Acidic Wash Concentration->Purification Product Product II: 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Purification->Product

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Exploratory

Technical Guide: Elucidating the Mechanism of Action of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

An Investigative Framework for Researchers and Drug Development Professionals Preamble: Charting the Unexplored The compound 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride represents a novel chemical entity...

Author: BenchChem Technical Support Team. Date: February 2026

An Investigative Framework for Researchers and Drug Development Professionals

Preamble: Charting the Unexplored

The compound 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride represents a novel chemical entity whose specific biological mechanism of action has not yet been characterized in publicly accessible literature. Its structure, however, provides a compelling starting point for investigation. The molecule marries two moieties of significant pharmacological interest: a piperazine ring , a cornerstone of numerous centrally active therapeutics, and a cyclopropyl group , a versatile functional group increasingly employed to enhance potency and refine pharmacokinetic profiles.[1][2][3][4]

This guide, authored from the perspective of a Senior Application Scientist, eschews a definitive declaration of the compound's mechanism. Instead, it presents a comprehensive, field-proven strategy for its elucidation. We will proceed from foundational chemical principles to a tiered, systematic experimental workflow, designed to deorphanize this compound and uncover its therapeutic potential. This document serves as both a strategic blueprint and a practical laboratory guide for the rigorous scientific investigation of this promising molecule.

Molecular Architecture & Physicochemical Properties

A thorough understanding of a compound's physical and chemical nature is the bedrock of any mechanistic investigation. It informs formulation, predicts bioavailability, and provides clues to its potential biological interactions.

Structure:

  • IUPAC Name: 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one;dihydrochloride

  • Core Scaffolds:

    • Cyclopropyl-ethanone: The cyclopropyl ring, due to its strained nature and unique π-character, can enhance binding to biological targets and improve metabolic stability.[3][4] Its placement adjacent to a ketone creates a reactive center.

    • Piperazine: This cyclic diamine is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[1][2] It is often ionizable at physiological pH, enhancing solubility.

  • Salt Form: Dihydrochloride salt suggests two basic nitrogen atoms (likely both on the piperazine ring), which are protonated to improve aqueous solubility and stability, a common strategy for amine-containing drugs.

Predicted Physicochemical Data:

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C9H18Cl2N2ODefines the elemental composition and molecular weight.
Molecular Weight 241.16 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) 35.5 ŲSuggests excellent potential for blood-brain barrier penetration.
logP (Octanol-Water Partition Coeff.) 1.0 - 1.5Indicates a balanced lipophilicity, favorable for membrane permeability.
pKa (Strongest Basic) ~8.5 - 9.0The piperazine nitrogen will be protonated at physiological pH (7.4), enhancing solubility.

Hypothesized Biological Targets: An Evidence-Based Approach

Based on the compound's structural motifs, we can formulate several primary hypotheses regarding its mechanism of action. This informed approach allows for more targeted and cost-effective screening.

  • Hypothesis A: CNS Receptor Modulation (Primary)

    • Rationale: The piperazine moiety is a well-established pharmacophore for CNS targets.[2] Many antipsychotic, antidepressant, and anxiolytic drugs, such as clozapine and buspirone, contain this ring system and act on dopaminergic and serotonergic pathways.[2]

    • Potential Targets: Dopamine receptors (D1-D5), Serotonin receptors (5-HT1A, 5-HT2A/2C, etc.), Adrenergic receptors.

  • Hypothesis B: Enzyme Inhibition

    • Rationale: The cyclopropylcarbonylpiperazine side chain is a key feature in certain classes of enzyme inhibitors. For instance, the PARP inhibitor Olaparib utilizes this moiety for solvent-exposed interactions.[5] While our subject molecule is simpler, the potential for interaction with enzymatic binding pockets cannot be discounted. Other piperazine-containing structures have also been developed as PARP or kinase inhibitors.[6][7][8]

    • Potential Targets: Poly (ADP-ribose) polymerase (PARP), various kinases (e.g., PAK4), other metabolic enzymes.[7]

  • Hypothesis C: Ion Channel Modulation

    • Rationale: As a charged species at physiological pH, the compound could interact with the voltage-gated or ligand-gated ion channels that are crucial for neuronal excitability. This is a common mechanism for anticonvulsant and anesthetic drugs.

    • Potential Targets: Sodium (Nav), Potassium (Kv), Calcium (Cav) channels.

The Investigative Workflow: A Tiered Approach to Mechanism Elucidation

A systematic, multi-tiered approach is essential to efficiently and definitively identify the compound's primary mechanism of action. This workflow is designed to move from broad, unbiased screening to specific, high-confidence validation.

investigative_workflow cluster_0 Tier 1: Broad Target Profiling cluster_1 Tier 2: In Vitro Validation & Potency cluster_2 Tier 3: Cellular & Downstream Effects T1 Compound Synthesis & QC (Purity >98%) T1_Screen High-Throughput Screen (e.g., Eurofins SafetyScreen44™) Receptors, Ion Channels, Enzymes T1->T1_Screen T1_Result Identify Primary 'Hits' (e.g., >50% inhibition @ 10µM) T1_Screen->T1_Result T2_Binding Radioligand Binding Assays Determine Affinity (Ki) T1_Result->T2_Binding If Receptor Hit T2_Enzyme Enzyme Inhibition Assays Determine Potency (IC50) T1_Result->T2_Enzyme If Enzyme Hit T2_Functional Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux, Kinase activity) Determine Agonism/Antagonism (EC50/IC50) T2_Binding->T2_Functional T2_Enzyme->T2_Functional T3_Pathway Target Engagement Assays (e.g., Western Blot for p-ERK) T2_Functional->T3_Pathway T3_Phenotype Phenotypic Assays (e.g., Neurite Outgrowth, Cell Viability) T3_Pathway->T3_Phenotype

Caption: A tiered experimental workflow for mechanism of action elucidation.

Experimental Protocols: Self-Validating Methodologies

Protocol: Radioligand Binding Assay for GPCR Affinity (Ki)

This protocol is designed to quantify the binding affinity of the test compound for a hypothesized GPCR target (e.g., Serotonin Receptor 5-HT2A) by measuring its ability to compete with a known high-affinity radioligand.

  • Objective: To determine the inhibitory constant (Ki) of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride at the 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing human 5-HT2A receptor (e.g., from PerkinElmer).

    • Radioligand: [3H]-Ketanserin (specific activity ~80 Ci/mmol).

    • Non-specific ligand: Mianserin (10 µM final concentration).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.

    • Test Compound: 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride, serially diluted (100 µM to 10 pM).

    • 96-well microplates and glass fiber filters (GF/B).

    • Scintillation fluid and a microplate scintillation counter.

  • Methodology:

    • Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

    • Assay Setup (in triplicate):

      • Total Binding: 25 µL Assay Buffer, 25 µL [3H]-Ketanserin (at Kd concentration), 50 µL receptor membranes.

      • Non-Specific Binding (NSB): 25 µL Mianserin, 25 µL [3H]-Ketanserin, 50 µL receptor membranes.

      • Test Compound: 25 µL of each compound dilution, 25 µL [3H]-Ketanserin, 50 µL receptor membranes.

    • Incubation: Incubate the plate for 60 minutes at room temperature. The rationale for this duration is to allow the binding reaction to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound. Wash filters 3x with ice-cold assay buffer to minimize non-specific adherence.

    • Quantification: Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Cell-Based Functional cAMP Assay for GPCR Modulation

This assay determines whether the compound acts as an agonist or antagonist at a Gi/Gs-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Objective: To characterize the functional activity of the test compound at a Gi-coupled receptor (e.g., Dopamine D2 receptor).

  • Materials:

    • CHO-K1 cells stably expressing the human D2 receptor.

    • Assay Medium: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Forskolin (an adenylyl cyclase activator).

    • Reference Agonist (e.g., Quinpirole) and Antagonist (e.g., Haloperidol).

    • cAMP detection kit (e.g., Cisbio HTRF cAMP Dynamic 2).

  • Methodology (Antagonist Mode):

    • Cell Plating: Seed D2-expressing cells into a 384-well plate and culture overnight.

    • Compound Addition: Remove culture medium. Add 5 µL of serially diluted test compound or reference antagonist (Haloperidol). Incubate for 30 minutes.

    • Agonist Challenge: Add 5 µL of the reference agonist (Quinpirole) at its EC80 concentration, co-stimulated with Forskolin. The rationale for using the EC80 is to provide a robust signal window for detecting inhibition.

    • Incubation: Incubate for 30 minutes at room temperature.

    • Lysis & Detection: Add lysis buffer and HTRF detection reagents as per the kit manufacturer's protocol. Incubate for 60 minutes.

    • Readout: Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to determine the IC50 (for antagonists) or EC50 (for agonists). An antagonist will show a dose-dependent reversal of the agonist-induced drop in cAMP.

Hypothetical Signaling Pathway and Data Interpretation

Let us assume the Tier 1 and 2 experiments reveal that 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is a potent and selective antagonist of the Serotonin 5-HT2A receptor, a Gi/q-coupled GPCR.

Hypothetical Data Summary:

Assay TypeTargetResult
Binding Assay 5-HT2A ReceptorKi = 15.2 nM
Functional Assay 5-HT2A (Ca2+ flux)IC50 = 45.7 nM (Antagonist)
Selectivity Panel >100 other targetsKi > 1,000 nM

This data suggests a potent and selective interaction. The downstream consequence of 5-HT2A antagonism is the inhibition of the Gq pathway, which would normally lead to the activation of Phospholipase C (PLC) and subsequent increases in IP3 and DAG, ultimately releasing intracellular calcium.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Protein PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin (Agonist) Serotonin->Receptor Binds CompoundX 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one (Antagonist) CompoundX->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates

Caption: Hypothetical signaling pathway for 5-HT2A receptor antagonism.

Conclusion and Future Directions

This guide has outlined a robust, logical framework for the complete mechanistic characterization of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride. By leveraging knowledge of its core chemical scaffolds, we have formulated testable hypotheses and provided detailed, authoritative protocols for their investigation.

The elucidation of a primary molecular target, as illustrated in our hypothetical example, is not the endpoint but the beginning of a deeper inquiry. Subsequent steps would involve:

  • In Vivo Target Engagement: Using techniques like positron emission tomography (PET) to confirm the compound reaches and binds to its target in a living system.

  • Animal Models of Disease: Testing the compound in relevant animal models (e.g., models of psychosis or depression if a 5-HT2A antagonism mechanism is confirmed) to establish a link between the molecular mechanism and a potential therapeutic effect.

  • ADME/Tox Studies: A full profiling of the compound's absorption, distribution, metabolism, excretion, and toxicity to determine its viability as a clinical candidate.

By adhering to this investigative structure, researchers can systematically unlock the pharmacological secrets of this novel compound and pave the way for its potential development as a next-generation therapeutic agent.

References

  • Boiani, M., & Pavan, F. R. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. [Link]

  • Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis. (2024).
  • Murineddu, G., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 588-599. [Link]

  • Wang, Y., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 66(15), 10435–10455. [Link]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Lv, P., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 417. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]

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Foundational

physicochemical properties of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Dihydrochloride Foreword: The Scientific Imperative of Foundational Knowledge In the landscape of modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Dihydrochloride

Foreword: The Scientific Imperative of Foundational Knowledge

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is both arduous and exacting. Success is predicated not only on profound biological insights but also on a meticulous understanding of a compound's fundamental physicochemical properties. These characteristics—solubility, stability, ionization, and crystal form—are the bedrock upon which all subsequent preclinical and clinical development is built. An early and comprehensive characterization of these parameters is not merely a perfunctory exercise; it is a critical determinant of a program's trajectory, influencing everything from formulation strategies and bioavailability to ultimate clinical efficacy and safety.

This technical guide is dedicated to the comprehensive physicochemical profiling of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Dihydrochloride , a molecule embodying structural motifs of significant interest in medicinal chemistry. The piperazine core is a well-established "privileged scaffold," frequently incorporated to enhance pharmacokinetic properties, while the cyclopropyl ketone moiety offers a unique combination of rigidity and electronic features.[1] As a dihydrochloride salt, its properties are dominated by its ionic nature.

Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide adopts a dual approach. Firstly, it presents an inferred physicochemical profile, meticulously constructed from established principles and empirical data from structurally analogous compounds. This predictive analysis provides a robust starting point for researchers. Secondly, and more critically, it furnishes a suite of detailed, field-proven experimental protocols. These methodologies are not just procedural steps but are presented as self-validating systems, designed to empower researchers to empirically determine these vital properties with precision and confidence. This document is crafted for the discerning researcher, scientist, and drug development professional, for whom scientific integrity and methodological rigor are paramount.

Molecular Architecture and Inferred Identity

The structural attributes of a molecule are the primary determinants of its chemical behavior. 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is characterized by a compact and functionalized architecture.

  • Core Scaffold: A piperazine ring, which, in its dihydrochloride salt form, possesses two protonated nitrogen atoms. This feature is expected to dominate the molecule's solubility and pKa characteristics.

  • Key Functional Groups:

    • A cyclopropyl ketone group: The three-membered cyclopropane ring introduces conformational rigidity and alters the electronic properties of the adjacent carbonyl group.

    • A tertiary amine within the piperazine ring and a secondary amine in the free base, both of which are protonated in the dihydrochloride salt.

  • Salt Form: As a dihydrochloride salt, the compound is ionic, which typically confers higher melting points and enhanced aqueous solubility compared to the corresponding free base.[2]

PropertyInferred Value / Information
Molecular Formula C₉H₁₈Cl₂N₂O
Molecular Weight 241.16 g/mol
IUPAC Name 1-cyclopropyl-2-(piperazin-1-ium-1-yl)ethan-1-one dichloride
CAS Number (Free Base) 828911-02-0[3]
Canonical SMILES C1CC1C(=O)CN2CCNCC2.Cl.Cl

Solubility Profile: Predictions and Empirical Determination

Solubility is a cornerstone property, directly impacting dissolution rate, bioavailability, and the feasibility of liquid formulations. The dihydrochloride salt form of this molecule is anticipated to be highly soluble in aqueous media.[4]

Inferred Solubility Landscape

Based on the behavior of piperazine dihydrochloride and similar small molecule hydrochloride salts, the following solubility profile is predicted.[4][5][6] These predictions serve as a hypothesis for empirical testing.

Solvent SystemSolvent TypePredicted SolubilityRationale for Prediction
Water Polar ProticHigh As an ionic salt with multiple hydrogen bond donors and acceptors, strong solvation by water molecules is expected. Solubility likely increases with temperature.[4]
Methanol / Ethanol Polar ProticModerate to High The polarity and hydrogen-bonding capacity of short-chain alcohols should effectively solvate the ionic compound.[4][7]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of salts.[5]
Acetonitrile (ACN) Polar AproticLow to Moderate Its polarity may allow for some dissolution, but it is generally a weaker solvent for salts compared to water, alcohols, or DMSO.[5]
Dichloromethane (DCM) Non-PolarInsoluble Non-polar solvents are incapable of effectively solvating the highly polar, charged species.[5]
Hexane / Heptane Non-PolarInsoluble The vast difference in polarity between the solute and solvent predicts negligible solubility.[5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the industry-standard isothermal shake-flask method for determining equilibrium solubility, a self-validating system for generating reliable data.

Causality: This method ensures that the system reaches true thermodynamic equilibrium by providing sufficient time and agitation for the dissolution process to complete, preventing the underestimation of solubility that can occur with kinetic measurements.

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing & Analysis prep1 Add excess solid compound to a known volume of solvent in a sealed vial. prep2 Prepare multiple vials for each solvent to be tested. eq1 Place vials in an isothermal shaker bath (e.g., 25°C). prep2->eq1 eq2 Agitate for a set period (typically 24-48 hours) to ensure equilibrium. eq1->eq2 proc1 Allow vials to stand, letting undissolved solid settle. eq2->proc1 proc2 Withdraw a clear aliquot from the supernatant using a solvent-resistant filter. proc1->proc2 proc3 Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). proc2->proc3

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride to a series of glass vials containing a precise volume (e.g., 1.0 mL) of the desired solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (a 24-hour period is standard, but a time-point study is recommended for novel compounds to confirm equilibrium is reached).

  • Sample Collection: After equilibration, cease agitation and allow the vials to stand at the same temperature until the excess solid has sedimented.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV. Calculate the solubility in units of mg/mL or mol/L.

Ionization and Dissociation Constants (pKa)

The pKa values of a molecule dictate its charge state at a given pH, which profoundly affects its solubility, permeability, and target binding. The piperazine moiety contains two nitrogen atoms that will be protonated.

Inferred pKa Values

The pKa values for the parent piperazine molecule are well-documented.[8] The substituents on 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one are not expected to cause a dramatic shift in these values.

  • pKa₁ ≈ 5.3 - 5.7: Associated with the dissociation of the second proton from the dicationic species.

  • pKa₂ ≈ 9.7 - 10.0: Associated with the dissociation of the first proton from the monocationic species.

pKa_Equilibrium Dication Dicationic (pH < pKa₁) Monocation Monocationic (pKa₁ < pH < pKa₂) Dication->Monocation pKa₁ Neutral Neutral (Free Base) (pH > pKa₂) Monocation->Neutral pKa₂

Caption: Ionization states as a function of pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

Causality: This gold-standard method directly measures the change in pH of a solution as a titrant of known concentration is added. The inflection points in the resulting titration curve correspond to the pKa values, providing a direct and accurate measurement of the acid dissociation constants.

Step-by-Step Methodology:

  • System Preparation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Maintain the sample at a constant temperature (e.g., 25 °C) using a jacketed beaker.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water or a co-solvent system if required.

  • Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. For more accurate results, analyze the first or second derivative of the titration curve, where the pKa values correspond to the minima or zero-crossings, respectively.

Spectroscopic and Analytical Characterization

A robust suite of analytical techniques is essential for confirming the structure, identity, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural elucidation.

  • ¹H NMR: The proton spectrum is expected to show characteristic signals for the cyclopropyl protons (typically upfield, between 0.5-1.5 ppm), the piperazine ring protons (a complex multiplet system, likely in the 2.5-4.0 ppm range), and the methylene protons adjacent to the carbonyl and piperazine nitrogen.[9]

  • ¹³C NMR: The carbon spectrum will be distinguished by the carbonyl carbon signal (typically downfield, >190 ppm) and the unique signals for the cyclopropyl and piperazine carbons.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify key functional groups based on their vibrational frequencies.

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
C=O (Ketone) ~1690 - 1715 The carbonyl stretch is a strong, sharp peak. Conjugation with the cyclopropyl ring may slightly lower the frequency compared to a simple aliphatic ketone.[11][12][13]
N-H⁺ (Ammonium Salt) ~2400 - 2800 The stretching vibration of the N-H bond in the protonated piperazine ring appears as a broad, strong band, which is a hallmark of amine salts.
C-H (Cyclopropyl) ~3000 - 3100 The C-H stretching vibrations of the cyclopropane ring typically appear at a slightly higher frequency than those of aliphatic C-H bonds.
Mass Spectrometry (MS)

MS is critical for determining the molecular weight and fragmentation patterns, which aid in structural confirmation.

  • Technique: Electrospray ionization (ESI) is the preferred method for this polar, pre-charged molecule.

  • Expected Ions: In positive ion mode, the primary observed ion would be the monocationic free base [M+H]⁺, formed by the loss of two HCl molecules and the gain of one proton, or the dicationic species [M+2H]²⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation: The piperazine ring is a common site for fragmentation, often leading to characteristic losses that can be diagnostic for this class of compounds.[14][15][16]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the definitive technique for assessing the purity of the compound and quantifying impurities.

Causality: A well-developed HPLC method separates the main compound from any impurities (e.g., starting materials, by-products) based on their differential partitioning between a stationary and a mobile phase. The use of a diode-array detector (DAD) or mass spectrometer (MS) provides specificity and allows for the identification of unknown peaks.

HPLC_Workflow cluster_setup Method Setup cluster_run Analysis cluster_quant Quantification col Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) mob Mobile Phase: A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile grad Gradient Elution: (e.g., 5% to 95% B over 15 minutes) det Detection: UV at 210 nm (ketone) or ELSD/CAD/MS inj Inject prepared sample solution. sep Compound and impurities separate on the column. inj->sep dat Detector generates a chromatogram. sep->dat peak Integrate peak areas. dat->peak calc Calculate purity as: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100 peak->calc

Caption: A typical HPLC workflow for purity analysis.

Illustrative HPLC Method:

  • Column: A C18 reversed-phase column is a robust starting point.

  • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically effective for polar, basic compounds.[17][18] The acid serves to protonate the piperazine nitrogens and improve peak shape.

  • Detection: The cyclopropyl ketone moiety may have a weak UV chromophore, making detection at low wavelengths (e.g., 200-220 nm) necessary. For higher sensitivity and universality, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is highly recommended, as piperazine itself is not UV active.[17]

  • Validation: A full method validation according to ICH guidelines (specificity, linearity, accuracy, precision, LOD, LOQ) is required for use in a regulated environment.

Conclusion: A Framework for Empirical Success

While direct, published physicochemical data for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is scarce, a comprehensive and scientifically rigorous profile can be confidently established. By leveraging an inferential approach grounded in the known properties of its core structural motifs—piperazine salts and cyclopropyl ketones—researchers can formulate robust hypotheses about its behavior. This guide provides that foundational, inferred profile.

More importantly, it equips scientists with the detailed, validated experimental frameworks necessary to move beyond inference to empirical certainty. The protocols detailed herein for determining solubility, pKa, and analytical purity are designed to be both robust and adaptable. By embracing this dual strategy of informed prediction followed by meticulous experimental verification, drug development professionals can navigate the critical early stages of characterization with the confidence and scientific integrity required to build a successful therapeutic program.

References

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • The Good Scents Company. piperazine dihydrochloride, 142-64-3. Available at: [Link]

  • PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... Available at: [Link]

  • LookChem. Cas 3022-15-9,Piperazine-2-carboxylic acid dihydrochloride. Available at: [Link]

  • Ovid. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. Available at: [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs” | Request PDF. Available at: [Link]

  • Solubility of Things. Piperazine dihydrochloride. Available at: [Link]

  • ACS Omega. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Available at: [Link]

  • AppliChem. 1-cyclopropyl-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol dihydrochloride. Available at: [Link]

  • PubChem. Piperazine. Available at: [Link]

  • PubChem. Piperazine dihydrochloride. Available at: [Link]

  • PubMed. Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. Available at: [Link]

  • ResearchGate. Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. Available at: [Link]

  • Shreeji Pharma International. Piperazine Dihydrochloride. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • PubChem. 1-(Cyclopropylcarbonyl)piperazine. Available at: [Link]

  • CDN. Infrared Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. The crystal structure of piperazine. (a) Molecular displacement.... Available at: [Link]

  • ResearchGate. Crystal structure and characterization of the sulfamethazine–piperidine salt. Available at: [Link]

  • Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Available at: [Link]

  • PubChem. 1-Cyclopropylpiperazine. Available at: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]

  • Journal of Medicinal Chemistry. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Available at: [Link]

  • ResearchGate. 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm.. Available at: [Link]

  • Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/98f1f549c71764653e7f9556d35c24e037c3558f/figure/2]([Link]

  • Uniwersytet Jagielloński. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • SpectraBase. 1-(m-Chlorophenyl)piperazine, dihydrochloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Paper Digest. Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis.. Available at: [Link]

  • Maynooth University Research Archive Library. Characterization of an aryl piperazine/2-hydroxypropyl-β-cyclodextrin association, a complex with antidiabetic potential. Available at: [Link]

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Exploratory

A Technical Guide to the Spectral Analysis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected spectral characteristics of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride. As a Senio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectral characteristics of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride. As a Senior Application Scientist, the following sections synthesize predictive data based on close structural analogs with field-proven insights into the causality behind spectral behavior and experimental design. While direct spectral data for this specific salt is not publicly available, this document constructs a robust, predictive framework grounded in authoritative spectroscopic principles and data from closely related molecules.

Introduction: The Molecule and Its Interrogation

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is a synthetic compound featuring a cyclopropyl ketone moiety linked to a piperazine ring via an ethylene bridge. The dihydrochloride salt form enhances its solubility in aqueous media, a common strategy in pharmaceutical development. Piperazine derivatives are ubiquitous in medicinal chemistry, exhibiting a wide range of biological activities. The structural confirmation and purity assessment of such molecules are paramount, relying on a triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide will dissect the predicted spectral data from each technique, offering a comprehensive reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of small molecule characterization, providing unambiguous information about the carbon-hydrogen framework. The analysis for 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is built upon data from its precursor, cyclopropyl(piperazin-1-yl)methanone.

Expert Insights: From Analog to Target

The spectra for cyclopropyl(piperazin-1-yl)methanone provide a foundational understanding of the cyclopropyl and piperazine environments.[1] For our target molecule, we must account for two key structural changes: the introduction of a methylene (-CH2-) linker between the carbonyl group and the piperazine nitrogen, and the protonation of both piperazine nitrogens to form the dihydrochloride salt.

  • Methylene Bridge Insertion: The inserted -CH2- group will appear as a singlet in the proton NMR, likely around 3.0-3.5 ppm. In the ¹³C NMR, this will introduce a new signal around 50-60 ppm.

  • Dihydrochloride Salt Formation: Protonation of the piperazine nitrogens will have a significant deshielding effect. This causes the protons on the carbons adjacent to the nitrogens to shift downfield (to a higher ppm value). The N-H protons themselves will appear as a broad signal, the position of which is highly dependent on the solvent and concentration.

Predicted ¹H NMR Spectral Data (400 MHz, D₂O)
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Piperazine-H (4H)3.20 - 3.60Multiplet4HProtons on the carbons of the piperazine ring. Expected to be broad due to salt formation.
-CH₂- (2H)3.10 - 3.40Singlet2HMethylene bridge protons.
Cyclopropyl-CH (1H)1.80 - 2.10Multiplet1HMethine proton on the cyclopropyl ring, adjacent to the carbonyl.
Cyclopropyl-CH₂ (4H)0.90 - 1.20Multiplet4HMethylene protons of the cyclopropyl ring.
Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)
Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Ketone)~210The carbonyl carbon is significantly deshielded.
-CH₂- (Bridge)55 - 65Methylene bridge carbon.
Piperazine-C40 - 50Carbons of the piperazine ring.
Cyclopropyl-CH18 - 25Methine carbon of the cyclopropyl ring.
Cyclopropyl-CH₂8 - 15Methylene carbons of the cyclopropyl ring.
Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 240 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Prep Dissolve 5-10 mg in 0.6 mL D₂O Tune Tune & Shim Spectrometer Prep->Tune H1_Acq Acquire ¹H Spectrum (16 scans) Tune->H1_Acq C13_Acq Acquire ¹³C Spectrum (1024 scans) H1_Acq->C13_Acq Process Fourier Transform, Phase & Baseline Correction C13_Acq->Process Calibrate Calibrate to Solvent Peak Process->Calibrate Output Output Calibrate->Output Final Spectra

Caption: Workflow for NMR spectral acquisition and processing.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. For a molecule like this, Electrospray Ionization (ESI) is the method of choice due to the presence of basic nitrogen atoms, which are readily protonated.

Expert Insights: Ionization and Fragmentation

We expect the compound to be detected in positive ion mode as the protonated molecule, [M+H]⁺, where M is the free base. The dihydrochloride salt will dissociate in the ESI source. The molecular weight of the free base, C₉H₁₆N₂O, is 168.24 g/mol . Therefore, the primary ion observed will be at m/z 169.1.

Fragmentation will likely occur at the weakest bonds. Key fragmentations would include:

  • Loss of the cyclopropyl group.

  • Cleavage of the bond between the carbonyl and the methylene bridge.

  • Fission of the piperazine ring.

Predicted ESI-MS Data
m/z (Predicted) Assignment Notes
169.1[M+H]⁺Molecular ion of the free base (C₉H₁₇N₂O⁺).
125.1[M+H - C₃H₄]⁺Loss of the cyclopropyl group.
97.1[C₅H₉N₂]⁺Fragment corresponding to the piperazine-methylene moiety.
69.1[C₄H₉N₂]⁺Piperazine ring fragment.
Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrument Setup: Use an ESI-equipped mass spectrometer (e.g., a quadrupole or ion trap).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Tuning: Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

  • Acquisition: Acquire spectra in positive ion mode over a relevant m/z range (e.g., 50-500 Da). For fragmentation data (MS/MS), select the precursor ion (m/z 169.1) and apply collision-induced dissociation (CID).

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI+) cluster_proc Data Analysis Prep Prepare dilute solution in ACN/H₂O + 0.1% FA Infuse Infuse sample (5-10 µL/min) Prep->Infuse Optimize Optimize Source Parameters Infuse->Optimize AcquireMS1 Acquire Full Scan MS (m/z 50-500) Optimize->AcquireMS1 AcquireMS2 Select m/z 169.1 Acquire MS/MS AcquireMS1->AcquireMS2 Analyze Identify [M+H]⁺ and Key Fragments AcquireMS2->Analyze Output Output Analyze->Output Final Spectrum

Caption: Workflow for ESI-MS analysis and fragmentation studies.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Expert Insights: Key Vibrational Modes

The IR spectrum will be dominated by several key features. Data from ethanone, 1-cyclopropyl- shows a strong carbonyl stretch.[2][3] The presence of the piperazinium dihydrochloride will introduce broad absorptions in the N-H stretching region.

  • N-H Stretching: As a secondary ammonium salt, a very broad and strong absorption is expected from 2400-3200 cm⁻¹, characteristic of N⁺-H bonds.

  • C-H Stretching: Sharp peaks just below 3000 cm⁻¹ will correspond to the alkyl C-H stretches. The cyclopropyl C-H stretches may appear slightly above 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption around 1700-1720 cm⁻¹ is expected for the ketone carbonyl. This is a key diagnostic peak.

  • N-H Bending: A medium intensity band around 1500-1600 cm⁻¹ will be present due to the N-H bending of the ammonium groups.

  • C-N Stretching: Absorptions in the 1100-1250 cm⁻¹ region will correspond to C-N bond vibrations.

Predicted IR Absorption Bands (Solid State, KBr or ATR)
Frequency Range (cm⁻¹) Intensity Assignment
2400 - 3200Strong, BroadN⁺-H stretch (from dihydrochloride)
2850 - 3050Medium-StrongC-H stretch (alkyl and cyclopropyl)
1700 - 1720Strong, SharpC=O stretch (ketone)
1500 - 1600MediumN-H bend (ammonium)
1100 - 1250MediumC-N stretch (piperazine)
Protocol for FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, simple technique for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Infrared Spectroscopy Workflow

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing Clean Clean ATR Crystal Background Record Background Spectrum Clean->Background Load Place Sample on Crystal Background->Load Pressure Apply Pressure Load->Pressure Acquire Acquire Spectrum (32 scans, 4 cm⁻¹ res.) Pressure->Acquire Process Ratio Against Background Acquire->Process Output Output Process->Output Final Spectrum

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

This guide provides a comprehensive, predictive overview of the NMR, MS, and IR spectral data for 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride. By synthesizing information from close structural analogs and applying fundamental spectroscopic principles, a detailed and reliable spectral profile has been constructed. These data and protocols serve as a robust baseline for researchers engaged in the synthesis, characterization, and quality control of this compound and its derivatives, ensuring scientific integrity and accelerating research and development efforts. Empirical verification against a synthesized standard is the necessary final step for confirmation.

References

  • Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information for Synthesis of Novel Fused Phthalazine-Piperidine-Based PARP-1 Inhibitors. Retrieved from [Link]

  • MDPI. (2009). methanone. Molbank, 2009(4), M641. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4742004, 1-Cyclopropylpiperazine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Phase IR Spectrum of Ethanone, 1-cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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Foundational

The Cyclopropyl Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The fusion of a cyclopropyl group with a piperazine core creates a un...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The fusion of a cyclopropyl group with a piperazine core creates a unique chemical scaffold that has emerged as a cornerstone in medicinal chemistry. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by cyclopropyl piperazine derivatives. We will delve into the key therapeutic areas where this scaffold has demonstrated significant potential, including its roles in antibacterial, anticancer, and central nervous system (CNS) applications. This document will move beyond a simple recitation of facts to explore the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used to validate these activities. By synthesizing field-proven insights with rigorous scientific data, this guide aims to serve as an essential resource for professionals engaged in the discovery and development of novel therapeutics.

The Strategic Advantage of the Cyclopropyl Piperazine Scaffold

The potency and versatility of cyclopropyl piperazine derivatives stem from the synergistic combination of two key pharmacophoric elements: the piperazine ring and the cyclopropyl group.

  • The Piperazine Nucleus: A Versatile Hub. The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. This structure is considered a "privileged scaffold" in drug design because it is a common feature in numerous biologically active compounds across a wide array of therapeutic areas, including antimicrobial, anticancer, antidepressant, and antipsychotic agents[1]. Its two nitrogen atoms provide ideal anchor points for chemical modification, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.

  • The Cyclopropyl Moiety: A Bioisostere for Enhanced Performance. The cyclopropyl group, a three-membered carbocycle, is far more than a simple bulky substituent. It acts as a bioisostere for other chemical groups, such as carbon-carbon double bonds, and imparts several advantageous properties to a drug candidate. These benefits include enhancing metabolic stability, improving potency, reducing off-target effects, and increasing the molecule's affinity for its biological target[2]. The rigid, planar nature of the cyclopropyl ring can also lock the molecule into a specific conformation that is more favorable for binding to a receptor or enzyme active site[3][4].

The combination of these two moieties creates a powerful platform for developing drugs with optimized efficacy and drug-like properties.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

One of the most successful applications of the cyclopropyl piperazine scaffold is in the development of fluoroquinolone antibiotics. Ciprofloxacin, a widely used antibiotic, famously incorporates this structural motif.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Cyclopropyl piperazine-containing fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV[5].

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is critical for DNA replication and transcription[5].

  • Topoisomerase IV: This enzyme is primarily involved in decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper cell division.

Fluoroquinolones trap these enzymes in a complex with the DNA, leading to the formation of double-strand breaks. This irreversible DNA damage triggers a cascade of events that ultimately leads to bacterial cell death. The cyclopropyl group at the N-1 position of the quinolone core is known to be crucial for potent inhibition of these enzymes[6].

Structure-Activity Relationship (SAR) Insights

SAR studies have provided a clear rationale for the inclusion of the cyclopropyl piperazine motif in fluoroquinolones:

  • N-1 Cyclopropyl Group: Substitution at the N-1 position with a cyclopropyl ring generally confers the most potent antibacterial activity, particularly against Enterobacteriaceae and Pseudomonas aeruginosa[6].

  • C-7 Piperazine Ring: The addition of a piperazine ring at the C-7 position significantly broadens the spectrum of activity to include more Gram-positive bacteria and enhances potency against Gram-negative bacteria[6][7]. Modifications to this piperazine ring can further modulate the compound's pharmacokinetic properties and activity spectrum. For instance, cis-derivatives of 1-(2-fluorocyclopropyl) quinolones have shown greater potency against Gram-positive bacteria than their trans counterparts[8].

Quantitative Analysis of DNA Gyrase Inhibition

The inhibitory activity of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against the target enzyme.

Compound ClassTarget EnzymeOrganismIC50 (µM)Reference
Benzopyrone Derivative (8d)DNA GyraseE. coli0.76[9]
Thiophene Derivative (14)DNA Gyrase (ATPase)M. tuberculosis0.08[3]
Ciprofloxacin (Reference)DNA GyraseE. coli2.72[9]
Novobiocin (Reference)DNA GyraseE. coli0.026 (26 nM)[10]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay is a cornerstone for evaluating potential fluoroquinolone candidates. It measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Rationale: The choice of a plasmid-based assay provides a physiologically relevant substrate (relaxed circular DNA) for the gyrase enzyme. The subsequent analysis by agarose gel electrophoresis allows for a clear visual distinction between the supercoiled (product) and relaxed (substrate) forms of the plasmid, making inhibition easy to quantify.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 6.5% glycerol, 100 µg/ml BSA), 1 mM ATP, 0.25-0.5 µg of relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a defined amount (e.g., 0.4 µg) of purified DNA gyrase enzyme (containing both A and B subunits).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60 minutes) to allow for the supercoiling reaction to proceed[11].

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., 1% SDS) and a loading dye (e.g., bromophenol blue)[2].

  • Electrophoresis: Load the samples onto a 1.2% agarose gel in TAE buffer (40 mM Tris-acetate, pH 8.0, 2 mM EDTA)[11]. Run the gel at a constant voltage (e.g., 50 V) for approximately 2 hours.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The intensity of the supercoiled band will decrease with increasing concentrations of an effective inhibitor. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of the supercoiling activity.

Workflow for DNA Gyrase Inhibition Assay

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep Prepare Reaction Mix (Buffer, ATP, Plasmid DNA) add_comp Add Test Compound (Serial Dilutions) prep->add_comp add_enz Initiate with DNA Gyrase Enzyme add_comp->add_enz incubate Incubate (e.g., 37°C for 60 min) add_enz->incubate stop_rxn Terminate Reaction (Add Stop Buffer/Dye) incubate->stop_rxn gel Agarose Gel Electrophoresis stop_rxn->gel visualize Visualize Bands (UV) Quantify Inhibition gel->visualize calc Calculate IC50 Value visualize->calc

Caption: Workflow of a typical DNA gyrase supercoiling inhibition assay.

Anticancer Activity: A Multifaceted Approach

The versatility of the piperazine scaffold has led to its incorporation into numerous anticancer agents[12]. When combined with a cyclopropyl group, these derivatives can exhibit potent cytotoxic effects against a variety of human cancer cell lines.

Mechanisms of Action

The anticancer mechanisms of cyclopropyl piperazine derivatives are diverse and often depend on the other chemical moieties attached to the core scaffold. Some compounds have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells[6]. For example, certain piperazine derivatives have been found to be highly effective against colon, CNS, melanoma, and breast cancer cell lines[1].

Quantitative Analysis of In Vitro Cytotoxicity

The anticancer potential of these compounds is assessed by determining their IC50 or GI50 (concentration causing 50% inhibition of cell growth) values against various cancer cell lines.

Compound/DerivativeCancer Cell LineCancer TypeIC50 / GI50 (µM)Reference
Vindoline-Piperazine (23)MDA-MB-468Breast Cancer1.00 (GI50)[1]
Vindoline-Piperazine (25)HOP-92Lung Cancer1.35 (GI50)[1]
Piperazine Amide DerivativeMDA-MB-231Breast Cancer11.3 (IC50)[6]
Imidazo[1,2-a]pyrimidine (3d)MDA-MB-231Breast Cancer35.9 (IC50)[4]
Imidazo[1,2-a]pyrimidine (4d)MDA-MB-231Breast Cancer35.1 (IC50)[4]
Piperazine-Oxazole HybridVariousVarious0.09 - 11.7 (IC50)[1]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cytotoxicity of potential medicinal agents.

Rationale: This assay relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2)[13].

  • Compound Treatment: The following day, treat the cells with various concentrations of the cyclopropyl piperazine derivative. Include appropriate controls (untreated cells and vehicle-only controls). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well[13][14].

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals[13].

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute acid) to each well to dissolve the purple formazan crystals[14].

  • Absorbance Reading: Gently mix the plate to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Central Nervous System (CNS) Activity: Modulating Dopamine Receptors

Cyclopropyl piperazine derivatives have been extensively investigated for their ability to interact with dopamine receptors in the CNS, particularly the D2, D3, and D4 subtypes[15][16]. This activity is highly relevant for the development of novel antipsychotic medications.

Mechanism of Action: D2 Receptor Antagonism and Partial Agonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. They are the primary target for most antipsychotic drugs[17]. When activated, D2-like receptors couple to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels[18].

Cyclopropyl piperazine derivatives can act as either antagonists (blocking the receptor) or partial agonists (producing a submaximal response) at D2 receptors. Partial agonists are of particular interest as they can stabilize the dopamine system, acting as functional antagonists in a hyperdopaminergic state (like in schizophrenia) and as functional agonists in a hypodopaminergic state.

Dopamine D2 Receptor Signaling Pathway

The interaction of a D2 receptor ligand with its target initiates a complex intracellular signaling cascade.

Dopamine D2 Receptor Signaling Cascade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->Response Downstream Effects Ligand Dopamine or Antagonist/Partial Agonist Ligand->D2R Binds

Caption: Simplified signaling pathway for the Dopamine D2 receptor.

Quantitative Analysis of Receptor Binding

The affinity of a compound for a receptor is measured by its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Compound Class/ExampleReceptorBinding Affinity (Ki, nM)Reference
Phenylpiperazine Analog (6a)Human D3~1.4 (calculated)[19]
Phenylpiperazine Analog (6a)5-HT1A199[19]
Phenylpiperazine Analog (7a)5-HT1A14.3[19]
CariprazineHuman D3High affinity (preferential)[20]

Note: Ki values can vary based on assay conditions. The data shown for Phenylpiperazine Analog (6a) at the D3 receptor is inferred from its high selectivity and nanomolar affinity described in the text.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from the D2 receptor, thereby determining its binding affinity.

Rationale: This competitive binding assay is the gold standard for determining the affinity (Ki) of a new compound for a specific receptor. Using a radioligand with known high affinity and specificity for the D2 receptor allows for sensitive and quantitative measurement of displacement by a test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1/D2/Gα15 cells). This involves cell lysis and centrifugation to isolate the membrane fraction containing the receptors.

  • Assay Setup: In a 96-well plate, combine the prepared cell membranes, a constant concentration of a radiolabeled D2 antagonist (e.g., [3H]-Spiperone or [3H]-Haloperidol), and varying concentrations of the unlabeled test compound[21].

  • Control Wells:

    • Total Binding: Wells containing only membranes and radioligand (no test compound).

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known, potent unlabeled D2 antagonist (e.g., Butaclamol) to block all specific binding[21].

  • Incubation: Incubate the plate at room temperature for a set time (e.g., 90 minutes) with shaking to allow the binding to reach equilibrium[21].

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioactivity[21].

  • Scintillation Counting: Add a scintillation cocktail to each well of the filter plate and quantify the amount of radioactivity retained on the filters using a scintillation counter (e.g., a TopCount)[21].

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Conclusion and Future Directions

The cyclopropyl piperazine scaffold is a testament to the power of rational drug design, where distinct structural motifs are combined to create molecules with superior therapeutic properties. Its proven success in antibacterial, anticancer, and CNS-targeted agents underscores its status as a privileged core in medicinal chemistry. The continued exploration of this scaffold, driven by a deep understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of next-generation therapeutics. Future research will likely focus on synthesizing novel derivatives with enhanced selectivity for specific biological targets, thereby improving efficacy while minimizing off-target side effects. The robust experimental protocols detailed in this guide provide the foundational tools necessary for researchers to validate these new chemical entities and propel them through the drug discovery pipeline.

References

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. Retrieved from [Link]

  • Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation. (2024). MDPI. Retrieved from [Link]

  • Inhibitors of bacterial DNA gyrase's allosteric pocket, with IC50... (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones. (n.d.). Protocol Exchange. Retrieved from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. (n.d.). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Schematic diagram of D1-like dopamine receptor and D2-like dopamine... (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. (1992). PubMed. Retrieved from [Link]

  • Chiral DNA gyrase inhibitors. 1. Synthesis and antimicrobial activity of the enantiomers of 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid. (1988). PubMed. Retrieved from [Link]

  • 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. (2021). PubMed. Retrieved from [Link]

  • Chemical evolution of the fluoroquinolone antimicrobial agents. (1988). PubMed. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. Retrieved from [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved from [Link]

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  • trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents. (2000). PubMed. Retrieved from [Link]

  • Structure--activity relationship of quinolones. (1989). PubMed. Retrieved from [Link]

  • Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl). (1995). PubMed. Retrieved from [Link]

  • Dopamine receptor D2. (n.d.). Wikipedia. Retrieved from [Link]

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  • Preferential binding to dopamine D3 over D2 receptors by cariprazine in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO. (2016). ResearchGate. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Dihydrochloride

Introduction: Navigating the Physicochemical Landscape of a Novel API In the realm of drug discovery and development, the journey of a promising molecule from the laboratory bench to a therapeutic reality is contingent u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Physicochemical Landscape of a Novel API

In the realm of drug discovery and development, the journey of a promising molecule from the laboratory bench to a therapeutic reality is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as critical pillars that dictate a compound's developability, formulation strategy, and ultimately, its clinical efficacy and safety. This guide provides an in-depth technical exploration of the solubility and stability of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride, a molecule of interest for researchers and drug development professionals.

The presence of a cyclopropyl ketone moiety, a piperazine ring, and its formulation as a dihydrochloride salt presents a unique combination of structural features that influence its behavior in various environments. The cyclopropyl group can enhance metabolic stability, while the basic piperazine ring offers a site for salt formation to improve solubility.[1][2][3] The dihydrochloride salt form is frequently employed to enhance the aqueous solubility and stability of basic active pharmaceutical ingredients (APIs).[4][5][6][7]

This document will delve into the theoretical considerations and practical methodologies for characterizing the solubility and stability of this compound. We will explore the causal relationships behind experimental choices, provide detailed protocols for key assessments, and present data in a clear, comparative format. The overarching goal is to equip researchers with the knowledge to design and execute robust studies that will illuminate the path for the successful development of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride.

Part 1: Solubility Characterization

A comprehensive understanding of a drug candidate's solubility is paramount, as it directly impacts its absorption and bioavailability.[8][9] For 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride, its hydrophilic nature, imparted by the two hydrochloride salts, suggests good aqueous solubility. However, this must be empirically determined across a range of physiologically relevant conditions.

Theoretical Considerations for Solubility

The solubility of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is governed by the interplay of its molecular structure and the properties of the solvent. The presence of the ionizable piperazine nitrogens, protonated in the dihydrochloride salt, facilitates strong interactions with polar solvents like water. Conversely, the cyclopropyl and ethyl ketone components contribute to its lipophilicity.

Experimental Protocols for Solubility Determination

Two key types of solubility are typically assessed: kinetic and thermodynamic.

1.2.1. Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (often in DMSO) into an aqueous buffer.[8] This is a high-throughput screening method used early in discovery to identify compounds with potential solubility liabilities.[8]

Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well using a laser nephelometer.[9] The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

1.2.2. Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic solubility, often considered the "gold standard," measures the equilibrium concentration of a compound in a saturated solution.[10] This method is more time-consuming but provides a more accurate representation of a drug's solubility in a given medium.[10]

Protocol: Thermodynamic Solubility by the Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[11]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Solubility Profile

The solubility data should be summarized in a clear and concise table to facilitate comparison across different conditions.

Solubility Type Medium pH Temperature (°C) Solubility (mg/mL)
KineticPBS with 1% DMSO7.425Illustrative Value
ThermodynamicSimulated Gastric Fluid1.237Illustrative Value
ThermodynamicAcetate Buffer4.537Illustrative Value
ThermodynamicPhosphate Buffer6.837Illustrative Value
ThermodynamicPhosphate Buffer7.437Illustrative Value
ThermodynamicWater~5-625Illustrative Value

Note: The values in this table are for illustrative purposes and should be replaced with experimental data.

Diagram: Solubility Determination Workflow

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution k_start->k_dilute k_add Add Aqueous Buffer k_dilute->k_add k_incubate Incubate (1-2h) k_add->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_end Kinetic Solubility Limit k_measure->k_end t_start Excess Solid in Buffer t_agitate Agitate to Equilibrium (24-72h) t_start->t_agitate t_separate Centrifuge/Filter t_agitate->t_separate t_quantify Quantify by HPLC t_separate->t_quantify t_end Equilibrium Solubility t_quantify->t_end

Caption: Workflow for kinetic and thermodynamic solubility determination.

Part 2: Stability Assessment

The chemical stability of an API is a critical quality attribute that ensures its safety, efficacy, and shelf-life.[12] Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[13][14][15][16]

Theoretical Considerations for Stability

The 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride molecule possesses several functional groups susceptible to degradation:

  • Ketone: The ketone group can be susceptible to reduction or other reactions.

  • Piperazine Ring: The nitrogen atoms in the piperazine ring can be prone to oxidation.[2]

  • Amine Linkage: The bond between the ethyl chain and the piperazine nitrogen could be a site for hydrolysis, particularly under extreme pH conditions.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than those used for accelerated stability testing.[16] The goal is to achieve 5-20% degradation to allow for the identification of degradation products.

Protocol: Forced Degradation Studies

  • Solution Preparation: Prepare solutions of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride (e.g., 1 mg/mL) in various stress media.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[13]

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[13]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 105°C for 48 hours.

    • Photostability: Expose the drug substance solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

Long-Term and Accelerated Stability Studies

Following forced degradation, formal stability studies under ICH-prescribed conditions are necessary to establish a re-test period or shelf life.[17][18][19]

Protocol: ICH Stability Studies

  • Batch Selection: Use at least three primary batches of the drug substance.[20][21][22]

  • Container Closure System: Package the drug substance in a container closure system that simulates the proposed packaging for storage and distribution.[17][18]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[17][19]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[20]

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[17][18][19]

    • Accelerated: 0, 3, and 6 months.[17][18][19]

  • Analytical Testing: At each time point, test for appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Presentation: Stability Summary

The results of the stability studies should be tabulated to provide a clear overview of the compound's stability profile.

Forced Degradation Results

Stress Condition Duration Temperature % Degradation Major Degradants
0.1 N HCl24 h60°CIllustrative ValueIllustrative ID
0.1 N NaOH24 h60°CIllustrative ValueIllustrative ID
3% H₂O₂24 hRTIllustrative ValueIllustrative ID
Heat (Solid)48 h105°CIllustrative ValueIllustrative ID
Light (ICH Q1B)--Illustrative ValueIllustrative ID

Note: The values in this table are for illustrative purposes and should be replaced with experimental data.

Diagram: Stability Testing Workflow

G cluster_0 Forced Degradation cluster_1 ICH Stability Studies fd_start Drug Substance Solution fd_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) fd_start->fd_stress fd_analyze Analyze by Stability-Indicating HPLC fd_stress->fd_analyze fd_identify Identify Degradation Pathways & Products fd_analyze->fd_identify ich_start 3 Batches in Final Packaging ich_long Long-Term Storage (e.g., 25°C/60% RH) ich_start->ich_long ich_accel Accelerated Storage (40°C/75% RH) ich_start->ich_accel ich_test Test at Specified Time Points ich_long->ich_test ich_accel->ich_test ich_evaluate Evaluate Data to Establish Shelf-Life ich_test->ich_evaluate

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of Cyclopropyl Ketone Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropyl ketone moiety is a privileged structural motif in modern medicinal chemistry, prized for its unique combination of steric...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl ketone moiety is a privileged structural motif in modern medicinal chemistry, prized for its unique combination of steric and electronic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing cyclopropyl ketone-containing compounds. We will explore the fundamental principles that dictate their biological activity, including the electronic influence of the strained ring system, its role as a versatile bioisostere, and its impact on metabolic stability. Through detailed case studies, experimental workflows, and data-driven insights, this document serves as a technical resource for leveraging the cyclopropyl ketone scaffold in the design and optimization of potent, selective, and metabolically robust therapeutic agents.

Introduction: The Unique Chemical Nature of the Cyclopropyl Ketone Moiety

The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated ring. Its inherent ring strain (~27.5 kcal/mol) forces the C-C bonds into a "bent" or "banana" bond conformation, imparting significant p-character.[1] This unique hybridization makes the cyclopropyl ring electronically similar to a double bond or even a phenyl ring, yet it retains a three-dimensional, sp3-rich character.[1][2]

When appended to a ketone, these electronic features are amplified. The carbonyl group's electron-withdrawing nature polarizes the adjacent cyclopropyl ring, influencing the molecule's conformation and its ability to interact with biological targets. This interplay of steric rigidity and electronic versatility is the foundation of the cyclopropyl ketone's utility in drug design.[3] It allows medicinal chemists to address multiple challenges simultaneously, from enhancing potency to improving pharmacokinetic profiles.[2][4]

Core Principles of Cyclopropyl Ketone SAR

The biological activity of cyclopropyl ketone compounds is governed by a nuanced interplay of several factors. Understanding these principles is critical for rational drug design.

Electronic Effects and Bioisosterism

The enhanced p-character of the cyclopropyl ring's C-C bonds allows it to engage in favorable interactions typically associated with aromatic systems.[4][5] This has led to its successful implementation as a phenyl ring bioisostere . Replacing a phenyl ring with a cyclopropyl group can maintain or enhance binding affinity while significantly improving physicochemical properties such as solubility and metabolic stability.[1]

  • Phenyl Ring Mimicry: The cyclopropyl group can mimic the steric footprint of a phenyl ring and participate in similar hydrophobic and even π-stacking-like interactions within a receptor active site.[6][7]

  • Modulation of Reactivity: The electronic nature of the group attached to the ketone can fine-tune the reactivity of the cyclopropyl ring. Electron-withdrawing groups, for instance, can activate the ring, making it more susceptible to nucleophilic attack and ring-opening reactions, a property that can be exploited in the design of covalent inhibitors or probes.[3] Computational studies have shown that aryl cyclopropyl ketones have enhanced reactivity due to the stabilization of radical intermediates through conjugation.[8][9][10]

Steric and Conformational Constraints

The rigid, planar nature of the cyclopropyl ring provides a powerful tool for conformational constraint.[1] In flexible molecules, a significant entropic penalty must be paid upon binding to a target, as the molecule loses rotational freedom. By incorporating a cyclopropyl group, medicinal chemists can "pre-organize" a molecule into its bioactive conformation, reducing this entropic penalty and often leading to a substantial increase in potency.[2][4] This conformational rigidity also provides well-defined vectors for substituents, allowing for precise positioning within a binding pocket to maximize interactions and enhance selectivity.[1]

Impact on Metabolic Stability

One of the most valuable attributes of the cyclopropyl group is its ability to enhance metabolic stability.[11][12] The C-H bonds on a cyclopropane ring are shorter, stronger, and have a higher bond dissociation energy compared to those in typical alkanes.[2][13] This makes them significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which often begins with a hydrogen atom abstraction step.[13]

  • Blocking Metabolic Hotspots: Strategically placing a cyclopropyl group can shield metabolically labile positions on a molecule, prolonging its half-life and improving its pharmacokinetic profile.[11][13]

  • Mechanism-Based Inhibition: It is crucial to note that while often used to improve stability, cyclopropylamines (a related class) can act as mechanism-based inhibitors of CYP enzymes.[14][15][16] The oxidation of the cyclopropylamine can lead to a ring-opened reactive intermediate that covalently modifies and inactivates the enzyme.[14] This highlights the importance of understanding the metabolic fate of any cyclopropyl-containing compound.

Case Studies in Drug Discovery

The principles of cyclopropyl ketone SAR are best illustrated through their successful application in drug development programs.

Case Study: HCV NS3/4A Protease Inhibitors

The Hepatitis C Virus (HCV) NS3/4A protease is a critical enzyme for viral replication and a prime target for antiviral therapy.[17][18][19] Many potent inhibitors of this enzyme incorporate a cyclopropyl group as part of an acyl-sulfonamide or ketoamide warhead that interacts with the catalytic serine residue.

In the development of these inhibitors, the cyclopropyl group serves multiple functions:

  • Potency Enhancement: By incorporating a P1-P2 cyclopropyl alanine combination, researchers achieved a significant, roughly 10-fold improvement in potency over earlier inhibitors.[20]

  • Conformational Lock: The cyclopropyl ring constrains the P1 and P2 side chains, orienting them for optimal binding within the S1 and S2 pockets of the protease active site.[21] This pre-organization is a key contributor to the high binding affinity observed.

  • Improved Pharmacokinetics: The inherent metabolic stability of the cyclopropyl group helps to protect the inhibitor from rapid clearance, contributing to a favorable pharmacokinetic profile necessary for an effective oral drug.

Case Study: Cytochrome P450 (CYP) Inhibition

Cyclopropyl ketones and related structures can also be designed as inhibitors of metabolic enzymes like CYP450s. This can be desirable for "boosting" the concentration of other drugs or as a primary therapeutic goal. The mechanism often involves the unique reactivity of the strained ring.

For example, N-benzyl-N-cyclopropylamine is known to cause suicide inactivation of P450 enzymes.[14] The proposed mechanism involves an initial electron transfer from the nitrogen to the activated heme iron of the enzyme, forming a radical cation. This intermediate can then undergo ring-opening of the cyclopropyl group, generating a reactive species that covalently binds to and irreversibly inactivates the enzyme.[14][15] This demonstrates how the latent reactivity of the cyclopropyl ring can be harnessed for specific inhibitory functions.

Experimental Workflows for SAR Elucidation

A systematic investigation of SAR requires robust synthetic and analytical methodologies. The iterative cycle of designing, synthesizing, and testing analogs is the cornerstone of medicinal chemistry.

Synthetic Strategy: Analog Generation via the Kulinkovich Reaction

To explore the SAR of a cyclopropyl ketone scaffold, a diverse library of analogs must be synthesized. The Kulinkovich reaction is a powerful and versatile method for preparing substituted cyclopropanols from esters, which can then be oxidized to the corresponding cyclopropyl ketones.[22][23][24]

graph Kulinkovich_Reaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Ester [label="Carboxylic Ester\n(R-COOR')", fillcolor="#F1F3F4"]; Grignard [label="Grignard Reagent\n(2 eq. EtMgBr)", fillcolor="#F1F3F4"]; Titanium [label="Titanium Catalyst\n(e.g., Ti(O-iPr)4)", fillcolor="#F1F3F4"]; Intermediate [label="Titanacyclopropane\nIntermediate", fillcolor="#FBBC05"]; Product [label="1-Substituted\nCyclopropanol", fillcolor="#34A853"]; Ketone [label="Cyclopropyl Ketone\n(Target Analog)", fillcolor="#4285F4"];

Ester -> Intermediate [label="Reaction"]; Grignard -> Intermediate; Titanium -> Intermediate; Intermediate -> Product [label="Hydrolysis"]; Product -> Ketone [label="Oxidation\n(e.g., PCC, Swern)"]; }

Caption: The Kulinkovich reaction workflow for synthesizing cyclopropyl ketone analogs.

Protocol 4.1: General Procedure for Kulinkovich Reaction & Oxidation

  • Reaction Setup: To a solution of the starting ester (1.0 eq) and titanium(IV) isopropoxide (1.1 eq) in anhydrous diethyl ether (Et2O) under an inert atmosphere (N2 or Ar), add a solution of ethylmagnesium bromide (2.2 eq) in Et2O dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the consumption of the starting ester by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with Et2O or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification (Cyclopropanol): Purify the crude cyclopropanol intermediate by flash column chromatography on silica gel.

  • Oxidation: Dissolve the purified cyclopropanol (1.0 eq) in anhydrous dichloromethane (DCM). Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Workup & Purification (Ketone): Filter the reaction mixture through a pad of Celite®, washing with DCM. Concentrate the filtrate and purify the resulting crude cyclopropyl ketone by flash column chromatography to yield the final analog.

Bio-analytical Assays for Potency and Selectivity

Once synthesized, the analogs must be tested to determine their biological activity. A standard method for enzyme inhibitors is the IC50 determination assay.

graph SAR_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Design [label="Design Analogs", fillcolor="#4285F4"]; Synthesis [label="Synthesize Analogs\n(e.g., Kulinkovich Rxn)", fillcolor="#EA4335"]; Testing [label="Biological Testing\n(e.g., IC50 Assay)", fillcolor="#FBBC05"]; Analysis [label="Analyze Data (SAR)", fontcolor="#202124", fillcolor="#F1F3F4"]; Lead_Opt [label="Lead Optimization", fillcolor="#34A853"];

Design -> Synthesis; Synthesis -> Testing; Testing -> Analysis; Analysis -> Lead_Opt; Lead_Opt -> Design [label="Iterative Cycle"]; }

Caption: The iterative workflow for Structure-Activity Relationship (SAR) studies.

Protocol 4.2: Microsomal Stability Assay

This assay is crucial for evaluating the metabolic liabilities introduced by structural modifications.[11]

  • Incubation Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human liver microsomes, HLM), the test compound (at a final concentration of ~1 µM), and phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH regenerating system.

  • Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by adding a cold organic solvent, typically acetonitrile (ACN), containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Data Interpretation and Lead Optimization

The data generated from synthetic and biological testing must be collated and analyzed to derive meaningful SAR trends.

Quantitative SAR (QSAR) Data Analysis

Summarizing data in a tabular format allows for the direct comparison of structural modifications with changes in biological activity and other key properties.

Compound IDR1 GroupR2 GroupIC50 (nM) [Target]Metabolic Half-life (t½, min) [HLM]
Lead-01 HH50.215
Analog-A1 4-F-PhH25.845
Analog-A2 4-MeO-PhH65.1<5
Analog-B1 HMe48.530
Analog-B2 HCF3150.3>60

Analysis of Hypothetical Data:

  • R1 Modification: The addition of an electron-withdrawing fluorine at the para-position of a phenyl ring (Analog-A1) improves potency and significantly enhances metabolic stability, likely by blocking a site of oxidative metabolism.[11] Conversely, an electron-donating methoxy group (Analog-A2) is detrimental to both potency and stability, likely due to rapid O-demethylation.[11]

  • R2 Modification: Adding a small methyl group to the cyclopropyl ring (Analog-B1) has a neutral effect on potency but doubles the metabolic half-life. A bulky, electron-withdrawing trifluoromethyl group (Analog-B2) drastically reduces potency, suggesting a steric clash or unfavorable electronic interaction in the binding site, despite its positive impact on metabolic stability.

This analysis allows researchers to form new hypotheses for the next design cycle, such as combining the beneficial 4-F-Ph group from A1 with the methyl group from B1 to create a potentially superior compound.

Conclusion

The cyclopropyl ketone scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique electronic properties, ability to act as a conformational restraint and phenyl bioisostere, and general enhancement of metabolic stability make it an attractive feature for incorporation into drug candidates.[2][4][12] A thorough understanding of the structure-activity relationships, guided by systematic analog synthesis and robust biological and metabolic evaluation, is paramount for successfully harnessing the full potential of this valuable structural motif. The iterative process of design, synthesis, and testing, as outlined in this guide, provides a validated framework for the optimization of cyclopropyl ketone-based compounds into next-generation therapeutics.

References

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Exploratory

in vitro evaluation of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

An In-Depth Technical Guide for the In Vitro Evaluation of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride This guide provides a comprehensive framework for the preclinical in vitro evaluation of the novel ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the In Vitro Evaluation of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

This guide provides a comprehensive framework for the preclinical in vitro evaluation of the novel chemical entity, 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride. As direct biological data for this specific compound is not yet widely published, this document outlines a robust, tiered testing strategy based on established methodologies for analogous piperazine-containing compounds. The protocols and workflows described herein are designed to build a foundational understanding of the compound's bioactivity, from initial cytotoxicity profiling to the elucidation of potential mechanisms of action.

Compound Profile: 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

The subject of this guide is a small molecule featuring a cyclopropyl ketone moiety linked to a piperazine ring. The dihydrochloride salt form suggests enhanced aqueous solubility, a critical parameter for biological testing.

  • Chemical Structure:

    • Core Compound: 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one

    • CAS Number: 828911-02-0[1]

    • Molecular Formula (Base): C₉H₁₆N₂O

    • Salt Form: Dihydrochloride

The piperazine ring is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets.[2][3][4] The presence of the cyclopropyl ketone group introduces specific steric and electronic properties that may confer novel bioactivity. Based on the activities of structurally related piperazine derivatives, we can formulate initial hypotheses for its biological function, such as enzyme inhibition or antimicrobial effects.[2][3][4][5]

Proposed In Vitro Evaluation Cascade

A tiered approach is recommended to efficiently characterize the compound's biological profile. This cascade prioritizes foundational assays before committing resources to more complex, target-specific investigations. The causality behind this workflow is to first establish the compound's general effect on cell health and viability, which provides the necessary context for interpreting data from subsequent mechanistic studies.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Bioactivity Screening (Hypothesis-Driven) cluster_2 Tier 3: Mechanistic Elucidation A Compound QC & Solubility B Cytotoxicity Profiling (e.g., MTT Assay) A->B Proceed if soluble & stable C Hypothesis 1: Enzyme Inhibition Assay B->C If cytotoxic, explore pathway-specific targets D Hypothesis 2: Antimicrobial MIC Assay B->D Parallel screen for non-cytotoxic bioactivity E Apoptosis Assay (e.g., Caspase-Glo 3/7) C->E If enzyme inhibition is linked to cell death F Cell Cycle Analysis (Flow Cytometry) E->F Further define apoptotic mechanism G A Compound Treatment B Cellular Stress A->B C Initiator Caspases (e.g., Caspase-8, Caspase-9) B->C Activation D Effector Caspases (Caspase-3, Caspase-7) C->D Activation E Cleavage of Cellular Substrates D->E Execution F Apoptosis E->F

Caption: Simplified diagram of the caspase activation cascade in apoptosis.

Protocol: Caspase-Glo® 3/7 Assay This is a luminescent "add-mix-measure" assay that determines caspase-3/7 activity. [2]

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol. [6]3. Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity. [6]

Cell Cycle Analysis

Rationale: Some cytotoxic compounds function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase), preventing cell division and ultimately leading to cell death. [3]Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) can quantify the proportion of cells in each phase of the cell cycle. [3][4][7] Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound (at IC50 concentration) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix by adding dropwise into ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours. [7]3. Staining: Centrifuge the fixed cells to remove the ethanol. Wash twice with PBS. Resuspend the cell pellet in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). [7]4. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell. [3]6. Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [8]

Conclusion

This guide presents a logical and comprehensive strategy for the initial in vitro characterization of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride. By systematically progressing through foundational, screening, and mechanistic assays, researchers can build a robust data package to understand the compound's biological activity profile. The causality-driven workflow ensures that experimental choices are logical and resource-efficient, providing a solid foundation for any subsequent drug development efforts. Each described protocol is a self-validating system when appropriate controls are included, ensuring the generation of trustworthy and reproducible data.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01). [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. (2025-06-15). [Link]

  • MTT Assay Protocol for Lab Use. Scribd. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]

  • Caspase Protocols in Mice. PMC - PubMed Central - NIH. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (2023-06-14). [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023-09-15). [Link]

  • Caspase 3/7 Activity. Protocols.io. (2025-04-01). [Link]

  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. (2023-03-24). [Link]

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  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. (2024-07-30). [Link]

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  • 1-cyclopropyl-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol dihydrochloride. Appchem. [Link]

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Foundational

A Senior Application Scientist's Guide to 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride: Synthesis, Properties, and Strategic Applications in Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a bespoke chemical intermediate that embodies the conver...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a bespoke chemical intermediate that embodies the convergence of two highly valued motifs in modern medicinal chemistry: the cyclopropyl group and the piperazine scaffold. The cyclopropyl ring is increasingly utilized to enhance metabolic stability, improve potency, and fine-tune physicochemical properties of drug candidates.[1][2] Concurrently, the piperazine ring remains a ubiquitous component in a vast array of pharmaceuticals, prized for its ability to modulate solubility and engage in critical hydrogen bonding interactions. This guide provides a comprehensive technical overview of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride, presenting a plausible synthetic pathway, outlining its key properties, and exploring its potential as a versatile building block for the next generation of therapeutics, drawing parallels from established drugs where its core fragments are pivotal.

Introduction: The Strategic Value of the Cyclopropyl-Piperazine Scaffold

In the landscape of drug discovery, the selection of molecular building blocks is a critical determinant of a program's success. The cyclopropyl group, with its unique stereoelectronic properties, offers a compelling advantage. Its rigid, three-membered ring introduces conformational constraint, which can lead to more favorable, lower-entropy binding to target proteins.[1] The enhanced π-character of its C-C bonds and the strength of its C-H bonds contribute significantly to increased metabolic stability and can help mitigate off-target effects.[2]

The piperazine moiety is a privileged scaffold, appearing in numerous approved drugs. As a basic, six-membered heterocycle with two nitrogen atoms, it serves as a versatile linker and a potent modulator of aqueous solubility and cell permeability. The combination of these two fragments in 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride creates a bifunctional intermediate poised for elaboration into a diverse range of complex and potentially high-value active pharmaceutical ingredients (APIs).

Physicochemical Properties and Characterization

While specific experimental data for the title compound is not broadly published, its properties can be reliably inferred from its constituent parts and closely related analogs. The dihydrochloride salt form is designed to enhance stability and improve aqueous solubility, which is advantageous for both synthetic manipulations and potential formulation studies.

Table 1: Computed and Inferred Physicochemical Properties

PropertyValue (Estimated)Source/Justification
Molecular FormulaC₁₁H₂₀Cl₂N₂ODerived from structure
Molecular Weight267.20 g/mol Calculated from formula
IUPAC Name1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one;dihydrochlorideStandard nomenclature
AppearanceOff-white to light-colored solidInferred from related piperazine HCl salts[3]
SolubilitySoluble in water, methanolTypical for dihydrochloride salts
StabilityStable under standard conditions; hygroscopicCommon for amine hydrochlorides

Standard Characterization:

  • ¹H and ¹³C NMR: To confirm the structural integrity, including the characteristic cyclopropyl and piperazine ring signals and the ethanone backbone.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • FTIR Spectroscopy: To identify key functional groups, such as the ketone (C=O) and amine (N-H) stretches.

Retrosynthetic Analysis and Proposed Synthesis

A robust and scalable synthesis is paramount for any valuable chemical intermediate. A logical retrosynthetic analysis of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride points to a convergent strategy hinging on a nucleophilic substitution reaction.

G Target 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride Intermediate1 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one (Free Base) Target->Intermediate1 Salt Formation (HCl) Synthon1 2-Halo-1-cyclopropylethanone (e.g., X=Br, Cl) Intermediate1->Synthon1 Nucleophilic Substitution Synthon2 Piperazine Intermediate1->Synthon2 Start1 Cyclopropyl methyl ketone Synthon1->Start1 Halogenation

Caption: Retrosynthetic analysis of the target compound.

Causality Behind Experimental Choices

The proposed forward synthesis is designed for efficiency and control. The use of a Boc-protected piperazine is a critical strategic choice. Piperazine possesses two secondary amine nucleophiles; without protection, the reaction with the electrophilic 2-halo-1-cyclopropylethanone would likely result in a mixture of mono- and di-alkylated products, along with potential polymerization, leading to a complex purification process and low yield of the desired mono-substituted product. The tert-butoxycarbonyl (Boc) group provides robust protection under basic/nucleophilic conditions but is readily cleaved under acidic conditions, making it ideal for this transformation. The final step of forming the dihydrochloride salt not only provides the target molecule but also facilitates its purification via precipitation or crystallization.

Detailed Step-by-Step Synthetic Protocol

Workflow Visualization

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Deprotection & Salt Formation A Cyclopropyl methyl ketone B 2-Bromo-1-cyclopropylethanone A->B Bromination (e.g., CuBr2) D tert-butyl 4-(2-cyclopropyl-2-oxoethyl) piperazine-1-carboxylate B->D C N-Boc-piperazine C->D Nucleophilic Substitution (Base, e.g., K2CO3) E Target Product: 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride D->E HCl in Dioxane/MeOH

Caption: Proposed workflow for the synthesis of the title compound.

Protocol:

  • Synthesis of 2-Bromo-1-cyclopropylethanone:

    • To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as chloroform/ethyl acetate, add copper(II) bromide (2.2 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the solid copper(I) bromide.

    • Concentrate the filtrate under reduced pressure. The resulting crude 2-bromo-1-cyclopropylethanone can be purified by column chromatography or used directly in the next step. This alpha-bromination of a ketone is a standard and reliable transformation[4].

  • Synthesis of tert-butyl 4-(2-cyclopropyl-2-oxoethyl)piperazine-1-carboxylate:

    • Dissolve 2-bromo-1-cyclopropylethanone (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

    • Add N-Boc-piperazine (1.1 eq) followed by a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a proton scavenger.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor for the disappearance of the bromo-ketone starting material.

    • After completion, filter off the inorganic salts and concentrate the solvent.

    • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected intermediate, which can be purified by chromatography if necessary. This nucleophilic substitution is a highly reliable method for forming C-N bonds.

  • Deprotection and Dihydrochloride Salt Formation:

    • Dissolve the crude or purified Boc-protected intermediate (1.0 eq) in a minimal amount of methanol or ethyl acetate.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane or a methanolic HCl solution, >2.2 eq) with vigorous stirring.

    • A precipitate should form upon addition or after a short period of stirring. Allow the slurry to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours to ensure complete deprotection and salt formation[5].

    • Collect the solid product by vacuum filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride.

Application as a Pharmaceutical Intermediate

The true value of this intermediate is realized in its potential to serve as a scaffold for APIs targeting a wide range of diseases. The presence of a secondary amine in the piperazine ring provides a reactive handle for further functionalization, while the cyclopropyl ketone moiety can be a key pharmacophoric element or a precursor to other functional groups.

Case Studies of Structurally Related Intermediates:

  • Olaparib (PARP Inhibitor): The approved anti-cancer agent Olaparib utilizes a 1-(Cyclopropylcarbonyl)piperazine fragment.[6] This highlights the acceptance and importance of the cyclopropyl-carbonyl-piperazine core in oncology drug design. Our target intermediate could be used to synthesize analogs where an ethyl linker separates the ketone from the piperazine, potentially altering the molecule's spatial arrangement and target engagement profile.

  • Volasertib (Kinase Inhibitor): The clinical candidate Volasertib, a Polo-like kinase 1 (Plk1) inhibitor, is synthesized from a 1-cyclopropyl methyl piperazine intermediate.[7] This demonstrates the value of the N-alkylated cyclopropyl-piperazine scaffold in the development of kinase inhibitors. The ketone in our title compound could be reduced to an alcohol or reductively aminated to generate a library of N-substituted piperazines analogous to the Volasertib precursor.

  • Prasugrel (Antiplatelet Agent): Prasugrel, an antiplatelet drug, is derived from 1-cyclopropyl-2-(2-fluorophenyl)ethanone.[8] While this molecule does not contain piperazine, it validates the cyclopropyl-ethanone core as a critical component in a successful therapeutic, underscoring the potential of our title compound as a starting point for cardiovascular drug candidates.

G cluster_0 Potential Therapeutic Areas cluster_1 A 1-Cyclopropyl-2-(piperazin-1-yl) ethan-1-one dihydrochloride B Oncology (e.g., Kinase, PARP Inhibitors) A->B Functionalization at piperazine N-H C Cardiovascular (e.g., Antiplatelet Agents) A->C Modification of ketone functionality D CNS Disorders (Antidepressants, Anticonvulsants) A->D Elaboration of both ketone and piperazine X Olaparib [6] Volasertib [12] B->X Y Prasugrel [2] C->Y Z General CNS Activity of Cyclopropyl-containing Scaffolds [14] D->Z

Caption: Potential drug development pathways from the title intermediate.

Safety and Handling

Based on GHS classifications for structurally similar compounds like 1-cyclopropylpiperazine and 1-(cyclopropylcarbonyl)piperazine hydrochloride, appropriate safety precautions are necessary.[3][9]

  • Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[3][9]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride stands as a chemical intermediate of significant potential. It strategically combines the metabolic and conformational benefits of the cyclopropyl moiety with the versatile and pharmaceutically accepted piperazine scaffold. The proposed synthetic route is robust, relying on well-established chemical transformations that are amenable to scale-up. By providing a reactive ketone and a nucleophilic nitrogen, this intermediate opens the door to a multitude of derivatization strategies, enabling its application in the synthesis of novel therapeutics across diverse areas, from oncology to cardiovascular and CNS disorders. For researchers and drug development professionals, this compound represents a valuable and efficient starting point for building libraries of complex molecules with high potential for biological activity.

References

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  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

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  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Retrieved from [Link]

  • El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

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  • Google Patents. (n.d.). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
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  • ResearchGate. (2013). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Retrieved from [Link]

Sources

Exploratory

Whitepaper: A Technical Guide to the Discovery of Novel Piperazine-Containing Compounds

Introduction: The Enduring Privilege of the Piperazine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Privilege of the Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" for their ability to bind to multiple receptor types, thereby serving as a robust foundation for drug discovery across diverse therapeutic areas. Among these, the piperazine ring stands out as one of the most prolific N-heterocyclic scaffolds.[1] An analysis of FDA-approved drugs reveals piperazine to be a cornerstone of modern pharmaceuticals, featuring in blockbuster drugs like Imatinib (Gleevec) for cancer and Sildenafil (Viagra) for erectile dysfunction.[2]

The prevalence of this six-membered ring containing two nitrogen atoms at opposite positions is not coincidental.[3] Its utility stems from a unique combination of physicochemical and structural properties. The two nitrogen atoms can serve as hydrogen bond acceptors or, when protonated, as donors, facilitating strong interactions with biological targets.[2][4] This basicity, with an appropriate pKa, significantly enhances aqueous solubility and bioavailability, two critical hurdles in drug development.[1] Furthermore, the piperazine ring acts as a conformationally constrained linker, allowing chemists to precisely orient pharmacophoric groups in three-dimensional space to optimize target engagement.[5] This guide provides a technical overview of the strategic and experimental workflow for discovering novel piperazine-containing drug candidates, from initial concept to preclinical validation.

Chapter 1: Strategic Design and Hit Identification

The journey to a novel piperazine therapeutic begins with a strategic framework. The initial phase is not merely about chemical synthesis but about making informed decisions that will guide the entire discovery cascade.

Causality of Scaffold Selection

The choice of the piperazine scaffold is often a deliberate one, driven by several factors:

  • Pharmacokinetic Optimization: In many drug discovery programs, an initial hit compound may exhibit excellent potency but poor drug-like properties (e.g., low solubility, poor absorption). The piperazine moiety is frequently introduced as a "bioisostere" or through "scaffold hopping" to address these pharmacokinetic deficiencies.[6][7] Its nitrogen atoms provide a handle to tune pKa and improve solubility, which is crucial for oral bioavailability.[1][4]

  • Target Class Precedent: Piperazine is a known pharmacophore for specific target classes, particularly G-protein coupled receptors (GPCRs) and kinases. Its derivatives are found in a wide array of drugs, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[8][9] This historical success provides a strong rationale for its use when targeting these protein families.

  • Synthetic Tractability: A vast number of monosubstituted piperazine building blocks are commercially available, and the chemistry to modify the second nitrogen is robust and well-established.[5] This accessibility allows for the rapid generation of large, diverse chemical libraries, which is essential for exploring the structure-activity relationship (SAR).

Hit Identification Strategies

Once a biological target is validated, the first step is to identify "hits"—compounds that show initial activity.

  • High-Throughput Screening (HTS): The most direct approach is to screen a large, diverse compound library against the target.[10] HTS campaigns can rapidly test hundreds of thousands of compounds, and given the prevalence of piperazine in many commercial and proprietary libraries, this often yields multiple piperazine-containing hits.[10] The discovery of Letermovir, an antiviral agent, originated from an HTS campaign.[5]

  • Fragment-Based Screening: An alternative is to screen smaller, lower-molecular-weight "fragments." A piperazine ring itself can be considered a starting fragment, which can then be elaborated or linked with other fragments that bind to adjacent pockets on the target protein.

  • Structure-Based Design & Scaffold Hopping: When the 3D structure of the target is known, chemists can computationally design or modify existing ligands. Scaffold hopping involves replacing the core of a known active molecule with a different scaffold, like piperazine, while retaining the key binding interactions.[11] This can lead to new chemical entities with improved properties or novel intellectual property.

The following diagram illustrates the high-level workflow of a typical drug discovery campaign.

G cluster_0 Discovery & Optimization cluster_1 Preclinical Development Target_ID Target Identification & Validation Hit_ID Hit Identification (e.g., HTS) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt Preclinical_Candidate Preclinical Candidate Selection Lead_Opt->Preclinical_Candidate IND_Studies IND-Enabling Studies (ADME/Tox) Preclinical_Candidate->IND_Studies Clinical_Trials Clinical_Trials IND_Studies->Clinical_Trials Clinical Trials

High-level drug discovery workflow.

Chapter 2: Core Synthetic Methodologies for Library Generation

The power of the piperazine scaffold lies in the ability to systematically modify its structure. The N1 and N4 positions offer two distinct points for diversification, allowing chemists to fine-tune the molecule's properties. Modern synthetic chemistry provides a reliable toolkit for this purpose.

Key Reactions for Piperazine Diversification

The choice of reaction is critical and depends on the desired substitution pattern (e.g., aryl, alkyl, acyl).

  • N-Arylation: Attaching an aromatic or heteroaromatic ring to a piperazine nitrogen is one of the most common modifications.

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the workhorse of modern medicinal chemistry for forming C-N bonds. It is highly versatile, with broad substrate scope, but can be expensive for large-scale synthesis due to the palladium catalyst, whose complete removal can be challenging.[5]

    • Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring contains a good leaving group (like a halogen) and is activated by a strong electron-withdrawing group (like a nitro or cyano group), direct substitution with piperazine is an efficient and cost-effective alternative.[5]

  • N-Alkylation: Introducing alkyl groups is fundamental for exploring steric effects and modulating basicity.

    • Reductive Amination: This robust reaction involves condensing a piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced (e.g., with sodium triacetoxyborohydride) to yield the N-alkylated product. It is a highly reliable and common method.[5]

    • Nucleophilic Substitution: Direct reaction of piperazine with alkyl halides or sulfonates is a straightforward approach, often employed in methods like the Finkelstein reaction.[5]

  • Amide Bond Formation: Acylation of the piperazine nitrogen is another key strategy to introduce diverse functional groups and modulate the compound's electronic properties. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are routinely used to connect carboxylic acids to the piperazine core.

The diagram below outlines a common workflow for creating a diverse library from a single piperazine starting material.

G cluster_0 Diversification at N4 cluster_1 Diversification at N1 Start N-Boc-Piperazine (Starting Material) N4_Arylation N-Arylation (Buchwald-Hartwig) Start->N4_Arylation N4_Alkylation N-Alkylation (Reductive Amination) Start->N4_Alkylation N4_Acylation Amide Coupling Start->N4_Acylation Deprotection Boc Deprotection (e.g., TFA/DCM) N4_Arylation->Deprotection N4_Alkylation->Deprotection N4_Acylation->Deprotection N1_Arylation N-Arylation Deprotection->N1_Arylation N1_Alkylation N-Alkylation Deprotection->N1_Alkylation N1_Acylation Amide Coupling Deprotection->N1_Acylation Final_Library Diverse Compound Library N1_Arylation->Final_Library N1_Alkylation->Final_Library N1_Acylation->Final_Library

Synthetic workflow for piperazine library generation.
Protocol: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol provides a self-validating system for the synthesis of N-arylpiperazines, a common step in discovery chemistry.

Objective: To couple N-Boc-piperazine with an aryl bromide.

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, N-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chapter 3: Lead Optimization via Structure-Activity Relationships (SAR)

Identifying a hit is only the beginning. The subsequent phase, lead optimization, is an iterative process of chemical synthesis and biological testing designed to improve a compound's potency, selectivity, and drug-like properties. This is guided by an analysis of the Structure-Activity Relationship (SAR).[12]

The Design-Make-Test-Analyze Cycle

Lead optimization operates on a cyclical workflow:

  • Design: Based on existing data, chemists design a new set of analogs to test specific hypotheses. For example, if a phenyl group is present, analogs with electron-donating and electron-withdrawing substituents will be designed to probe electronic effects.

  • Make: The designed compounds are synthesized, purified, and validated.

  • Test: The new compounds are evaluated in a panel of primary (on-target) and secondary (off-target, selectivity) biological assays.

  • Analyze: The resulting data are analyzed to establish SAR—how specific structural changes affect biological activity. This analysis informs the next round of design.

For instance, SAR studies on ursolic acid derivatives revealed that introducing a piperazine moiety significantly improved antitumor activity, and a 4-fluorobenzyl group on the piperazine was identified as a crucial anticancer functional group.[1]

Case Study: Hypothetical SAR for a Kinase Inhibitor

The following table and decision tree illustrate how SAR data can guide the optimization process for a hypothetical series of piperazine-containing kinase inhibitors.

Compound IDR1 Group (N1-Aryl)R2 Group (N4-Alkyl)Kinase IC₅₀ (nM)
LEAD-01 PhenylIsopropyl150
SAR-02 4-FluorophenylIsopropyl50
SAR-03 4-MethoxyphenylIsopropyl200
SAR-04 4-ChlorophenylIsopropyl65
SAR-05 4-FluorophenylCyclopropyl25
SAR-06 4-Fluorophenyltert-Butyl300

From this data, we can deduce:

  • An electron-withdrawing fluorine at the 4-position of the phenyl ring is beneficial (LEAD-01 vs. SAR-02).

  • An electron-donating methoxy group is detrimental (LEAD-01 vs. SAR-03).

  • Small, constrained alkyl groups at the N4 position are preferred over bulky ones (SAR-05 vs. SAR-06).

This analysis directly informs the next synthetic steps, as shown in the logical diagram below.

G Start Initial Hit Data: R1=Phenyl, R2=Isopropyl IC50 = 150 nM Hypothesis1 Hypothesis: Modulate electronics of R1 aryl ring Start->Hypothesis1 Hypothesis2 Hypothesis: Probe steric tolerance at R2 Start->Hypothesis2 Action1 Synthesize Analogs: - 4-Fluoro (EWG) - 4-Methoxy (EDG) Hypothesis1->Action1 Action2 Synthesize Analogs: - Cyclopropyl (small) - t-Butyl (bulky) Hypothesis2->Action2 Result1 Result: 4-Fluoro improves potency 4-Methoxy decreases potency Action1->Result1 Result2 Result: Cyclopropyl improves potency t-Butyl decreases potency Action2->Result2 Conclusion Conclusion for Next Cycle: - Focus on small, EWGs on R1 aryl ring. - Focus on small, compact groups for R2. - Combine best features (e.g., R1=4-F-Ph, R2=Cyclopropyl). Result1->Conclusion Result2->Conclusion

Example of an SAR-driven decision-making process.

Chapter 4: Preclinical Evaluation of Drug-Like Properties

A potent and selective compound is not yet a drug. A preclinical candidate must also possess a suitable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) and an acceptable safety margin.[13][14] In vitro ADME assays are critical for evaluating these properties early, allowing for the deselection of compounds with fatal flaws before costly and time-consuming in vivo studies.[15][16][17]

Key In Vitro ADME Assays

This panel of assays provides a snapshot of how a compound is likely to behave in a biological system.

  • Permeability (Caco-2/PAMPA): Models the compound's ability to cross the intestinal wall. The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells, while the Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative.

  • Metabolic Stability (Liver Microsomes/Hepatocytes): Measures how quickly a compound is broken down by metabolic enzymes, primarily in the liver.[15] Compounds that are metabolized too rapidly will have a short half-life and may not be effective.

  • Cytochrome P450 (CYP) Inhibition: Determines if a compound inhibits major CYP enzymes (e.g., CYP3A4, 2D6). Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs).

  • Plasma Protein Binding (PPB): Measures the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to interact with the target and cause a therapeutic effect.

Protocol: In Vitro CYP450 Inhibition Assay (IC₅₀ Determination)

This protocol is a self-validating system to assess the potential of a piperazine compound to cause drug-drug interactions.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific human CYP450 isozyme.

Materials:

  • Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • CYP-specific probe substrate (e.g., Midazolam for CYP3A4)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a series of dilutions of the test compound in buffer. A typical concentration range might be 0.01 µM to 100 µM.

  • Incubation Mixture: In a 96-well plate, combine HLM, phosphate buffer, and the test compound dilutions. Pre-incubate the mixture at 37 °C for 10 minutes.

  • Initiate Reaction: Add the CYP-specific probe substrate to the wells to start the reaction.

  • Enzymatic Reaction: Immediately after adding the substrate, add the NADPH regenerating system to initiate metabolism. Incubate at 37 °C for a specified time (e.g., 15 minutes).

  • Quench Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of metabolite formed from the probe substrate.

  • Data Analysis: Plot the percentage of inhibition versus the test compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value. The result is validated by comparing the activity of control wells (no inhibitor) to wells with a known, potent inhibitor.

Conclusion and Future Directions

The discovery of novel piperazine-containing compounds remains a highly productive field in medicinal chemistry. The scaffold's favorable physicochemical properties and synthetic versatility ensure its continued relevance. The workflow presented in this guide—from strategic scaffold selection and library synthesis to iterative SAR optimization and preclinical ADME profiling—represents a robust and field-proven pathway for identifying promising drug candidates.

Future advancements will likely focus on expanding the accessible chemical space of piperazine derivatives. Emerging techniques like late-stage C-H functionalization are enabling chemists to modify the carbon backbone of the piperazine ring, opening up new avenues for structural diversification that were previously inaccessible.[2][19] Combined with advances in computational chemistry and predictive ADME modeling, these new synthetic tools will accelerate the discovery of the next generation of piperazine-based therapeutics.

References

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  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available at: [Link]

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  • Alam, M. A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. Available at: [Link]

  • Rathi, E., et al. (2022). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Current Drug Discovery Technologies, 19(4), 1-25. Available at: [Link]

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  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Biological Evaluation of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Introduction: Unlocking the Potential of the Cyclopropyl-Piperazine Scaffold The piperazine ring is a well-established "privileged" scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Cyclopropyl-Piperazine Scaffold

The piperazine ring is a well-established "privileged" scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and CNS-targeting effects.[1][2][3] Its unique physicochemical properties, such as high water solubility and the ability to engage in multiple hydrogen bond interactions, contribute to favorable pharmacokinetic profiles.[2] The incorporation of a cyclopropyl group can introduce conformational rigidity and metabolic stability, and in some cases, enhance binding affinity to biological targets.[4]

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a novel compound featuring this promising combination of a cyclopropyl moiety and a piperazine core. While the specific biological targets of this compound are yet to be fully elucidated, its structural alerts suggest potential interactions with various classes of enzymes and receptors. For instance, derivatives of cyclopropyl piperazine have shown activity as p21-activated kinase 4 (PAK4) inhibitors and as ligands for G-protein coupled receptors (GPCRs) like the CXCR4 and histamine H3 receptors.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and biological evaluation of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride. We present detailed protocols for assessing its physicochemical properties and for screening its activity in two major assay formats: an enzyme inhibition assay and a GPCR functional assay. The causality behind experimental choices is explained to ensure scientific integrity and to provide a self-validating system for your research.

Physicochemical Characterization: The Foundation of Reliable Assays

A thorough understanding of the physicochemical properties of a test compound is paramount for generating reproducible and reliable biological data. As a dihydrochloride salt, 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is expected to be freely soluble in aqueous solutions.[6][7][8] However, empirical determination of its solubility and stability in relevant assay buffers is a critical first step. The cyclopropyl ketone moiety may be susceptible to ring-opening under strongly acidic conditions, a factor to consider in sample handling and storage.[9]

Table 1: Inferred Physicochemical Properties
PropertyInferred Value/CharacteristicRationale and Considerations
Form White to off-white crystalline solidBased on typical appearance of piperazine dihydrochloride salts.[8]
Aqueous Solubility HighThe dihydrochloride salt form significantly increases polarity and water solubility.[6][10]
Solubility in Organic Solvents High in DMSO; Moderate in Methanol/Ethanol; Low in Aprotic SolventsInferred from general solubility profiles of polar organic salts.[6]
Stability in Aqueous Buffer Likely stable at neutral and slightly basic pH. Potential for cyclopropyl ring opening under strong acidic conditions.The cyclopropyl ketone group can be reactive, particularly in the presence of strong acids.[9]
Hygroscopicity Likely hygroscopicCommon characteristic for hydrochloride salts.
Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of the test compound in a selected aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

  • 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Thermomixer or shaking incubator

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of PBS (e.g., 10 mg in 1 mL) in a microcentrifuge tube.

  • Equilibrate the suspension at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Prepare a series of dilutions of the supernatant.

  • Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).

  • The calculated concentration of the saturated supernatant represents the equilibrium solubility.

Screening for Biological Activity: Enzyme Inhibition and GPCR Modulation

Based on the activities of structurally related compounds, we propose two primary screening assays to probe the biological potential of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride.

Application 1: In Vitro Kinase Inhibition Assay

The presence of the piperazine scaffold in known kinase inhibitors suggests that the test compound could target this enzyme class.[4] This protocol provides a general framework for assessing inhibitory activity against a representative kinase, which can be adapted for high-throughput screening.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride in assay buffer Plate_Setup Add compound dilutions, kinase, and controls to a 96-well plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare kinase solution in assay buffer Enzyme_Prep->Plate_Setup Substrate_Prep Prepare substrate and ATP solution Reaction_Start Initiate reaction by adding Substrate/ATP mix Substrate_Prep->Reaction_Start Incubation Pre-incubate compound with kinase Plate_Setup->Incubation Incubation->Reaction_Start Reaction_Incubate Incubate at optimal temperature Reaction_Start->Reaction_Incubate Detection Add detection reagent and measure signal (e.g., luminescence) Reaction_Incubate->Detection Data_Processing Calculate percent inhibition relative to controls Detection->Data_Processing IC50_Curve Plot inhibition vs. log[concentration] and determine IC50 Data_Processing->IC50_Curve

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: General Kinase Inhibition Assay (e.g., using ADP-Glo™)

Materials:

  • Purified kinase of interest (e.g., PAK4)

  • Specific peptide substrate for the kinase

  • 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (or similar detection system)

  • 96-well or 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 2-fold or 3-fold dilutions in the kinase assay buffer.

  • Assay Setup:

    • To appropriate wells of the assay plate, add 5 µL of the compound dilutions.

    • Include "no compound" (vehicle control) and "no enzyme" (background) controls.

    • Add 10 µL of the kinase solution to all wells except the "no enzyme" control.

    • Gently mix and pre-incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.

  • Initiation of Reaction: Add 10 µL of the substrate/ATP mixture to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Application 2: GPCR Functional Assay (cAMP Measurement)

The arylpiperazine substructure is a common feature in ligands for aminergic GPCRs.[11] Therefore, assessing the effect of the test compound on GPCR signaling is a logical step. A cyclic AMP (cAMP) assay is a robust method to measure the activation or inhibition of Gs or Gi-coupled GPCRs.[12][13]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture cells expressing the target GPCR Cell_Plating Plate cells in a 96-well plate Cell_Culture->Cell_Plating Compound_Prep Prepare serial dilutions of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride Compound_Addition Add compound dilutions (for antagonist mode, pre-incubate) Compound_Prep->Compound_Addition Cell_Plating->Compound_Addition Ligand_Stimulation Add agonist (for antagonist mode) or vehicle (for agonist mode) Compound_Addition->Ligand_Stimulation Lysis_Detection Lyse cells and add cAMP detection reagents Ligand_Stimulation->Lysis_Detection Signal_Measurement Measure signal (e.g., HTRF, luminescence) Lysis_Detection->Signal_Measurement EC50_IC50_Curve Plot response vs. log[concentration] and determine EC50 (agonist) or IC50 (antagonist) Signal_Measurement->EC50_IC50_Curve

Caption: General workflow for a cell-based GPCR cAMP assay.

Protocol 3: Cell-Based cAMP Assay (HTRF Format)

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing the GPCR of interest.

  • Cell culture medium and supplements.

  • 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride.

  • Known agonist for the target GPCR.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP detection kit (e.g., Cisbio cAMP dynamic 2 HTRF kit).

  • Solid white 96-well or 384-well assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the cells into the assay plates at a predetermined density and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Execution (Antagonist Mode):

    • Remove the culture medium from the cells.

    • Add the diluted test compound to the wells and incubate for 15-30 minutes at 37°C.

    • Add a known agonist at its EC80 concentration to stimulate cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Assay Execution (Agonist Mode):

    • Remove the culture medium from the cells.

    • Add the diluted test compound to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the HTRF kit. This typically involves sequential addition of an anti-cAMP antibody labeled with a donor fluorophore and a cAMP tracer labeled with an acceptor fluorophore.

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • For agonist mode, plot the cAMP concentration against the log of the compound concentration to determine the EC50.

    • For antagonist mode, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride. By first establishing its fundamental physicochemical properties and then employing robust screening assays, researchers can efficiently identify potential biological activities. The protocols for kinase inhibition and GPCR functional assays serve as starting points for broader screening campaigns. Positive hits in these assays would warrant further investigation, including determination of the specific kinase or receptor subtype, mechanism of action studies, and structure-activity relationship (SAR) exploration to optimize potency and selectivity. The versatile cyclopropyl-piperazine scaffold holds significant promise, and a systematic approach to its evaluation is key to unlocking its therapeutic potential.

References

  • BenchChem. (2024). Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Ayurveda Journals. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • National Center for Biotechnology Information. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzocaine Piperazine Hydrochloride.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Cyclopropyl and Cyclobutyl Ketones.
  • National Center for Biotechnology Information. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Retrieved from [Link]

  • BenchChem. (n.d.). Piperazine Dihydrochloride|CAS 142-64-3|Research Chemical.
  • National Center for Biotechnology Information. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. Retrieved from [Link]

  • ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • National Center for Biotechnology Information. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • G.AMPHRAY LABORATORIES. (n.d.). 12.0 Piperazine Dihydrochloride.docx.
  • ResearchGate. (n.d.). Piperazine derivatives: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies | Request PDF.
  • ResearchGate. (n.d.). Precise synthesis of cyclopropyl methyl ketone via proton transfer of 5-chloro-2-pentanone driven by hydrogen bonds | Request PDF.
  • ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies.
  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]

  • Appchem. (n.d.). 1-cyclopropyl-2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol dihydrochloride.
  • BIOSYNCE. (2025). What are the effects of piperazine on enzyme activity?.
  • ChemicalBook. (2023). Cyclopropyl Methyl Ketone: properties, applications and safety.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Cyclopropylpiperazin-1-yl)ethanone.
  • National Center for Biotechnology Information. (n.d.). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tools for GPCR drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). cAMP assays in GPCR drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). methanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclopropylpiperazine.

Sources

Application

analytical methods for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

An authoritative guide to the analytical characterization of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride, offering detailed methodologies for researchers and drug development professionals. This document...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the analytical characterization of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride, offering detailed methodologies for researchers and drug development professionals. This document provides a framework for ensuring the identity, purity, and quality of this important chemical entity through chromatographic and spectroscopic techniques.

Introduction

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a synthetic molecule featuring a unique combination of a cyclopropyl ketone and a piperazine ring. This structure makes it a valuable building block or intermediate in medicinal chemistry and pharmaceutical development. The presence of the basic piperazine moiety allows for the formation of a stable dihydrochloride salt, which is often preferred for its improved solubility and handling properties.

Ensuring the chemical integrity of such compounds is paramount. A multi-faceted analytical approach is required to confirm the structure, quantify the material, and identify any process-related impurities or degradation products. This guide provides a suite of robust analytical protocols, grounded in established scientific principles, to serve as a comprehensive resource for scientists. We will explore the "why" behind methodological choices, offering expert insights into achieving reliable and reproducible results.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValue
Chemical Name1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Molecular FormulaC₉H₁₈Cl₂N₂O
Molecular Weight241.16 g/mol
Free Base MW168.24 g/mol
CAS NumberNot available (as of this writing)
Canonical SMILESC1CC1C(=O)CN2CCNCC2.Cl.Cl

Chapter 1: Chromatographic Purity and Assay

Chromatography is the cornerstone of purity assessment, enabling the separation and quantification of the active substance from potential impurities. For a polar, salt-form compound like 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride, High-Performance Liquid Chromatography (HPLC) is the principal technique for assay and purity determination. Gas Chromatography (GC) serves as a valuable orthogonal method, particularly for identifying volatile or non-UV active impurities.

Method 1.1: Purity and Assay by Reverse-Phase HPLC-UV

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The analyte is dissolved in a mobile phase and pumped through a column packed with nonpolar material (e.g., C18 silica). More polar compounds elute faster, while less polar compounds are retained longer. The dihydrochloride salt form contains two basic nitrogens in the piperazine ring, which will be protonated at low pH. Maintaining a controlled, low pH environment with a buffer is critical to ensure a single, consistent ionic form of the analyte, leading to sharp, symmetrical peaks.

Expertise & Experience: The primary challenge in analyzing basic compounds like piperazines is peak tailing, caused by secondary interactions with residual silanol groups on the silica support. This protocol mitigates this by using a modern, base-deactivated column and maintaining a low pH (pH ≈ 3.0), which protonates the piperazine nitrogens and minimizes unwanted interactions. UV detection is selected for its sensitivity to the ketone functional group.

Experimental Protocol: HPLC-UV

1. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • HPLC grade acetonitrile (ACN), methanol (MeOH), and water.

  • Potassium phosphate monobasic (KH₂PO₄), phosphoric acid.

2. Solutions Preparation:

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile (ACN).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Chromatographic Conditions:

ParameterCondition
ColumnWaters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile PhaseA: 20 mM KH₂PO₄, pH 3.0; B: Acetonitrile
Gradient0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-22 min: 5% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength210 nm
Run Time22 minutes

4. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Tf) for the main peak: ≤ 1.5.

    • Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%.

    • Theoretical Plates (N): ≥ 2000.

5. Analysis and Calculations:

  • Inject the diluent (as a blank), followed by the standard and sample solutions.

  • Purity Calculation (Area %): % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

  • Assay Calculation (vs. Standard): % Assay = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (Aqueous Buffer & Organic) prep_solutions Prepare Diluent, Standard, & Sample Solutions prep_mobile->prep_solutions sys_setup System Setup & Equilibration prep_solutions->sys_setup sst_check System Suitability Test (SST) (5x Standard Injections) sys_setup->sst_check analysis_run Run Sequence: Blank -> Standard -> Sample sst_check->analysis_run If SST Passes integrate Integrate Chromatograms analysis_run->integrate calculate Calculate Results: - % Purity (Area Normalization) - % Assay (vs. Standard) integrate->calculate report Generate Final Report calculate->report

Fig 1. HPLC-UV Experimental Workflow.
Method 1.2: Impurity Identification by GC-MS

Principle: Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the non-volatile dihydrochloride salt, a sample preparation step is required to convert it to its more volatile free base form. The gas chromatograph separates the components of the mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation. This method is particularly useful for identifying starting materials, reagents, or side-products from the synthesis.[1][2]

Expertise & Experience: The choice of a mid-polarity column (e.g., DB-17 or similar phenyl-methylpolysiloxane phase) provides a good balance for separating a range of potential impurities with varying polarities.[3] The key to this analysis is the sample preparation: a simple liquid-liquid extraction after basification of the sample effectively isolates the organic-soluble free base from the aqueous salt matrix, making it amenable to GC analysis.

Experimental Protocol: GC-MS

1. Equipment and Reagents:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • Capillary GC column (e.g., Agilent DB-17, 30 m x 0.25 mm, 0.25 µm).

  • Sodium hydroxide (NaOH) solution (1 M).

  • Dichloromethane (DCM) or Ethyl Acetate, GC grade.

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Helium (carrier gas), high purity.

2. Sample Preparation (Free Base Extraction):

  • Dissolve ~10 mg of the sample in 1 mL of deionized water in a vial.

  • Add 1 M NaOH dropwise until the pH is >11.

  • Add 2 mL of dichloromethane and vortex for 1 minute.

  • Allow the layers to separate. Carefully transfer the bottom organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried organic solution to a GC vial for analysis.

3. GC-MS Conditions:

ParameterCondition
ColumnAgilent DB-17 (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, constant flow at 1.2 mL/min
Inlet Temperature250 °C
Injection ModeSplit (20:1)
Injection Volume1 µL
Oven ProgramInitial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line280 °C
MS Ion Source230 °C (Electron Ionization, 70 eV)
Mass Range40 - 450 amu

4. Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak. The expected molecular ion for the free base is m/z 168.

  • Propose structures for impurities based on their fragmentation patterns and comparison to spectral libraries (e.g., NIST). Common fragments may arise from the loss of the cyclopropyl group (M-41) or cleavage within the piperazine ring.[4]

Chapter 2: Spectroscopic Structural Elucidation

Spectroscopic methods provide definitive confirmation of the molecule's covalent structure. NMR, MS, and IR spectroscopy each offer complementary information that, when combined, leaves no ambiguity about the chemical identity.

Method 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationship of atoms. It is the most powerful tool for unambiguous structure determination.

Expertise & Experience: The most distinctive feature in the ¹H NMR spectrum will be the signals for the cyclopropyl protons, which are highly shielded by the ring current effect and appear at an unusually high field (low ppm value), typically between 0.5 and 1.5 ppm.[5] The dihydrochloride salt form means the sample is highly soluble in D₂O, which is an excellent solvent choice. In D₂O, the acidic N-H protons of the piperazine ring will exchange with deuterium and become invisible in the spectrum.

Expected Chemical Shifts and Interpretation

¹H NMR (400 MHz, D₂O):

  • δ 3.5-4.0 (m, 8H): Complex multiplets corresponding to the eight protons of the piperazine ring.

  • δ ~3.2 (s, 2H): A singlet for the two methylene protons (–C(=O)CH₂ N–) adjacent to the ketone and piperazine ring.

  • δ 1.5-2.0 (m, 1H): Multiplet for the single proton on the cyclopropyl ring attached to the carbonyl (–CH –C=O).

  • δ 0.8-1.2 (m, 4H): Overlapping multiplets for the remaining four protons on the cyclopropyl ring.

¹³C NMR (100 MHz, D₂O):

  • δ > 175 (C=O): Ketone carbonyl carbon.

  • δ ~40-50 (4C): Carbons of the piperazine ring and the methylene carbon.

  • δ ~15-25 (1C): Methine carbon of the cyclopropyl ring.

  • δ ~5-15 (2C): Methylene carbons of the cyclopropyl ring.

Experimental Protocol: NMR
  • Accurately weigh 5-10 mg of the sample.

  • Dissolve in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H signals and assign all peaks based on chemical shifts, coupling patterns, and correlations.

Method 2.2: Mass Spectrometry (MS)

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for polar and ionic compounds. It gently transfers ions from solution into the gas phase, allowing for the accurate determination of the molecular weight. The analysis will detect the protonated free base, [M+H]⁺.

Experimental Protocol: ESI-MS
  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or 50:50 acetonitrile:water.

  • Introduce the sample into the ESI-MS source via direct infusion or through an LC system.

  • Acquire the mass spectrum in positive ion mode.

  • Expected Result: A prominent peak at m/z 169.13 , corresponding to the [C₉H₁₆N₂O + H]⁺ ion.

Method 2.3: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint.

Expected Characteristic Absorptions
  • 2400-3000 cm⁻¹ (broad): N-H stretching vibrations from the protonated piperazinium dihydrochloride salt.

  • ~2950 cm⁻¹: C-H stretching from the alkyl and cyclopropyl groups.

  • ~1700 cm⁻¹ (strong): C=O stretching from the ketone group.

  • ~1450 cm⁻¹: C-H bending vibrations.

Experimental Protocol: FTIR-ATR
  • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact.

  • Collect the spectrum, typically by co-adding 16 or 32 scans.

  • Perform a background scan of the clean ATR crystal for correction.

Chapter 3: Integrated Analytical Strategy

A robust quality control strategy relies on an integrated approach where each analytical technique provides a unique and complementary piece of information. The identity of the material is established with high confidence using NMR and MS, while chromatography provides the quantitative assessment of purity and the detection of related substances.

Analytical_Strategy cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profile substance 1-Cyclopropyl-2-(piperazin-1-yl) ethan-1-one dihydrochloride nmr NMR Spectroscopy (¹H, ¹³C) - Covalent Structure Map substance->nmr Is it the correct molecule? ms Mass Spectrometry (ESI-MS) - Molecular Weight substance->ms Is it the correct molecule? ftir FTIR Spectroscopy - Functional Groups substance->ftir Is it the correct molecule? hplc HPLC-UV - Quantitative Purity - Non-volatile Impurities substance->hplc How pure is it? gcms GC-MS - Volatile Impurities - Impurity ID substance->gcms How pure is it? result Certificate of Analysis (CoA) - Confirmed Identity - Assay Value - Purity Profile nmr->result ms->result hplc->result

Sources

Method

Application Note: A Systematic Approach to HPLC Method Development for Cyclopropyl Piperazine Compounds

Abstract This guide provides a comprehensive and systematic approach to developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of cyclopropyl piperazine compounds. These molecules, preva...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive and systematic approach to developing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of cyclopropyl piperazine compounds. These molecules, prevalent in modern pharmaceuticals, present unique analytical challenges due to their composite physicochemical properties, including a polar, basic piperazine core and a non-polar cyclopropyl moiety. This document details strategies for addressing issues such as poor retention, peak tailing, and the separation of structurally similar impurities, degradants, and stereoisomers. We will explore the rationale behind selecting appropriate chromatographic modes—including Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC)—and provide detailed protocols for method screening, optimization, and forced degradation studies.

Introduction: The Analytical Challenge of Cyclopropyl Piperazines

Cyclopropyl piperazine derivatives are a cornerstone scaffold in medicinal chemistry, contributing to numerous drug candidates across various therapeutic areas. The fusion of a rigid, non-polar cyclopropyl group with a flexible, basic piperazine ring imparts unique pharmacological properties. However, this structural duality creates significant hurdles for chromatographic analysis.

The primary challenges include:

  • Complex Retention Behavior: The presence of both hydrophobic (cyclopropyl) and hydrophilic/basic (piperazine) moieties can lead to poor or unpredictable retention in traditional reversed-phase systems.[1]

  • Poor Peak Shape: The basic nitrogen atoms of the piperazine ring are prone to secondary interactions with residual silanols on silica-based stationary phases, resulting in significant peak tailing.[2]

  • Low UV Absorbance: Many simple piperazine compounds lack a strong chromophore, making detection by UV-Vis spectrophotometry difficult, especially at low concentrations.[3][4] This often necessitates the use of universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS), or requires chemical derivatization.[5][6]

  • Potential for Chirality: The introduction of substituents can create stereocenters, requiring chiral separation techniques to resolve enantiomers or diastereomers, which is often critical for efficacy and safety.[7]

  • Chemical Stability: The piperazine ring can be susceptible to degradation under various stress conditions, such as oxidation or extreme pH, necessitating the development of stability-indicating methods.[2][8]

This application note serves as a field-proven guide for researchers and drug development professionals to navigate these challenges effectively.

A Strategic Framework for Method Development

A successful method development strategy begins with understanding the analyte's properties and proceeds systematically from broad screening to fine optimization. The goal is to find the optimal combination of stationary phase, mobile phase, and detector settings that provides the required selectivity, sensitivity, and robustness.

G cluster_0 Phase 1: Analyte & System Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Method Optimization cluster_4 Phase 4: Validation & Finalization A Define Analytical Target Profile (ATP) (e.g., Impurity profiling, assay, chiral) B Characterize Analyte Properties (pKa, logP, UV spectrum, solubility) A->B C Select Chromatographic Mode (RP, HILIC, Mixed-Mode) B->C Properties guide selection D Screen Columns & Mobile Phases (Vary pH, Organic Solvent) C->D E Fine-tune Parameters (Gradient, Temperature, Buffer Conc.) D->E Select best candidates F Confirm Peak Tracking (Use PDA or MS detector) E->F G Assess System Suitability (Resolution, Tailing Factor, Efficiency) F->G H Perform Forced Degradation (Ensure method is stability-indicating) G->H Proceed with optimized method I Validate Method (ICH Q2) (Linearity, Accuracy, Precision, etc.) H->I J Finalize & Document Method I->J

Caption: A systematic workflow for HPLC method development.

Selecting the Right Chromatographic Mode

The choice of chromatographic mode is the most critical decision in the method development process. For cyclopropyl piperazine compounds, a multi-modal screening approach is highly recommended.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis, but it can be challenging for polar basic compounds.[1]

  • Mechanism: Utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. Retention is driven by hydrophobic interactions.

  • Application for Cyclopropyl Piperazines: Retention is often minimal unless the molecule has significant hydrophobic character beyond the cyclopropyl group. The primary challenge is managing the basic piperazine moiety.

  • Key Considerations:

    • Mobile Phase pH: Maintaining the mobile phase pH 2-3 units away from the analyte's pKa is crucial. For basic piperazines (pKa often ~5 and ~9), a low pH (2.5-3.5) ensures the analyte is in a single, fully protonated state, which can improve peak shape.

    • Peak Tailing: To mitigate peak tailing from silanol interactions, use modern, end-capped, high-purity silica columns. Adding a competing base like 0.1% triethylamine (TEA) to the mobile phase can also be effective, though it may suppress MS signal.[2]

    • Ion-Pairing: For highly polar analytes with insufficient retention, adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) can form a neutral, more hydrophobic complex, thereby increasing retention.[9][10] However, these reagents are often not MS-friendly and can be difficult to flush from the system.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating polar and basic compounds that are poorly retained in RP-HPLC.[11][12]

  • Mechanism: Employs a polar stationary phase (e.g., bare silica, cyano, diol, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically >60% acetonitrile).[12][13] Retention is based on partitioning of the analyte into a water-enriched layer on the stationary phase surface.

  • Application for Cyclopropyl Piperazines: HILIC is often highly effective, as the polar piperazine group strongly interacts with the stationary phase.[5]

  • Key Considerations:

    • Column Choice: Cyano (CN) and zwitterionic phases are popular choices.[5][14] CN columns have been used successfully for piperazine analysis, especially under acidic conditions to suppress silanol ionization.[5]

    • Mobile Phase: A typical HILIC mobile phase consists of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate), which are volatile and MS-friendly.

    • Sample Diluent: The sample must be dissolved in a solvent with a high organic content, ideally matching the initial mobile phase, to avoid peak distortion.

Mixed-Mode Chromatography (MMC)

MMC columns combine two or more retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[15]

  • Mechanism: A typical mixed-mode column for basic compounds will have both C18 chains and cation-exchange groups (e.g., carboxylate or sulfonate). This allows for simultaneous hydrophobic and electrostatic interactions.

  • Application for Cyclopropyl Piperazines: This mode is exceptionally well-suited for these compounds. It provides tunable selectivity, allowing for the retention of the parent drug and a wide range of impurities with varying polarities.[16][17]

  • Key Considerations:

    • Tunable Selectivity: Retention can be modulated by adjusting mobile phase pH, ionic strength (buffer concentration), and organic solvent content, offering powerful control over the separation.[16]

    • MS Compatibility: MMC avoids the need for non-volatile ion-pairing reagents, making it highly compatible with MS detection.[16]

G cluster_RP Reversed-Phase (RP) cluster_HILIC HILIC cluster_MMC Mixed-Mode (RP/Cation-Exchange) rp_node Analyte (A) Mobile Phase (Polar) Stationary Phase (Non-Polar, C18) rp_mech Mechanism: Hydrophobic Interaction hilic_node Analyte (A) Mobile Phase (Non-Polar) Stationary Phase (Polar, Silica) hilic_mech Mechanism: Hydrophilic Partitioning mmc_node Analyte (A+) Mobile Phase (Polar) Stationary Phase (Non-Polar C18 & Anionic Groups) mmc_mech Mechanisms: Hydrophobic & Electrostatic

Caption: Primary HPLC retention mechanisms.

Protocol 1: Initial Method Screening

This protocol outlines a systematic approach to screen different columns and mobile phases to find a promising starting point for optimization.

Objective: To identify the most promising column chemistry and mobile phase conditions for the separation of the main compound from its key impurities.

Materials:

  • HPLC or UHPLC system with a PDA/DAD or MS detector.

  • Columns:

    • Reversed-Phase: C18, 50 x 2.1 mm, <3 µm (e.g., Waters Acquity BEH C18, Agilent Zorbax RRHD Eclipse Plus C18)

    • HILIC: Zwitterionic or Cyano, 50 x 2.1 mm, <3 µm (e.g., SeQuant ZIC-HILIC, Waters Acquity BEH Amide/Cyano)

    • Mixed-Mode: RP/Cation-Exchange, 50 x 2.1 mm, <3 µm (e.g., Thermo Scientific Acclaim Trinity P1, SIELC Primesep 100)[3]

  • Mobile Phase A1: 0.1% Formic Acid in Water

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Analyte Stock Solution: 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Sample Solution: Dilute stock to ~0.1 mg/mL with 50:50 Acetonitrile:Water.

Screening Conditions Table:

Run #Column TypeMobile Phase AGradient (Time, %B)Rationale
1C180.1% Formic Acid (pH ~2.7)0min, 5%; 5min, 95%; 6min, 95%Standard low-pH RP screening for basic compounds.
2C1810mM Ammonium Acetate (pH 5.0)0min, 5%; 5min, 95%; 6min, 95%Mid-pH RP to assess selectivity changes.
3HILIC10mM Ammonium Acetate (pH 5.0)0min, 95%; 5min, 50%; 6min, 50%HILIC mode for highly polar species.
4Mixed-Mode0.1% Formic Acid (pH ~2.7)0min, 5%; 5min, 95%; 6min, 95%Dual retention mechanism at low pH.
5Mixed-Mode10mM Ammonium Acetate (pH 5.0)0min, 5%; 5min, 95%; 6min, 95%Modulate ion-exchange retention at mid-pH.

Procedure:

  • Equilibrate each column with the starting mobile phase conditions for at least 10 column volumes.

  • Set the column temperature to 40 °C.

  • Set the flow rate to 0.4 mL/min.

  • Set the injection volume to 2 µL.

  • Set the detector to collect data across a wide UV range (e.g., 200-400 nm) or use MS in full scan mode.

  • Execute each run from the table above.

  • Evaluation: Compare the chromatograms based on:

    • Retention of the main peak.

    • Resolution between the main peak and impurities.

    • Peak shape (asymmetry/tailing factor).

    • Overall peak count (indication of selectivity).

Select the condition(s) that provide the best initial separation for further optimization.

Protocol 2: Stability-Indicating Method & Forced Degradation

A crucial aspect of drug development is ensuring the analytical method can separate the active pharmaceutical ingredient (API) from any potential degradation products.[2] Forced degradation studies are used to generate these products and validate the method's specificity.

Objective: To develop a stability-indicating HPLC method by stressing the drug substance under various conditions and ensuring separation of all resulting degradants from the parent peak.

Materials:

  • Optimized HPLC method from Protocol 1.

  • Drug Substance (API).

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂).

  • Photostability chamber, calibrated oven.

Procedure:

  • Prepare Stressed Samples:

    • Acid Hydrolysis: Dissolve API in 0.1 M HCl and heat at 60 °C. Sample at intervals (e.g., 2, 8, 24 hours). Neutralize before injection.[2]

    • Base Hydrolysis: Dissolve API in 0.1 M NaOH and keep at room temperature. Sample at intervals. Neutralize before injection.[2]

    • Oxidation: Dissolve API in a solution of 3% H₂O₂ and keep at room temperature. Sample at intervals.[2]

    • Thermal Stress: Store solid API in an oven at 80 °C. Dissolve and analyze at intervals.[8]

    • Photostability: Expose solid API to light in a photostability chamber according to ICH Q1B guidelines. Dissolve and analyze.

    • Control Sample: Prepare a sample of the API in the analysis solvent and keep it under normal conditions.

  • Chromatographic Analysis:

    • Analyze all stressed samples and the control sample using the most promising method from the screening phase.

    • Use a PDA detector to check for peak purity of the parent peak in all stressed samples. The upslope, apex, and downslope spectra should be identical.

    • If using an LC-MS system, identify the mass-to-charge ratio (m/z) of the parent peak and any new peaks to confirm they are degradation products.[2]

  • Method Optimization for Selectivity:

    • If any degradants co-elute with the parent peak or other impurities, further optimize the method.

    • Adjust the gradient slope (make it shallower to increase resolution).

    • Modify the mobile phase pH or buffer concentration (especially effective in mixed-mode).

    • Evaluate a different column with alternative selectivity (e.g., a phenyl or polar-embedded phase if using RP).

Data Evaluation Table:

Stress ConditionDuration/Temp% DegradationNumber of DegradantsCo-elution Observed?
0.1 M HCl24h / 60°C~15%3No
0.1 M NaOH8h / RT~10%2Yes, D2 with Impurity A
3% H₂O₂24h / RT~20%4No
Thermal48h / 80°C~5%1No
PhotolyticICH Q1B~8%2No

This table presents example data. The goal is to achieve ~5-20% degradation to ensure significant degradants are formed without completely consuming the parent drug.[2]

Chiral Separations

If the cyclopropyl piperazine compound is chiral, a specific method must be developed to separate the enantiomers. Supercritical Fluid Chromatography (SFC) is often a powerful and "green" alternative to normal-phase HPLC for chiral separations, offering faster analysis and reduced solvent consumption.[18][19]

  • Approach:

    • Screen a range of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose (e.g., Chiralpak series).[6]

    • For SFC, the mobile phase is typically supercritical CO₂ with a modifier like methanol or ethanol.[18]

    • For normal-phase HPLC, use a non-polar mobile phase like hexane/isopropanol.

    • Additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) are often required to improve peak shape and resolution.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanols; Column overload; Mismatched sample/mobile phase solvent.Use a high-purity, end-capped column; Lower sample concentration; Adjust mobile phase pH to fully protonate the analyte; Add a competing base (e.g., 0.1% TEA).[2]
Poor Retention in RP Analyte is too polar.Switch to HILIC or Mixed-Mode chromatography; Use a polar-embedded or AQ-type C18 column; Consider ion-pairing chromatography.[12]
Poor Retention in HILIC Analyte is not polar enough; Sample solvent is too strong (too much water).Decrease water content in the mobile phase; Ensure sample is dissolved in high-organic solvent; Switch to RP or Mixed-Mode.
Drifting Retention Times Poor column equilibration; Mobile phase composition changing; Temperature fluctuations.Ensure >10 column volumes for equilibration; Use fresh, well-mixed mobile phase; Use a column thermostat.
Low Sensitivity (UV) Analyte lacks a strong chromophore.Use a lower wavelength (200-220 nm); Use a universal detector (MS, ELSD, CAD); Derivatize the analyte to add a chromophore.[4][20]

Conclusion

Developing a robust HPLC method for cyclopropyl piperazine compounds requires a logical, multi-faceted approach. Standard reversed-phase methods often fall short due to the polar and basic nature of the piperazine ring. By systematically screening alternative chromatographic modes like HILIC and Mixed-Mode chromatography, analysts can overcome common issues of poor retention and peak tailing. Mixed-mode chromatography, in particular, offers a powerful and flexible platform for retaining and separating these complex molecules and their related impurities. The protocols provided herein for initial screening and forced degradation studies establish a solid foundation for creating specific, sensitive, and stability-indicating methods suitable for the rigorous demands of pharmaceutical development and quality control.

References

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • Al-Absi, H. R. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. Available at: [Link]

  • ResearchGate. (n.d.). Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. Available at: [Link]

  • Kéki, D., et al. (2022). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC - NIH. Available at: [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • International Journal of Pharmacy and Technology. (2016). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • ScienceAsia. (2020). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Available at: [Link]

  • AMSbiopharma. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available at: [Link]

  • Food Science and Technology. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available at: [Link]

  • Pharmaceutical Technology. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

  • Chromatography Online. (2012). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Available at: [Link]

  • Food Science and Technology. (n.d.). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • PubMed. (1997). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Available at: [Link]

  • Taylor & Francis Online. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Available at: [Link]

  • ACS Omega. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. Available at: [Link]

  • PubMed Central. (2020). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Available at: [Link]

  • PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available at: [Link]

  • Twisting Memoirs Publications. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Available at: [Link]

  • MDPI. (2002). Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. Available at: [Link]

  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Available at: [Link]

  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Available at: [Link]

  • MDPI. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Available at: [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Available at: [Link]

  • Shimadzu. (n.d.). Efficient Optimization of Separation Conditions for Synthetic Peptide Using Super Critical Fluid Chromatography. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Chromatography Online. (2018). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Available at: [Link]

  • Springer. (2022). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Available at: [Link]

Sources

Application

Application Note: Quantitative Analysis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride using LC-MS

Abstract This application note presents a robust and sensitive method for the quantitative analysis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride in various sample matrices using Liquid Chromatography-Ma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride in various sample matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). The method utilizes reverse-phase chromatography coupled with positive ion electrospray ionization tandem mass spectrometry (ESI+-MS/MS). Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Introduction

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is a synthetic organic compound featuring a cyclopropyl ketone and a piperazine moiety. As a dihydrochloride salt, it exhibits increased solubility in aqueous media, a critical factor for sample preparation and chromatographic analysis. The presence of two basic nitrogen atoms in the piperazine ring makes this compound amenable to positive ion electrospray ionization, allowing for sensitive detection by mass spectrometry. The accurate quantification of this and similar compounds is essential in pharmaceutical research and development for pharmacokinetic studies, formulation development, and quality control.

The challenge in analyzing small, polar molecules like the target analyte lies in achieving adequate retention on traditional reversed-phase columns and mitigating matrix effects. This application note addresses these challenges by outlining a method that ensures reliable and reproducible quantification.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful LC-MS method.

PropertyValueSource
Chemical Structure Chemical Structure of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-onePubChem
Molecular Formula C₉H₁₆N₂O (Free Base)
Molecular Weight 168.24 g/mol (Free Base)
Molecular Weight (Dihydrochloride) 241.16 g/mol Calculated
pKa (Predicted) ~8.5 (piperazine N), ~4.5 (piperazine N)
LogP (Predicted) -0.5ChemAxon

The two predicted pKa values correspond to the two nitrogen atoms of the piperazine ring. These values indicate that the compound will be protonated and highly polar at acidic pH, which influences the choice of chromatographic conditions. The negative LogP value suggests high polarity, reinforcing the need for a chromatographic strategy that can effectively retain and separate polar compounds.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing stock Stock Solution Preparation working Working Standard Dilution stock->working injection LC Injection working->injection sample Sample Preparation (e.g., Protein Precipitation) sample->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MS/MS Detection (MRM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Figure 1: Overall experimental workflow for the LC-MS analysis.

Materials and Reagents
  • 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the samples)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of ultrapure water.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 (v/v) acetonitrile:water to achieve a concentration range suitable for the expected sample concentrations.

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. For biological matrices such as plasma or serum, protein precipitation is a common and effective method.

  • To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

LC-MS Method

Liquid Chromatography

Given the polar nature of the analyte, a reversed-phase column with good retention for polar compounds is recommended.

ParameterCondition
Column C18 column suitable for polar compounds (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

The acidic mobile phase ensures that the piperazine nitrogens are protonated, leading to better peak shape and retention.

Mass Spectrometry

Positive ion electrospray ionization is the preferred method due to the basic nature of the piperazine moiety.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)
Predicted Fragmentation and MRM Transitions

The protonated molecule [M+H]⁺ is expected at m/z 169.13 for the free base. Collision-induced dissociation (CID) is likely to cause fragmentation of the piperazine ring and the bond between the carbonyl group and the piperazine ring.

fragmentation cluster_mol Precursor Ion [M+H]⁺ cluster_frag Product Ions mol m/z 169.13 frag1 m/z 97.08 (Piperazine fragment) mol->frag1 Loss of C₄H₄O frag2 m/z 70.07 (Piperazine ring opening) mol->frag2 Ring cleavage frag3 m/z 69.07 (Cyclopropylcarbonyl) mol->frag3 Cleavage at carbonyl

Figure 2: Proposed fragmentation pathway for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one.

Based on this predicted fragmentation, the following MRM transitions are proposed for quantification and confirmation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Use
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one169.197.1Quantifier
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one169.170.1Qualifier

System Suitability

To ensure the reliability of the LC-MS system, a system suitability test should be performed before each analytical run.

  • Procedure: Inject a mid-range calibration standard five times.

  • Acceptance Criteria:

    • Peak area relative standard deviation (RSD) ≤ 15%

    • Retention time RSD ≤ 2%

    • Signal-to-noise ratio (S/N) ≥ 10

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS analysis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride. The described method is sensitive, robust, and suitable for the quantification of this compound in various matrices. The provided information on the analyte's properties, sample and standard preparation, and LC-MS parameters serves as a valuable resource for researchers in the field of pharmaceutical analysis.

References

  • Arslan, Z., Okuroğlu, E., Senol, H., & Türkmen, Z. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]

  • Peters, F. T., Martinez-Ramirez, J. A., & Maurer, H. H. (2006). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Mass Spectrometry, 41(4), 467-474.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(4), 435-442.
  • Arslan, Z., & Kapka-Skrzypczak, L. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(6), 3338.
  • Arslan, Z. (2022). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Retrieved from [Link]

  • Li, Y., & Henion, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World, 17(3), 57-64.
  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Samarasekera, C., & Al-Ubaidi, F. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • PubChem. (n.d.). 1-(Piperazin-1-yl)ethanone hydrochloride. Retrieved from [Link]

  • ScienceAsia. (2022). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]

  • PubMed. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • Bioanalysis Zone. (2022). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • ACS Publications. (1999). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry, 71(1), 2-9.
  • PubChem. (n.d.). 1-Cyclopropylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Cyclopropylpiperazin-1-yl)ethanone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Retrieved from [Link]

Method

Introduction: The Strategic Importance of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one in Medicinal Chemistry

Application Notes and Protocols for Reactions Involving 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one For Researchers, Scientists, and Drug Development Professionals 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Reactions Involving 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is a pivotal chemical intermediate, valued for its unique structural combination of a cyclopropyl ketone and a piperazine moiety. This arrangement provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. The piperazine ring, a common pharmacophore, often enhances the pharmacokinetic properties of drug candidates, while the cyclopropyl group can influence binding affinity and metabolic stability.[1] Notably, this compound is a key precursor in the synthesis of quinolone antibiotics, such as Ciprofloxacin, which are recognized as essential medicines by the World Health Organization for their broad-spectrum antibacterial activity.[2][3][4]

These application notes provide a comprehensive guide to the experimental setup for reactions involving 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one, with a focus on its application in the synthesis of quinolone antibiotics. The protocols detailed herein are designed to ensure reproducibility and high yield, underpinned by an understanding of the reaction mechanisms and safety considerations.

Core Reaction: Synthesis of Quinolone Antibiotics

A primary application of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one is its role in the synthesis of fluoroquinolone antibiotics. This typically involves a nucleophilic aromatic substitution reaction with a suitably substituted quinolone core.

Reaction Principle

The synthesis hinges on the nucleophilic character of the secondary amine in the piperazine ring of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one. This amine attacks an electron-deficient aromatic carbon on the quinolone precursor, displacing a leaving group, commonly a fluorine or chlorine atom. The presence of a carboxyl group and a ketone on the quinolone core is crucial for the drug's mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5]

Experimental Workflow and Protocol

The following protocol outlines a general procedure for the synthesis of a ciprofloxacin analogue, a representative fluoroquinolone antibiotic, starting from 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all steps in a well-ventilated fume hood.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use. Piperazine and its derivatives can be corrosive and may cause skin and respiratory sensitization.[6] Cyclopropane is a flammable gas.[7]

Materials and Reagents
ReagentCAS NumberMolecular FormulaSupplier (Example)
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one1461713-94-9 (dihydrochloride salt)C9H16N2OBiosynth[8]
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid86393-33-1C13H8ClFNO3Sigma-Aldrich
Dimethyl sulfoxide (DMSO), anhydrous67-68-5C2H6OSFisher Scientific
Triethylamine (Et3N)121-44-8C6H15NAcros Organics
Diethyl ether60-29-7C4H10OVWR Chemicals
Hydrochloric acid (HCl), concentrated7647-01-0HClJ.T. Baker
Step-by-Step Protocol
  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1.0 eq).

    • Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material.

    • Add 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one (1.1 eq) to the solution.

    • Finally, add triethylamine (2.0 eq) to act as a base and scavenge the HCl produced during the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C with continuous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water with stirring. A precipitate should form.

    • Adjust the pH of the solution to approximately 7 with the dropwise addition of concentrated HCl.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold diethyl ether, to remove impurities.

    • Dry the product under vacuum to obtain the crude ciprofloxacin analogue.

  • Purification (if necessary):

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the nucleophilic aromatic substitution mechanism for the synthesis of a ciprofloxacin analogue.

Caption: Nucleophilic aromatic substitution mechanism.

Experimental Workflow Diagram

This diagram outlines the key stages of the experimental procedure.

experimental_workflow A Reaction Setup (Reactants + Solvent + Base) B Heating and Stirring (80-90 °C) A->B C Reaction Monitoring (TLC/HPLC) B->C D Work-up (Precipitation and Filtration) C->D Reaction Complete E Purification (Recrystallization) D->E F Final Product E->F

Caption: Experimental workflow for synthesis.

Data and Characterization

The final product should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Results
¹H NMR Peaks corresponding to the protons of the cyclopropyl, piperazine, and quinolone moieties with appropriate chemical shifts and coupling constants.
¹³C NMR Signals for all unique carbon atoms in the molecule, including the carbonyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the target compound.
HPLC A single major peak indicating high purity (typically >98%).
Melting Point A sharp melting point range consistent with a pure compound.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents are anhydrous, as water can interfere with the reaction.

    • Verify the purity of the starting materials.

    • Optimize the reaction temperature and time. Prolonged heating can lead to decomposition.

  • Incomplete Reaction:

    • Increase the amount of base (triethylamine) to ensure complete scavenging of the acid produced.

    • Consider using a more polar aprotic solvent to improve the solubility of the reactants.

  • Purification Issues:

    • If the product is difficult to crystallize, try different solvent systems or use column chromatography for purification.

Conclusion

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is a valuable building block in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics. The protocol described provides a robust and reproducible method for the synthesis of ciprofloxacin analogues. By understanding the underlying chemical principles and adhering to careful experimental technique, researchers can effectively utilize this versatile intermediate in the development of new therapeutic agents.

References

  • Pessina, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]

  • Shen, B., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Royal Society of Chemistry. Retrieved from [Link]

  • Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis. Retrieved from [Link]

  • Jayasinghe, M., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Retrieved from [Link]

  • ResearchGate. (2024). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Tosso, N. P., et al. (2019). A Consolidated and Continuous Synthesis of Ciprofloxacin from a Vinylogous Cyclopropyl Amide. Journal of Organic Chemistry. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and biological evaluation of ciprofloxacin – 1,2,3-triazole hybrids as antitumor, antibacterial, and antioxidant agents. Scientific Reports. Retrieved from [Link]

  • Arava, V. R. (2018). Ciprofloxacin: A Two Step Process. Der Pharma Chemica. Retrieved from [Link]

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  • Airgas. (2018). Cyclopropane Safety Data Sheet. Retrieved from [Link]

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  • PubChem. (n.d.). 1-Cyclopropylpiperazine. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethanone, 1-(4-benzylpiperazin-1-yl)-2-cyclopentyl-2-phenyl-. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. Retrieved from [Link]

  • Głowacka, E., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

  • Huang, L., et al. (2015). [4-(Carbopiperazin-1-yl)piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • ResearchGate. (2025). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. Retrieved from [Link]

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Application

Application Notes and Protocols for In-Vivo Evaluation of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Introduction: Unpacking the Therapeutic Potential of a Novel Scaffold The compound 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride represents a novel chemical entity with significant potential for modulating...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Therapeutic Potential of a Novel Scaffold

The compound 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride represents a novel chemical entity with significant potential for modulating central nervous system (CNS) activity. Its structure marries two pharmacologically privileged fragments: the piperazine ring and a cyclopropyl moiety. Piperazine derivatives are integral to a wide array of CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics, primarily due to their ability to interact with monoamine neurotransmitter systems.[1][2][3] The incorporation of a cyclopropyl group is a strategic design element in modern medicinal chemistry, often employed to enhance metabolic stability, improve potency, and increase brain permeability.[4][5][6] The combination of these structural features in 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride suggests a high probability of it being a novel psychoactive substance with potential therapeutic applications in neurological and psychiatric disorders.

This guide provides a comprehensive framework for the in vivo evaluation of this compound, from initial formulation and dose-ranging to a tiered approach for behavioral and pharmacokinetic assessment in rodent models. The protocols herein are designed to elucidate the compound's pharmacological profile, with a focus on its potential effects on the dopaminergic and serotonergic systems.

Hypothesized Pharmacological Profile: A Focus on Monoamine Modulation

The presence of the N-substituted piperazine ring is a strong indicator of potential interaction with dopamine and/or serotonin receptors and transporters. Many phenylpiperazine and benzylpiperazine derivatives exhibit affinity for these targets, acting as agonists, antagonists, or reuptake inhibitors.[1][7][8] The specific arrangement of the cyclopropyl-ethanone group attached to the piperazine nitrogen will dictate the precise nature of this interaction.

Given this structural context, we can hypothesize that 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride may act as a modulator of dopamine and/or serotonin signaling pathways.[9][10] This could manifest as anxiolytic, antidepressant, or novel antipsychotic-like activity. The in vivo testing strategy outlined below is designed to test this hypothesis by systematically evaluating the compound's effects on behaviors known to be modulated by these neurotransmitter systems.[11][12]

Phase 1: Foundational In-Vivo Characterization

The initial phase of in vivo testing is critical for establishing the basic safety, tolerability, and pharmacokinetic profile of the compound.

Animal Model Selection

For initial CNS screening, adult male and female C57BL/6J mice or Sprague-Dawley rats are recommended.[13] It is crucial to include both sexes in these early studies, as significant sex-dependent differences in behavioral and physiological responses to CNS-active compounds are well-documented.[14][15][16] Animals should be acquired from a reputable vendor and allowed to acclimate for at least one week prior to any experimental procedures. All studies should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Compound Formulation and Administration

As a dihydrochloride salt, 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is expected to have good aqueous solubility.[17]

Protocol for Formulation:

  • Vehicle Selection: For initial studies, sterile saline (0.9% NaCl) or a buffered solution such as phosphate-buffered saline (PBS) pH 7.4 are recommended.

  • Preparation:

    • Aseptically weigh the required amount of the compound.

    • In a sterile container, dissolve the compound in the chosen vehicle.

    • Gentle warming and vortexing can be used to aid dissolution.

    • Ensure the final solution is clear and free of particulates.

    • Prepare fresh on the day of the experiment.

  • Route of Administration: Intraperitoneal (IP) injection is recommended for initial screening due to its rapid absorption and circumvention of first-pass metabolism. Oral gavage (PO) should also be evaluated to determine oral bioavailability.[18]

Dose-Range Finding and Acute Tolerability

A dose-range finding study is essential to identify a range of doses that are behaviorally active but not overtly toxic.

Protocol for Dose-Range Finding:

  • Use a small group of mice (n=3-4 per dose) for each dose level.

  • Administer escalating doses of the compound (e.g., 1, 3, 10, 30 mg/kg, IP).

  • Observe the animals continuously for the first hour and then at regular intervals for up to 24 hours.

  • Record any signs of toxicity, such as seizures, ataxia, sedation, or stereotyped behaviors.

  • Based on these observations, select a range of non-toxic, behaviorally active doses for subsequent experiments.

Phase 2: Behavioral Phenotyping

This phase aims to characterize the psychoactive effects of the compound using a battery of well-validated behavioral assays.[19]

Experimental Workflow for Behavioral Assessment

Caption: Workflow for in-vivo evaluation.

Protocol: Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[20]

  • Apparatus: A square arena (e.g., 40x40 cm for mice) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes.

    • Administer the compound or vehicle at the predetermined doses and time point.

    • Place the animal in the center of the arena.

    • Record activity for 15-30 minutes using an automated video-tracking system.

  • Parameters to Analyze:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone (anxiety-like behavior).

    • Rearing frequency (exploratory behavior).

Protocol: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior, based on the animal's natural aversion to open, elevated spaces.[21]

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two closed arms.

  • Procedure:

    • Administer the compound or vehicle.

    • At the time of peak effect (determined from pilot PK studies), place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera.

  • Parameters to Analyze:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (a measure of general activity).

Protocol: Forced Swim Test (FST) and Tail Suspension Test (TST)

These tests are used to screen for antidepressant-like activity by measuring behavioral despair.[11][20]

  • Apparatus:

    • FST: A transparent cylinder filled with water (23-25°C).

    • TST: A rod from which the mouse can be suspended by its tail.

  • Procedure:

    • Administer the compound or vehicle.

    • FST: Place the mouse in the water-filled cylinder for a 6-minute session.

    • TST: Suspend the mouse by its tail for a 6-minute session.

    • Record the sessions and score the duration of immobility during the last 4 minutes.

  • Parameter to Analyze:

    • Immobility time (a decrease suggests an antidepressant-like effect).

Phase 3: Pharmacokinetic (PK) Profiling

A preliminary PK study is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for correlating drug exposure with behavioral effects.[22][23]

Protocol for Preliminary PK Study in Rats:

  • Animal Model: Cannulated rats are often used to facilitate serial blood sampling.

  • Administration: Administer a single dose of the compound via the desired route (e.g., 10 mg/kg, PO or IP).

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in plasma.

  • Data Analysis: Calculate key PK parameters.

Table 1: Template for Pharmacokinetic Data

ParameterSymbolValue (Units)Description
Maximum Plasma ConcentrationCmax(e.g., ng/mL)The highest observed concentration in plasma.
Time to Maximum ConcentrationTmax(e.g., hours)The time at which Cmax is reached.
Area Under the CurveAUC(e.g., ng*h/mL)Total drug exposure over time.
Half-lifet1/2(e.g., hours)The time required for the plasma concentration to decrease by half.
Bioavailability (if PO)F%(%)The fraction of the oral dose that reaches systemic circulation.

Interpreting the Data: Building a Pharmacological Narrative

The data gathered from these studies will allow for the construction of a preliminary pharmacological profile for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride.

  • Increased center time in OFT and open arm time in EPM would suggest anxiolytic-like effects.

  • Decreased immobility in the FST and TST would indicate antidepressant-like properties.

  • Changes in locomotor activity in the OFT (either increases or decreases) would point to effects on motor control, potentially mediated by the dopamine system.

These behavioral findings, when correlated with the pharmacokinetic data, provide a robust foundation for more advanced studies, such as receptor binding assays, in vivo microdialysis to measure neurotransmitter release, and evaluation in more complex disease models.

Hypothesized Signaling Pathway

Signaling_Pathway Compound 1-Cyclopropyl-2-(piperazin-1-yl) ethan-1-one Receptor Dopamine/Serotonin Receptor (e.g., D2/5-HT2A) Compound->Receptor G_Protein G-Protein (e.g., Gi/Gq) Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Inhibition/ Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase CREB CREB Kinase->CREB Phosphorylation Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Behavioral_Output Behavioral Output (e.g., Anxiolysis) Gene_Expression->Behavioral_Output

Caption: Hypothesized signaling cascade.

Conclusion

The systematic in vivo evaluation of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a critical step in elucidating its therapeutic potential. The protocols outlined in this guide provide a robust and scientifically rigorous framework for characterizing its pharmacokinetic and behavioral profile. By starting with foundational studies and progressing to more specific behavioral assays, researchers can efficiently determine if this novel compound warrants further investigation as a potential treatment for CNS disorders.

References

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Method

Application Notes and Protocols for the Research Formulation of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

For correspondence: [email protected] Introduction 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a synthetic small molecule featuring a cyclopropyl ketone and a piperazine moiety. As a dihydrochloride sa...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: [email protected]

Introduction

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a synthetic small molecule featuring a cyclopropyl ketone and a piperazine moiety. As a dihydrochloride salt, it is anticipated to possess favorable aqueous solubility, a critical attribute for its application in various research settings. The piperazine and cyclopropyl groups are common pharmacophores found in a range of biologically active compounds, suggesting the potential for this molecule in diverse areas of drug discovery and development.[1][2][3]

This guide provides a comprehensive overview of the essential physicochemical properties, stability considerations, and detailed protocols for the formulation of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride for both in vitro and in vivo research applications. The methodologies outlined herein are designed to ensure the integrity of the compound and the reproducibility of experimental results.

Physicochemical Properties and Pre-formulation Assessment

A thorough understanding of the compound's physicochemical properties is the cornerstone of successful formulation development.[4] While experimental data for this specific molecule is not extensively published, we can infer key characteristics from its structural components and available data on similar compounds.

Table 1: Estimated Physicochemical Properties of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

PropertyEstimated Value/CharacteristicRationale and Considerations
Molecular Formula C₁₁H₁₈N₂O · 2HClBased on chemical structure.
Molecular Weight 267.19 g/mol Calculated from the molecular formula.
pKa pKa₁: ~5.3, pKa₂: ~9.7Estimated based on the two nitrogen atoms of the piperazine ring.[5] The actual pKa values may be influenced by the adjacent chemical groups and should be experimentally determined for precise formulation at different pH levels.
Aqueous Solubility Likely highAs a dihydrochloride salt of a basic compound, high aqueous solubility is expected, especially in acidic to neutral pH. Piperazine dihydrochloride is reported to be freely soluble in water.[6][7]
Hygroscopicity Potentially slightly hygroscopicHydrochloride salts of small molecules can be hygroscopic.[8] Piperazine dihydrochloride is noted to be slightly hygroscopic.[9] It is recommended to handle the solid compound in a low-humidity environment and store it in a desiccator.
Appearance White to off-white crystalline powderTypical appearance for similar small molecule hydrochloride salts.[7][9]
Solubility Assessment

The dihydrochloride salt form suggests good solubility in aqueous media. However, the pH of the solution will significantly influence the ionization state of the piperazine nitrogens and, consequently, the overall solubility.[6]

Protocol 1: Preliminary Solubility Determination

  • Aqueous Solubility:

    • Prepare a series of aqueous solutions at different pH values (e.g., pH 2, 4, 6.8, 7.4, and 9) using appropriate buffers (e.g., phosphate, citrate).

    • Add an excess of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride to each solution.

    • Stir the suspensions at a controlled temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

    • Filter the suspensions through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[10][11]

  • Organic Solvent Solubility:

    • Assess solubility in common organic solvents used in research (e.g., DMSO, ethanol, methanol, propylene glycol) using a similar shake-flask method. This information is crucial for preparing high-concentration stock solutions.

Stability Considerations

The stability of the compound in both solid and solution states is critical for ensuring the accuracy and reliability of experimental data.

Potential Degradation Pathways:

  • Hydrolysis: The ketone functional group could be susceptible to hydrolysis, although this is generally less of a concern than for esters or amides.

  • Oxidation: The piperazine ring can be susceptible to oxidation, particularly in the presence of metal ions or peroxides.[9][10][12]

  • Photodegradation: Exposure to light, especially UV, can lead to degradation.[7]

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[7]

  • Acidic and Basic Conditions:

    • Dissolve the compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

    • Neutralize the samples and analyze by HPLC-UV/MS to identify degradation products.[7]

  • Oxidative Conditions:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature for a defined period.

    • Analyze the sample by HPLC-UV/MS.

  • Thermal and Photolytic Conditions:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C) and to a photostability chamber.

    • Analyze the samples at various time points.

Formulation for In Vitro Research

For in vitro studies, such as cell-based assays, the primary goal is to prepare a sterile, soluble, and non-toxic formulation.

Stock Solution Preparation

High-concentration stock solutions are typically prepared in an organic solvent and then diluted into the aqueous cell culture medium.

Protocol 3: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride (MW: 267.19 g/mol ) required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 0.26719 g/mmol * Volume (L) * 1000 mg/g

  • Dissolution:

    • Weigh the required amount of the compound into a sterile, conical tube.

    • Add the calculated volume of sterile, cell culture-grade DMSO.

    • Vortex or sonicate gently until the compound is fully dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20 °C or -80 °C, protected from light.

Working Solution Preparation for Cell-Based Assays

The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Protocol 4: Preparation of Working Solutions in Cell Culture Medium

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for the assay.

  • Solvent Control: Prepare a vehicle control group that contains the same final concentration of DMSO as the highest concentration of the test compound.

  • Precipitation Check: Visually inspect the final working solutions for any signs of precipitation. If precipitation occurs, a lower concentration stock solution or the use of a co-solvent may be necessary.

InVitro_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh Compound B Dissolve in DMSO A->B C Aliquot and Store at -20°C B->C D Thaw Stock Solution C->D Use one aliquot E Serial Dilution in Cell Culture Medium D->E F Add to Cells E->F G Vehicle Control E->G G->F

Caption: Workflow for in vitro formulation.

Formulation for In Vivo Research

The formulation for in vivo studies depends on the route of administration, the required dose, and the pharmacokinetic profile of the compound. For preclinical studies, oral (PO) and intravenous (IV) routes are common.[13][14]

Vehicle Selection

The choice of vehicle is critical for ensuring the solubility, stability, and tolerability of the formulation.[15][16]

Table 2: Common Vehicles for Preclinical Studies

VehicleRoute of AdministrationProperties and Considerations
Saline (0.9% NaCl) IV, PO, IP, SCIsotonic. Suitable for water-soluble compounds. The pH may need to be adjusted for optimal solubility and stability.
5% Dextrose in Water (D5W) IV, PO, IP, SCIsotonic. An alternative to saline.
Phosphate-Buffered Saline (PBS) IV, PO, IP, SCBuffered to a physiological pH (~7.4). May cause precipitation if the compound is a salt of a weak base.
Water with pH adjustment POThe pH can be adjusted with dilute HCl or NaOH to enhance solubility.
Aqueous solution with co-solvents PO, IV (with caution)Co-solvents like PEG 300, PEG 400, or propylene glycol can increase solubility.[4] For IV administration, the concentration of co-solvents must be carefully controlled to avoid hemolysis and toxicity.
Aqueous suspensions POFor higher doses that exceed solubility, a suspension can be prepared using suspending agents like methylcellulose or carboxymethylcellulose.
Oral Formulation

Given the likely high aqueous solubility, a simple aqueous solution is the preferred starting point for oral administration.

Protocol 5: Preparation of an Oral Solution (e.g., 10 mg/mL in Water)

  • Solubility Confirmation: Ensure the desired concentration is below the determined aqueous solubility at an acceptable pH.

  • Dissolution:

    • Weigh the required amount of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride.

    • Add a portion of the vehicle (e.g., purified water or 0.5% methylcellulose in water).

    • Vortex or stir until fully dissolved. If needed, the pH can be adjusted with a small amount of dilute HCl to maintain the protonated, more soluble form.

  • Final Volume: Add the remaining vehicle to reach the final desired volume and mix thoroughly.

  • Storage: Store the formulation at 2-8 °C and determine its short-term stability. Prepare fresh daily if stability is a concern.

Intravenous Formulation

IV formulations must be sterile, isotonic, and free of particulates. The pH should be close to physiological pH to minimize irritation at the injection site.

Protocol 6: Preparation of an Intravenous Solution (e.g., 2 mg/mL in Saline)

  • Sterility: All materials and equipment must be sterile. The procedure should be performed in a laminar flow hood.

  • Dissolution:

    • Dissolve the required amount of the compound in a sterile vehicle such as 0.9% Sodium Chloride Injection, USP.

    • Gentle warming or sonication may be used to aid dissolution, but the solution should be cooled to room temperature before administration.

  • pH Adjustment (if necessary):

    • Measure the pH of the solution. If it is outside the acceptable physiological range (typically pH 4-9 for small volumes), it may be adjusted with sterile, dilute solutions of HCl or NaOH. However, be cautious of potential precipitation when adjusting the pH of a salt.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Inspection: Visually inspect the final solution for any particulate matter before use.

InVivo_Workflow cluster_0 Oral Formulation (Solution) cluster_1 Intravenous Formulation PO_A Weigh Compound PO_B Dissolve in Aqueous Vehicle (e.g., Water, 0.5% MC) PO_A->PO_B PO_C Adjust pH if needed PO_B->PO_C PO_D Dose Administration PO_C->PO_D IV_A Weigh Compound (Sterile) IV_B Dissolve in Sterile Vehicle (e.g., Saline, D5W) IV_A->IV_B IV_C Sterile Filter (0.22 µm) IV_B->IV_C IV_D Dose Administration IV_C->IV_D

Sources

Application

Application Note: A Scalable, Multi-Step Synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Dihydrochloride for Pharmaceutical Research and Development

Abstract This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride, a valuable building block for drug discovery and development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride, a valuable building block for drug discovery and development. The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, while the cyclopropyl group offers unique conformational and metabolic properties. This document outlines a robust and scalable three-step synthetic route commencing from the commercially available cyclopropyl methyl ketone. The strategy is designed around process efficiency, high yields, and operational safety, making it suitable for kilogram-scale production. We will delve into the mechanistic rationale behind key transformations, provide step-by-step protocols with integrated in-process controls, and detail the necessary safety precautions for handling the chemical intermediates and reagents involved.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence that prioritizes the use of cost-effective reagents and purification methods amenable to large-scale production, such as extraction and crystallization. The overall transformation is depicted below:

  • α-Bromination: Selective bromination of cyclopropyl methyl ketone at the α-position to yield the key electrophilic intermediate, 2-bromo-1-cyclopropylethan-1-one.

  • Nucleophilic Substitution: N-alkylation of piperazine with the α-bromoketone intermediate to form the free base of the target molecule.

  • Salt Formation: Conversion of the free base to the stable, crystalline 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride salt.

G cluster_reagents Key Reagents A Cyclopropyl Methyl Ketone B Step 1: α-Bromination A->B C 2-Bromo-1-cyclopropylethan-1-one B->C R1 Br₂, Acetic Acid B->R1 D Step 2: N-Alkylation C->D E 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one (Free Base) D->E R2 Piperazine (excess) D->R2 F Step 3: Salt Formation E->F G 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride (Final Product) F->G R3 HCl in Isopropanol F->R3

Figure 1: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of Key Intermediate: 2-Bromo-1-cyclopropylethan-1-one

Expertise & Experience: Rationale for α-Bromination

The initial step involves the creation of a suitable electrophile for the subsequent alkylation of piperazine. α-Haloketones are classic and effective alkylating agents. We have selected bromination over chlorination for this protocol. While both are feasible, α-bromoketones are often more reactive towards nucleophilic substitution than their chloro-analogs, which can lead to shorter reaction times or milder conditions in the subsequent step. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by molecular bromine. Acetic acid serves as both the catalyst and the solvent, promoting the formation of the enol intermediate required for the reaction.

Experimental Protocol: α-Bromination

Materials:

  • Cyclopropyl methyl ketone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (scrubber) containing sodium thiosulfate solution to neutralize any escaping HBr or Br₂ fumes.

  • Charge the flask with cyclopropyl methyl ketone (1.0 eq) and glacial acetic acid (approx. 5 volumes relative to the ketone).

  • Cool the stirred solution to 10-15°C using an ice-water bath.

  • In the dropping funnel, charge a solution of bromine (1.05 eq) in glacial acetic acid (2 volumes).

  • Add the bromine solution dropwise to the ketone solution at a rate that maintains the internal temperature below 20°C. A slight exotherm will be observed.

  • Trustworthiness (In-Process Control): After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Once the reaction is complete, slowly pour the reaction mixture into a stirred vessel containing ice-cold water (10 volumes).

  • Quench any unreacted bromine by adding saturated sodium bisulfite solution dropwise until the reddish-brown color disappears.

  • Extract the aqueous mixture with dichloromethane (3 x 5 volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-1-cyclopropylethan-1-one as a crude oil. This intermediate is often used directly in the next step without further purification. Note: α-bromoketones are potent lachrymators and skin irritants; handle with extreme caution in a well-ventilated fume hood.

Part II: Nucleophilic Substitution & Synthesis of the Free Base

Expertise & Experience: N-Alkylation Strategy

This step forms the core C-N bond of the target molecule via a standard SN2 reaction. A key challenge in the alkylation of piperazine is preventing dialkylation, where the bromo-ketone reacts with both nitrogen atoms. To address this on a large scale, the most effective and economical strategy is to use a large excess of piperazine (typically 4-6 equivalents).[1] In this setup, piperazine serves a dual role:

  • Nucleophile: Reacting with the α-bromoketone.

  • Base: The excess piperazine neutralizes the hydrobromic acid (HBr) generated during the reaction, eliminating the need for an additional inorganic or organic base and simplifying the reaction setup and workup.

Figure 2: Mechanism of the SN2 alkylation of piperazine.

Experimental Protocol: N-Alkylation

Materials:

  • Crude 2-bromo-1-cyclopropylethan-1-one

  • Piperazine, anhydrous

  • Toluene

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution, 5M

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a large reactor, charge piperazine (5.0 eq) and toluene (10 volumes relative to the bromo-ketone). Stir until the piperazine is mostly dissolved. A gentle warming to 40°C can aid dissolution.

  • Cool the mixture to 10°C.

  • Dissolve the crude 2-bromo-1-cyclopropylethan-1-one (1.0 eq) in a minimal amount of toluene and add it dropwise to the piperazine solution, maintaining the temperature below 25°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. A thick white precipitate of piperazine hydrobromide will form.

  • Trustworthiness (In-Process Control): Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the bromo-ketone.

  • Add deionized water (10 volumes) to the reaction mixture and stir vigorously to dissolve the precipitate.

  • Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.

  • Extract the aqueous layer with toluene (2 x 5 volumes).

  • Combine all organic layers. Wash the combined organic phase with a 5M NaOH solution to remove any remaining piperazine salts, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude free base, 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, typically as a viscous oil or low-melting solid.

Part III: Dihydrochloride Salt Formation and Purification

Expertise & Experience: The Importance of Salt Formation

For many pharmaceutical applications, converting the basic free base into a salt form is critical. Salts, particularly hydrochloride salts, often exhibit superior properties compared to the free base, including:

  • Enhanced Stability: Reduced susceptibility to degradation.

  • Improved Handling: Crystalline solids are easier to weigh and handle than oils or amorphous materials.

  • Increased Aqueous Solubility: Often crucial for bioavailability. The dihydrochloride salt is formed by protonating both basic nitrogen atoms of the piperazine ring, which is achieved by using at least two molar equivalents of HCl.[2] Isopropanol is an excellent solvent choice for this crystallization, as the free base is soluble, while the resulting hydrochloride salt has low solubility, allowing for high recovery via precipitation.

Experimental Protocol: Salt Formation

Materials:

  • Crude 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one

  • Isopropanol (IPA)

  • Hydrochloric Acid, ~5-6 M solution in Isopropanol (prepared by bubbling anhydrous HCl gas through dry IPA or using a commercial solution)

  • Diethyl Ether or Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve the crude free base (1.0 eq) in isopropanol (5-10 volumes). If needed, warm gently to 50°C to ensure complete dissolution. Filter if any insoluble material is present.

  • Cool the solution to room temperature and begin stirring.

  • Slowly add the isopropanolic HCl solution (2.2 eq) dropwise. A white precipitate will begin to form almost immediately.

  • Trustworthiness (Quality Control): After complete addition, check the pH of the slurry using a wetted pH strip to ensure it is strongly acidic (pH < 2).

  • Stir the resulting thick slurry at room temperature for 2-4 hours to allow for complete crystallization.

  • (Optional) To further increase the yield, the slurry can be cooled to 0-5°C for an additional hour.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol, followed by a wash with diethyl ether or MTBE to facilitate drying.

  • Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table presents typical results for a laboratory-scale synthesis. Yields and purities should be optimized for specific large-scale equipment.

StepKey ReactantMolar Eq.ProductTypical Yield (%)Purity (by HPLC)
1Cyclopropyl methyl ketone1.02-Bromo-1-cyclopropylethan-1-one85-95% (crude)~90%
22-Bromo-1-cyclopropylethan-1-one1.01-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one (Free Base)75-85%>95%
3Free Base1.01-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride90-98%>99%

References

  • BenchChem. (2025). A Technical Guide to the Synthesis of Chiral Cyclopropyl Ketones. Benchchem.com.

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Org. Synth.

  • T. Rovis, et al. (2019). A Rh(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides provides substituted cyclopropyl-ketones. Journal of the American Chemical Society.

  • Google Patents. (2020). CN110862310A - Synthesis method of cyclopropyl methyl ketone.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Cyclopropyl Ketones. Benchchem.com.

  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PubMed Central.

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.com.

  • ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Dihydrochloride

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one involves the nucleophilic substitution of a leaving group on an α-haloketone (2-chloro-1-cyclopropylethan-1-one) by piperazine. The principal challenge in this reaction is controlling the selectivity of the piperazine acylation to prevent the formation of the di-substituted byproduct.[1][2] This guide will address this and other common issues, from starting material integrity to final salt formation and purification.

The overall synthetic pathway can be visualized as a two-step process: the initial nucleophilic substitution followed by the formation of the dihydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Salt Formation A 2-Chloro-1-cyclopropylethan-1-one C 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one (Free Base) A->C Reaction B Piperazine B->C Nucleophile E 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride C->E Protonation D Hydrochloric Acid (2 eq.) D->E

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Issue 1: Low Yield of the Desired Mono-Substituted Product

Question: My reaction is resulting in a low yield of the target compound, and I'm observing a significant amount of a higher molecular weight byproduct. What's going wrong?

Answer: This is the most common challenge and is almost certainly due to the formation of the di-substituted byproduct, where both nitrogen atoms of piperazine have reacted with the electrophilic ketone. Since piperazine is a symmetric diamine, controlling the reaction to achieve mono-substitution is critical.[1]

Root Causes & Solutions:

  • Lack of Selectivity Control: Without proper control, the mono-substituted product is often more nucleophilic than the starting piperazine, leading to a second reaction.

    • Solution 1: Use a Large Excess of Piperazine. By using a 5-10 fold excess of piperazine relative to 2-chloro-1-cyclopropylethan-1-one, you statistically favor the formation of the mono-substituted product.[3] This is often the simplest approach but can be wasteful on a large scale.

    • Solution 2: In Situ Mono-Protonation. This is a highly effective one-pot method. By adding one equivalent of a strong acid (like HCl) to your piperazine starting material, you form the piperazine mono-salt. The protonated nitrogen is no longer nucleophilic, directing the substitution to the free nitrogen atom.[1][4]

    • Solution 3: Use a Protecting Group. A more robust, multi-step approach involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc).[1][4] You would react N-Boc-piperazine with your ketone, and then remove the Boc group in a subsequent acidic step to yield the desired product. This method offers the highest selectivity but adds steps to your synthesis.

  • Poor Quality of Starting Materials:

    • 2-Chloro-1-cyclopropylethan-1-one: This reagent can degrade over time. It is a lachrymator and should be handled with care in a well-ventilated fume hood.[5] Purity should be checked by ¹H NMR before use.

    • Piperazine: Piperazine is hygroscopic and can absorb water and carbon dioxide from the air. Ensure it is stored in a tightly sealed container and, if necessary, dried under vacuum before use.

Troubleshooting Workflow for Low Yield:

Troubleshooting_Low_Yield start Low Yield of Mono-Substituted Product check_byproduct LC-MS or TLC shows high MW byproduct? start->check_byproduct cause_disub Cause: Di-substitution check_byproduct->cause_disub Yes check_sm No significant byproduct observed. Check starting materials. check_byproduct->check_sm No sol_excess Solution 1: Increase piperazine excess (5-10x) cause_disub->sol_excess sol_protonate Solution 2: Use in situ mono-protonation (1 eq. acid) cause_disub->sol_protonate sol_protect Solution 3: Use N-Boc-piperazine (multi-step) cause_disub->sol_protect verify_ketone Verify purity of 2-chloro-1-cyclopropylethan-1-one via NMR. check_sm->verify_ketone verify_piperazine Ensure piperazine is anhydrous. check_sm->verify_piperazine

Caption: Decision tree for troubleshooting low product yield.

Issue 2: Incomplete Reaction or Multiple Unidentified Spots on TLC

Question: My reaction has stalled, or the TLC plate shows multiple spots that are not my starting material, product, or the di-substituted byproduct. What could be happening?

Answer: This issue often points to side reactions involving the starting materials or solvent, or suboptimal reaction conditions.

Root Causes & Solutions:

  • Side Reactions of the α-chloroketone: 2-Chloro-1-cyclopropylethan-1-one is a reactive electrophile and can undergo side reactions, especially in the presence of base or nucleophilic solvents.

    • Solution: Ensure your solvent is non-nucleophilic (e.g., THF, Dichloromethane, Acetonitrile) and that any base used is non-nucleophilic if it's not piperazine itself (e.g., DIEA, if required). The reaction is typically run at room temperature or with gentle heating; excessive heat can promote decomposition.

  • Presence of Water: Water can hydrolyze the α-chloroketone and can also interfere with the nucleophilicity of the piperazine.

    • Solution: Use anhydrous solvents and ensure your piperazine is dry. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.

  • Incorrect Stoichiometry: If using the in situ protonation method, an incorrect amount of acid can lead to a mixture of free piperazine, mono-protonated, and di-protonated species, complicating the reaction profile.

    • Solution: Carefully measure and add exactly one equivalent of acid relative to piperazine.

Issue 3: Difficulty in Isolating the Dihydrochloride Salt

Question: After adding hydrochloric acid, my product is not precipitating, or I'm getting an oil instead of a crystalline solid. How can I effectively isolate the final salt?

Answer: The formation of amine hydrochloride salts is a standard procedure, but crystallization can be tricky.[6][7] The goal is to create a crystalline solid that is easily filtered.[8]

Root Causes & Solutions:

  • Solvent Choice: The choice of solvent is critical for precipitation. The salt should be insoluble in the chosen solvent.

    • Solution: After the initial reaction to form the free base, the solvent is typically removed. The free base is then redissolved in a solvent in which the hydrochloride salt is poorly soluble, such as isopropanol, ethyl acetate, or diethyl ether. A solution of HCl in the same solvent (or a compatible one, like HCl in dioxane) is then added.

  • Insufficient Acid or Presence of Water:

    • Solution: Ensure at least two full equivalents of HCl are added to protonate both nitrogen atoms. The presence of excess water can keep the salt in solution or cause it to oil out. Using anhydrous HCl (e.g., a solution in dioxane or isopropanol) is highly recommended over aqueous HCl.

  • Crystallization Issues:

    • Solution: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Cooling the mixture to 0-4 °C can also help. In some cases, adding a co-solvent (an "anti-solvent") in which the salt is even less soluble, like heptane, can promote precipitation.

ParameterRecommended SolventRationale
Nucleophilic Substitution Dichloromethane (DCM), THF, AcetonitrileAprotic and non-nucleophilic, good solubility for reactants.
Salt Formation Isopropanol (IPA), Ethyl Acetate, Diethyl EtherProduct salt has low solubility, facilitating precipitation.
HCl Source HCl in Dioxane, HCl in IsopropanolAnhydrous conditions prevent oiling out and promote crystallinity.

Table 1: Recommended solvents for different stages of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern with 2-chloro-1-cyclopropylethan-1-one? A1: 2-Chloro-1-cyclopropylethan-1-one is a potent lachrymator and is corrosive, causing severe skin burns and eye damage.[5] Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

Q2: Can I use a different base besides an excess of piperazine? A2: Yes. If you are using piperazine monohydrochloride as your starting material, you will need a base to neutralize the HCl generated during the reaction. A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a suitable choice. Typically, 1.1 to 1.2 equivalents are used.

Q3: How do I monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods. For TLC, a mobile phase of Dichloromethane/Methanol (e.g., 95:5 or 90:10 with a small amount of ammonium hydroxide) usually works well to visualize the starting materials and products. The product will be more polar than the starting ketone.

Q4: My final product has a slight color. How can I decolorize it? A4: A slight yellow or off-white color is common. If a purer, white solid is required, you can perform a recrystallization from a suitable solvent system, such as methanol/ethyl acetate or ethanol/diethyl ether. A small amount of activated carbon can also be added to the solution before filtering it hot to remove colored impurities.

Q5: Why is a dihydrochloride salt formed? A5: Piperazine has two basic nitrogen atoms. In the presence of sufficient strong acid (like HCl), both nitrogens can be protonated to form a dicationic species.[6][7] This forms a salt with two chloride counter-ions, hence "dihydrochloride." This salt form often has improved crystallinity, stability, and aqueous solubility compared to the free base or mono-hydrochloride.[8][12]

Experimental Protocols

Protocol 1: Synthesis via In Situ Mono-Protonation

This protocol is a cost-effective one-pot method that avoids the need for protecting groups.

  • Preparation of Piperazine Monohydrochloride: To a solution of piperazine (5.0 g, 58.0 mmol) in methanol (100 mL), slowly add a 4M solution of HCl in dioxane (14.5 mL, 58.0 mmol, 1.0 eq.) at 0 °C. Stir the mixture for 30 minutes.

  • Reaction: To the above suspension, add a solution of 2-chloro-1-cyclopropylethan-1-one (5.75 g, 48.5 mmol) in methanol (20 mL) dropwise over 15 minutes.

  • Workup: Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC. Once the starting ketone is consumed, add triethylamine (8.1 mL, 58.0 mmol) to neutralize the mixture.

  • Isolation of Free Base: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base, 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one.

  • Salt Formation: Dissolve the crude free base in isopropanol (100 mL). Cool the solution to 0 °C and slowly add a 4M solution of HCl in dioxane (26.7 mL, 106.7 mmol, >2.1 eq.) with vigorous stirring.

  • Final Isolation: A white precipitate should form. Continue stirring at 0 °C for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 30 mL) and dry under high vacuum to afford the final product as a white crystalline solid.

Protocol 2: Analytical Characterization
  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the cyclopropyl protons (multiplets, ~0.8-1.2 ppm), the methylene protons adjacent to the ketone and piperazine ring, and the piperazine ring protons (broad signals due to proton exchange, ~3.0-4.0 ppm). The NH protons will appear as a very broad signal downfield.

  • Mass Spectrometry (ESI+): The free base should show a clear [M+H]⁺ ion at m/z = 169.14.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Reactions of acetylenic acid esters with piperazine derivatives.
  • NIH. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-chloro-1-(1-chlorocyclopropyl)ethanone. ChemicalBook.
  • Ambeed.com. (n.d.). Reactions of Piperazines. Ambeed.
  • YouTube. (2022).
  • Oxford Reference. (n.d.). Amine salts. Oxford Reference.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Alfa Chemistry. (n.d.). Amine Salts. Alfa Chemistry.
  • Santa Cruz Biotechnology. (2018). SAFETY DATA SHEET - 2-Bromo-1-cyclopropylethanone. Santa Cruz Biotechnology.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloro-N-cyclopropylacetamide. Fisher Scientific.
  • Sigma-Aldrich. (2024).
  • Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.
  • PubChem. (n.d.). 2-Chloro-1-cyclopropylethan-1-one.

Sources

Optimization

Technical Support Center: Purification of Cyclopropyl Ketone Derivatives

Welcome to the Technical Support Center for the purification of cyclopropyl ketone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of cyclopropyl ketone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with isolating these valuable synthetic intermediates. The inherent ring strain and electronic nature of the cyclopropyl group introduce specific stability issues that can complicate purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of cyclopropyl ketone derivatives, offering explanations for their causes and actionable solutions.

Issue 1: Product Instability and Degradation During Purification

Symptoms:

  • Low recovery of the desired product after chromatography or distillation.

  • Appearance of new, unexpected spots on TLC or peaks in GC/HPLC analysis of purified fractions.

  • Color change of the product during purification or storage.

Root Cause Analysis:

The three-membered ring of cyclopropyl ketones is susceptible to ring-opening reactions, particularly under acidic or basic conditions.[1][2] This instability is often the primary cause of product loss during purification.

  • Acid-Catalyzed Ring Opening: Traces of acid in silica gel or acidic solvents can protonate the carbonyl oxygen, which facilitates the opening of the cyclopropyl ring to form a carbocationic intermediate. This intermediate can then be trapped by nucleophiles or undergo rearrangement.[1] For instance, the Cloke-Wilson rearrangement can lead to the formation of furan derivatives.[1]

  • Base-Mediated Ring Opening: Strong bases can also induce ring-opening, typically through the formation of an enolate intermediate.[1][3] This is a concern during basic workups or when using basic alumina for chromatography.

  • Nucleophilic Attack: The presence of nucleophiles can lead to the opening of the cyclopropyl ring. For example, thiolate anions, which might be present from preceding reaction steps, can cause ring-opening via homoconjugate addition.[4]

Solutions & Preventative Measures:

  • Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine in the eluent, and then flush with the pure eluent to remove excess base.

  • Use Alternative Stationary Phases: Consider using neutral or basic alumina, or Florisil®, as alternatives to silica gel for sensitive compounds.

  • Avoid Protic Solvents: When possible, use aprotic solvents for chromatography to minimize the risk of protonation and subsequent ring-opening.

  • Careful Work-up: Ensure that the reaction mixture is thoroughly neutralized before purification. A wash with a saturated sodium bicarbonate solution is often recommended.[5]

  • Low-Temperature Purification: Perform chromatographic separations at lower temperatures to minimize thermal degradation.

Issue 2: Co-eluting Impurities

Symptoms:

  • Difficulty in separating the product from impurities with similar polarity, leading to overlapping spots on TLC or peaks in chromatograms.

  • The presence of persistent impurities in the final product, even after multiple purification steps.

Root Cause Analysis:

  • Structurally Similar Byproducts: Side reactions during the synthesis can lead to impurities that have very similar physical properties to the desired product. A common byproduct in the synthesis of cyclopropyl methyl ketone from α-acetyl-γ-butyrolactone is 2-methyl-4,5-dihydrofuran, which has a close boiling point to the product, making separation by distillation challenging.[4]

  • Isomeric Mixtures: In reactions involving substituted aromatic cyclopropyl ketones, the formation of ortho, meta, and para isomers is common, and these can be difficult to separate.[5][6]

  • Epoxide Formation: In Corey-Chaykovsky reactions with α,β-unsaturated ketones, the use of a sulfonium ylide can lead to the formation of an epoxide byproduct instead of the desired cyclopropyl ketone.[4][7] This epoxide can have similar polarity to the product.

Solutions & Preventative Measures:

  • High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) or flash chromatography with high-resolution columns for difficult separations.[8][9][10]

  • Gradient Elution: Utilize a gradient elution method in column chromatography to improve the separation of compounds with close retention factors.[9]

  • Alternative Purification Techniques:

    • Fractional Distillation: For volatile compounds with different boiling points, fractional distillation can be effective.[4][11] Using an efficient fractionating column is crucial.[4]

    • Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[12][13]

    • Bisulfite Extraction: This chemical method can be used to separate ketones from non-ketonic impurities by forming a water-soluble bisulfite adduct.[12]

  • Reaction Optimization: Revisit the reaction conditions to minimize the formation of byproducts. For instance, in the Corey-Chaykovsky reaction, using a sulfoxonium ylide like dimethylsulfoxonium methylide (DMSOM) favors the desired 1,4-conjugate addition to yield the cyclopropyl ketone.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for a newly synthesized cyclopropyl ketone derivative?

A1: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.[12]

  • For non-volatile solids or oils , column chromatography on silica gel is a good starting point.[4][14]

  • For volatile liquids , fractional distillation is often the most suitable method.[4]

  • If your product is a solid , crystallization can be an excellent technique for achieving high purity.[12]

Below is a decision-making workflow to guide your choice:

G start Crude Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile? is_solid->is_volatile No crystallization Crystallization is_solid->crystallization Yes has_impurities Are there significant non-ketonic impurities? is_volatile->has_impurities No distillation Fractional Distillation is_volatile->distillation Yes column_chrom Column Chromatography has_impurities->column_chrom No bisulfite_extraction Bisulfite Extraction has_impurities->bisulfite_extraction Yes

Caption: Decision workflow for selecting a purification method.

Q2: My cyclopropyl ketone seems to be decomposing on silica gel. What are my options?

A2: Decomposition on silica gel is a common issue due to its acidic nature.[1] Here are several alternatives:

  • Neutralized Silica Gel: As mentioned in the troubleshooting guide, pre-treating the silica gel with a base like triethylamine can neutralize acidic sites.

  • Alumina: Neutral or basic alumina can be a good alternative stationary phase.

  • Florisil®: This is a magnesium silicate adsorbent that is less acidic than silica gel.

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography using a C18-functionalized silica gel can be an effective option.

  • Non-chromatographic methods: Consider distillation, crystallization, or extraction if applicable.[12]

Q3: How can I assess the purity of my final cyclopropyl ketone product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for determining purity and identifying impurities.[8]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with LC or GC (LC-MS, GC-MS) to identify impurities.[8]

  • Melting Point Determination: For solid compounds, a sharp melting point close to the literature value is a good indicator of high purity.[15]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for non-volatile cyclopropyl ketones.

  • Slurry Preparation: In a beaker, add the silica gel to the chosen eluent (a low-polarity solvent system like hexane/ethyl acetate is a common starting point). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed.

  • Elution: Add the eluent to the column and apply pressure to begin the separation. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification via Bisulfite Extraction

This protocol is useful for separating cyclopropyl ketones from non-ketonic organic impurities.[12]

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether).

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake vigorously for several minutes, venting frequently.

  • Separation: Allow the layers to separate. The aqueous layer now contains the water-soluble bisulfite adduct of the cyclopropyl ketone. Drain the aqueous layer.

  • Regeneration of Ketone: To regenerate the ketone, acidify the aqueous layer with a dilute acid (e.g., HCl) or treat it with a base (e.g., Na₂CO₃ solution). The ketone will separate as an oil or precipitate.

  • Extraction and Isolation: Extract the regenerated ketone with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

Visualizing a Common Pitfall: Acid-Catalyzed Ring Opening

To better understand the primary challenge in purifying cyclopropyl ketones, the following diagram illustrates the mechanism of acid-catalyzed ring opening, a common cause of product degradation on silica gel.

G cluster_0 Acid-Catalyzed Ring Opening CPK Cyclopropyl Ketone Protonation Protonated Ketone CPK->Protonation + H⁺ Carbocation Carbocation Intermediate Protonation->Carbocation Ring Opening Product Ring-Opened Product Carbocation->Product + Nu⁻

Caption: Mechanism of acid-catalyzed ring opening.

References

  • BenchChem Technical Support Team. (2025, November). Alternative purification techniques for cyclopropyl ketones besides chromatography. BenchChem. 12

  • BenchChem Technical Support Team. (2025). Unlocking Molecular Complexity: Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones in Organic Synthesis. BenchChem. 1

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Synthesis of Cyclopropyl Ketones. BenchChem. 4

  • Organic Syntheses. Ketone, cyclopropyl methyl.

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. BenchChem. 14

  • Ghosh, A., & Sibi, M. P. (2021). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters, 23(15), 6011–6015.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening. BenchChem. 2

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Synthesis of Cyclopropyl p-Nitrophenyl Ketone. BenchChem. 5

  • Reisman, S. E., et al. (2021). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society, 143(41), 17076–17082.

  • Feng, X., et al. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angewandte Chemie International Edition, 54(46), 13748-13752.

  • Request PDF. (2025, August 7). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex.

  • BenchChem Technical Support Team. (2025, December). Troubleshooting low yields in the synthesis of cyclopropyl ketones. BenchChem. 7

  • Li, Q., et al. (2015). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu, 33(7), 711-715.

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone. BenchChem. 6

  • Procter, D. J., et al. (2020). SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity. The Journal of Organic Chemistry, 85(15), 9993–10003.

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.

  • Procter, D. J., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Journal of the American Chemical Society, 145(28), 15595–15601.

  • Organic Syntheses. (2019, June 19). Purification of Organic Compounds by Flash Column Chromatography.

  • ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products.

  • Procter, D. J., et al. (2023). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society, 145(4), 2459–2466.

  • Bakulev, V. A., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(21), 5025.

  • Agilent. (n.d.). Purity and Impurity Analysis.

  • Procter, D. J., et al. (2023). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry, 88(17), 12268–12276.

  • Silvani, A., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(19), 6248.

  • Takara Bio. (n.d.). Tips and troubleshooting.

  • Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides.

  • Wang, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 13(5), 456-467.

  • YouTube. (2020, February 12). Distillation of unknown Compound |Ketone Making |Simple Distillation.

  • DePuy, C. H., & Van Lanen, R. J. (1974). Base-catalyzed enolization of cyclopropyl ketones. The Journal of Organic Chemistry, 39(23), 3360–3365.

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource.

  • Yoon, T. P., & Lu, Z. (2011). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society, 133(5), 1162–1164.

  • Ashenhurst, J. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Welcome to the technical support center for the impurity profiling of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the impurity profiling of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical challenges associated with this active pharmaceutical ingredient (API).

The Critical Role of Impurity Profiling

The identification and quantification of impurities in an active pharmaceutical ingredient (API) like 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride are mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1][2][3] Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[4] Even at trace levels, these impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and well-understood impurity profile is a cornerstone of any successful drug development program.[5][6]

Potential Impurities: A Mechanistic Perspective

Understanding the potential impurities is the first step in developing a robust analytical method. For 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride, impurities can be broadly categorized into process-related impurities and degradation products.

Process-Related Impurities

These impurities are chemical entities that are introduced or formed during the synthesis of the API.

  • Starting Materials: Unreacted starting materials, such as piperazine and a suitable cyclopropyl ketone precursor, can be carried through the synthesis and appear in the final product.

  • By-products: These are formed from side reactions during the synthesis. For instance, the reaction of piperazine with other electrophilic species present in the reaction mixture can lead to the formation of various substituted piperazine derivatives.

  • Intermediates: Incomplete reactions can result in the presence of synthetic intermediates in the final API.

Degradation Products

These impurities are formed due to the degradation of the API over time or under stress conditions such as heat, light, humidity, and pH variations.

  • Hydrolysis: The ketone functional group is susceptible to hydrolysis, which could lead to the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring.[7]

  • Oxidation: The piperazine ring and the ethanone bridge are potential sites for oxidation, which can be catalyzed by light, heat, or the presence of oxidizing agents.

  • Photodegradation: Aromatic ketones are known to be photoreactive, and while this molecule is not aromatic, the ketone functionality can still be susceptible to photodegradation.[7]

The following diagram illustrates a potential degradation pathway for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one.

G API 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Hydrolysis Hydrolytic Cleavage Product (e.g., Cyclopropanecarboxylic acid) API->Hydrolysis H₂O / pH stress Oxidation Oxidized Piperazine Derivative (e.g., N-oxide) API->Oxidation O₂ / Light / Heat RingOpening Cyclopropyl Ring-Opened Product API->RingOpening Radical Initiators / Metabolism

Caption: Potential Degradation Pathways.

Analytical Methodologies: A Step-by-Step Guide

A well-developed, stability-indicating analytical method is essential for accurate impurity profiling.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[8]

Recommended HPLC-UV Method

This protocol provides a starting point for method development and may require optimization for your specific instrumentation and sample matrix.

Table 1: HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible for further identification.[9]
Mobile Phase B AcetonitrileA common organic modifier with good elution strength.
Gradient 5% B to 95% B over 30 minA broad gradient is suitable for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 210 nmThe ketone and piperazine moieties absorb at lower UV wavelengths.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Protocol
  • Standard Preparation: Accurately weigh and dissolve 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the impurity profiling of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride.

Q1: I am observing a new peak in my stability samples. How can I identify it?

A1: A new peak in stability samples is likely a degradation product. The first step is to determine its molecular weight.[10] If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain the mass of the unknown peak. This, combined with knowledge of potential degradation pathways (see Section 2.2), can help in postulating a structure.[11] For definitive structural elucidation, the impurity may need to be isolated using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Q2: My piperazine-related starting material is difficult to detect with UV. What are my options?

A2: Piperazine itself does not have a strong chromophore and can be challenging to detect at low levels with a standard UV detector.[8][12] Consider the following:

  • Lower Wavelength Detection: Try detecting at a lower wavelength (e.g., 200-210 nm), but be aware of potential baseline noise and interference from other components.

  • Derivatization: A pre-column or post-column derivatization with a UV-active agent can significantly enhance the detectability of piperazine.[8][12]

  • Alternative Detectors: If available, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used as they do not rely on a chromophore for detection. Mass spectrometry is also an excellent option.[13]

Q3: I am seeing a broad peak for the main API. How can I improve the peak shape?

A3: Poor peak shape for a basic compound like 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one can be due to secondary interactions with the silica support of the column.

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is low (e.g., using 0.1% formic acid or phosphoric acid) to keep the amine protonated.

  • Use a Bidentate C18 Column: These columns have improved end-capping and can reduce silanol interactions.

  • Lower the Sample Concentration: High concentrations can lead to peak fronting. Try injecting a more dilute sample.

Q4: How do I know what level of an impurity is acceptable?

A4: The acceptable level of an impurity is determined by regulatory guidelines, primarily ICH Q3A(R2).[1][2] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug.[3]

Table 2: ICH Q3A(R2) Thresholds for Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total intake (whichever is lower)0.15% or 1.0 mg per day total intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A(R2) Guideline[1][2]

Advanced Identification Techniques: LC-MS

For the structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.[10][11][13]

LC-MS Workflow

The following diagram outlines a typical workflow for impurity identification using LC-MS.

G cluster_0 LC-MS Analysis cluster_1 Data Analysis cluster_2 Confirmation LC_Separation HPLC Separation MS_Detection High-Resolution Mass Spectrometry (HRMS) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS (MS/MS) Fragmentation MS_Detection->MSMS_Fragmentation Elemental_Composition Determine Elemental Composition MS_Detection->Elemental_Composition Structure_Proposal Propose Putative Structure MSMS_Fragmentation->Structure_Proposal Database_Search Search Compound Databases Elemental_Composition->Database_Search Reference_Standard Synthesize Reference Standard Structure_Proposal->Reference_Standard Confirmation_Analysis Confirm by Co-injection Reference_Standard->Confirmation_Analysis

Caption: Impurity Identification Workflow using LC-MS.

By following the principles and methodologies outlined in this guide, you will be well-equipped to develop a robust impurity profiling strategy for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride, ensuring the quality and safety of your drug substance.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006). [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. (2020). [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (n.d.). [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. (n.d.). [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. (n.d.). [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. (n.d.). [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. (n.d.). [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. (2025). [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. (n.d.). [Link]

  • Process of Finding Impurities in Pharmaceutical Products. Pharmaguideline. (2014). [Link]

  • Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. (n.d.). [Link]

  • The expert's guide to pharmaceutical impurity analysis. Manufacturing Chemist. (2024). [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2022). [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. (n.d.). [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. (n.d.). [Link]

  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. (2024). [Link]

  • Analytical Methods. RSC Publishing. (n.d.). [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (n.d.). [Link]

Sources

Optimization

Technical Support Center: Navigating the Degradation Pathways of Piperazine-Containing Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-containing compounds. The piperazine ring is a common scaffold in medicinal chemistry, value...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-containing compounds. The piperazine ring is a common scaffold in medicinal chemistry, valued for its physicochemical properties and synthetic versatility. However, its susceptibility to various degradation pathways can present significant challenges during drug discovery, development, and manufacturing.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to design robust experiments, interpret your data accurately, and ensure the stability and safety of your compounds.

Section 1: Formulation and Storage Stability

This section addresses common issues observed when formulating piperazine-containing compounds or storing them as a solid drug substance.

Q1: My piperazine-containing drug is degrading rapidly in an aqueous formulation. What are the likely degradation pathways, and how can I mitigate this?

A1: Instability in aqueous solutions is a frequent challenge. The primary culprits for piperazine derivatives are typically oxidation, pH-dependent hydrolysis of substituents, and photodegradation.[1][2]

  • Oxidative Degradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions (like copper or iron), or peroxides.[3][4][5] This can lead to the formation of N-oxides, ring-opened products, or other complex degradants.[6] Oxidation is often accelerated by elevated temperatures and exposure to light.[7]

  • pH-Dependent Degradation: While the piperazine ring itself is generally stable to hydrolysis, the overall stability of your molecule is highly dependent on the pH of the solution.[1] Substituents on the ring or elsewhere in the molecule (e.g., esters, amides) may be labile to acid or base hydrolysis. It is crucial to determine the pH-stability profile to identify the pH at which the drug is most stable.[2]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, often through oxidative pathways.[1][8] This is a critical consideration for both drug substances and drug products.

Troubleshooting Strategies:

  • pH Optimization: Conduct a formal pH-stability profile by formulating your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10). Analyze samples at various time points to identify the optimal pH for stability.[1]

  • Control of Oxygen:

    • Inert Atmosphere: Purge your formulation buffers with an inert gas like nitrogen or argon before and during formulation to displace dissolved oxygen. Package the final product under an inert atmosphere.[1]

    • Antioxidants: If the degradation is confirmed to be oxidative, consider adding antioxidants. The choice of antioxidant will depend on your formulation's properties (e.g., aqueous vs. lipid-based).

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[1]

  • Light Protection: Store both the solid material and the formulated product in amber vials or other light-resistant containers to prevent photodegradation.[1]

Q2: I've noticed a color change in my solid piperazine-containing drug substance after storing it on the shelf. What's happening?

A2: A change in color, often to yellow or brown, is a common indicator of solid-state degradation. For piperazine compounds, this is typically due to surface oxidation.[1] The solid drug can react with atmospheric oxygen over time, leading to the formation of often-colored oxidative degradation products.[1] This process can be accelerated by exposure to heat and light.

Troubleshooting Strategies:

  • Proper Storage: Store the drug substance in tightly sealed containers to minimize exposure to atmospheric oxygen and humidity.[1]

  • Inert Atmosphere: For highly sensitive compounds, consider storage under an inert gas like nitrogen or argon.[1]

  • Light Protection: Always store the material in light-resistant containers.[1]

Section 2: Key Degradation Pathways & Analytical Workflow

Understanding the primary degradation routes is fundamental to troubleshooting. The diagram below illustrates the major pathways affecting piperazine-containing molecules.

cluster_Pathways Major Degradation Pathways Piperazine_Compound Piperazine-Containing Compound Oxidation Oxidation (N-Oxides, Ring Opening) Piperazine_Compound->Oxidation O₂, Metal Ions, Peroxides Metabolism Metabolism (N-Dealkylation, Hydroxylation) Piperazine_Compound->Metabolism Enzymes (e.g., CYPs) Nitrosamine_Formation Nitrosamine Formation (Reaction with Nitrites) Piperazine_Compound->Nitrosamine_Formation Nitrosating Agents (e.g., NaNO₂) Photodegradation Photodegradation (UV/Vis Light Exposure) Piperazine_Compound->Photodegradation Light Energy

Caption: Major degradation pathways for piperazine-containing compounds.

Table 1: Summary of Common Degradation Pathways and Products
Degradation PathwayStress ConditionCommon Degradation ProductsReference
Oxidation Hydrogen Peroxide (H₂O₂), O₂, Metal IonsN-Oxides, Piperazinones, Ring-opened products (e.g., ethylenediamine derivatives), Cyclic amides[1][6][9][10]
Acid/Base Hydrolysis Strong Acid (e.g., HCl), Strong Base (e.g., NaOH)Primarily degradation of susceptible functional groups on the molecule, not the piperazine ring itself.[1][2]
Thermal Degradation High Temperature (e.g., >135°C)N-formylpiperazine, N-(2-aminoethyl)piperazine (AEP), Ring-opened structures[4][11][12]
Photodegradation UV or High-Intensity Visible LightSimilar to oxidation products, but can involve different radical pathways.[1][8]
Metabolism In vivo or in vitro (e.g., liver microsomes)N-dealkylation, Aromatic/aliphatic hydroxylation, Piperazine ring contraction to imidazoline[13][14][15]
Nitrosation Nitrite sources (e.g., NaNO₂) under acidic conditionsN-nitrosopiperazine (MNPz), N,N'-dinitrosopiperazine (DNPz)[16][17][18]
Section 3: Metabolic Stability and Bioactivation
Q3: My compound shows low exposure in vivo despite good permeability. Could metabolic degradation of the piperazine ring be the cause?

A3: Yes, rapid metabolism is a very likely cause. The piperazine moiety can be a significant site of metabolic transformation, which is crucial for drug clearance but can also lead to low bioavailability or the formation of active or toxic metabolites.[15]

Common Metabolic Pathways:

  • N-Dealkylation: If one of the piperazine nitrogens is substituted with an alkyl group, enzymatic removal of this group is a common metabolic route.

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes can catalyze oxidation at various positions. This includes hydroxylation of the carbon atoms on the piperazine ring or on adjacent substituents.[15] Further oxidation can lead to the formation of piperazinones.

  • Ring Contraction/Cleavage: More complex metabolic pathways have been reported, including a novel contraction of the piperazine ring to form a substituted imidazoline.[13][14] This involves an initial multi-electron oxidation of the piperazine ring to form a reactive intermediate.[14]

Troubleshooting & Investigation:

  • In Vitro Metabolism Studies: Incubate your compound with liver microsomes or hepatocytes. Analyze the samples over time by LC-MS/MS to determine the rate of disappearance of the parent compound and to identify the metabolites formed.

  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to elucidate the structures of the observed metabolites. This will pinpoint the metabolic "soft spots" on your molecule.

  • Structural Modification: If a specific metabolic pathway is identified as the primary cause of low exposure, medicinal chemists can modify the structure at that position to block or slow down the degradation. For example, introducing steric hindrance near a site of hydroxylation.

Section 4: A Critical Issue - Nitrosamine Impurities
Q4: I've been asked to assess the risk of nitrosamine formation for my piperazine-containing drug. Why is this important and how do they form?

A4: This is a critical safety and regulatory concern. N-nitrosamines are classified as probable human carcinogens, and their presence in drug products is strictly controlled by regulatory agencies like the FDA and EMA.[19] Piperazine is a secondary amine, making it a high-risk structure for the formation of N-nitrosamine impurities.[20]

Mechanism of Formation: The formation of N-nitrosamines occurs when a secondary amine (the piperazine ring) reacts with a nitrosating agent.[18] The most common nitrosating agents are derived from nitrite salts (e.g., sodium nitrite, NaNO₂) under acidic conditions.[17][19]

Piperazine Piperazine (Secondary Amine) Nitrosamine N-Nitrosopiperazine (Potent Impurity) Piperazine->Nitrosamine + NitrosatingAgent Nitrosating Agent (e.g., from NaNO₂ + Acid) NitrosatingAgent->Nitrosamine +

Caption: Formation of N-nitrosopiperazine impurity.

Sources of Risk:

  • Synthesis: Nitrite impurities can be present in starting materials, reagents, or solvents used during the synthesis of the active pharmaceutical ingredient (API).

  • Formulation: Some excipients may contain trace levels of nitrites.

  • Endogenous Formation: After administration, the drug can react with nitrites present in the body (e.g., from dietary sources) in the acidic environment of the stomach to form N-nitrosamines in vivo.[16][17]

Risk Mitigation & Analysis:

  • Risk Assessment: Thoroughly evaluate your entire manufacturing process for potential sources of nitrites and conditions that could promote nitrosation.[19]

  • Sensitive Analytical Testing: Develop and validate highly sensitive analytical methods (typically LC-MS/MS or GC-MS) to detect and quantify potential nitrosamine impurities at parts-per-billion (ppb) levels.[19] The acceptable intake limit for N-nitrosopiperazine is extremely low, on the order of nanograms per day.[19]

  • Process Control: Implement strict controls on the quality of raw materials and modify synthetic or formulation processes to avoid conditions that favor nitrosamine formation (e.g., by avoiding acidic conditions in the presence of nitrites).

Section 5: Analytical Method Development & Troubleshooting
Q5: I'm developing a stability-indicating HPLC method, but the parent drug peak is co-eluting with a degradation product. How can I improve the separation?

A5: Achieving adequate separation is the core challenge of a stability-indicating method. Co-elution means you cannot accurately quantify the parent drug or the impurity. Here is a systematic approach to troubleshooting this issue.[1]

Table 2: Troubleshooting HPLC Method Separation for Piperazine Compounds
ProblemPotential CauseRecommended Solution
Poor Resolution / Co-elution Column Selectivity: The stationary phase (e.g., C18) may not have the right chemical properties to differentiate the parent from the degradant.Try a different column chemistry. Consider a C8, Phenyl-Hexyl, or a Cyano (CN) column to introduce different separation mechanisms (e.g., π-π interactions).[1]
Mobile Phase pH: The ionization state of your basic piperazine compound and any acidic/basic degradants is critical for retention and peak shape.Adjust the mobile phase pH. Systematically evaluate a range of pH values. A small change can dramatically alter selectivity.[1]
Isocratic Elution is Insufficient: The polarity difference between the compounds may be too large or too small for a single mobile phase composition.Develop a gradient elution method. Start with a higher aqueous percentage and gradually increase the organic solvent. This will help separate early-eluting polar degradants and later-eluting non-polar compounds.[1]
Peak Tailing Secondary Interactions: The basic nitrogen atoms of the piperazine can interact with residual acidic silanols on the silica-based column packing, causing poor peak shape.Add a mobile phase modifier. A small amount of an amine modifier like triethylamine (TEA) can compete for the active silanol sites and improve peak symmetry.[1]

Pro-Tip: Always use your forced degradation samples to develop the method. These samples contain the very peaks you need to separate, ensuring your final method is truly "stability-indicating".[1][21]

Q6: I see an unexpected new peak in my chromatogram after a stability study. How do I figure out what it is?

A6: Identifying unknown degradation products is essential for understanding the degradation pathway and assessing safety. The standard workflow involves hyphenated mass spectrometry techniques.[1]

cluster_Workflow Unknown Peak Identification Workflow Start Unknown Peak in HPLC Chromatogram LCMS LC-MS Analysis Start->LCMS MW Determine Molecular Weight (m/z) LCMS->MW LCMSMS LC-MS/MS Analysis MW->LCMSMS Frag Obtain Fragmentation Pattern LCMSMS->Frag Propose Propose Structure (Based on MW, fragments, and known chemistry) Frag->Propose End Structure Elucidated Propose->End

Caption: Workflow for identifying unknown degradation products.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The first step is to couple your HPLC to a mass spectrometer. The MS will provide the mass-to-charge ratio (m/z) of the unknown peak, which gives you its molecular weight.[1]

  • LC-MS/MS (Tandem Mass Spectrometry): Next, you perform an MS/MS experiment. In this technique, the mass spectrometer isolates the ion of the unknown peak and then fragments it. The resulting fragmentation pattern provides structural information, acting like a fingerprint for the molecule.[1][6]

  • Structure Elucidation: By analyzing the molecular weight and the fragmentation pattern, and by considering the structure of the parent drug, you can propose a likely structure for the degradant. This information is crucial for understanding the degradation pathway.[1]

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol provides a general framework for intentionally degrading a piperazine-containing drug to develop a stability-indicating method and identify potential degradants.[1][21][22]

Objective: To generate potential degradation products and identify degradation pathways.

Materials:

  • Piperazine-containing drug substance

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • 3% and 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Store at 60°C.[1]

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature.[1]

    • Thermal Degradation (Solution): Store a sample of the stock solution at 80°C.

    • Thermal Degradation (Solid): Place the solid drug substance in an oven at 80°C.[1]

    • Photolytic Degradation: Expose the stock solution and solid drug substance to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

    • Neutralize the acid and base samples before analysis.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze using a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradant masses.

Goal: Aim for 5-20% degradation of the parent compound. This provides enough degradant for detection without being overly complex.[1] If degradation is too fast, reduce the stress (lower temperature or reagent concentration). If it's too slow, increase the stress.

References
  • Tricker, A. R., et al. (1991). Endogenous formation of N-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment with piperazine citrate. Carcinogenesis, 12(9), 1595–1599. Retrieved from [Link]

  • Dubovik, A. I., et al. (2014). [Metabolism of designer drugs. Piperazine derivatives]. Sudebno-meditsinskaia ekspertiza, 57(5), 45-49. Retrieved from [Link]

  • Tricker, A. R., et al. (1991). Endogenous formation of iV-nitrosamines from piperazine and their urinary excretion following antihelmintic treatment. Carcinogenesis, 12(9), 1595-1599. Retrieved from [Link]

  • Zhang, W., et al. (2020). Piperazine ring formation by a single-module NRPS and cleavage by an α-KG-dependent nonheme iron dioxygenase in brasiliamide biosynthesis. Applied Microbiology and Biotechnology, 104(14), 6149–6159. Retrieved from [Link]

  • Goldman, M. J., et al. (2013). Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Environmental Science & Technology, 47(7), 3528–3534. Retrieved from [Link]

  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology, 18(5), 881–893. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Request PDF. Retrieved from [Link]

  • Plantz, B., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7738–7744. Retrieved from [Link]

  • Buvik, V., et al. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 60(22), 8195–8209. Retrieved from [Link]

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of piperazine by UV light in the presence of air. Retrieved from [Link]

  • Ghazanfarpour-Darjani, M., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(64), 37271–37293. Retrieved from [Link]

  • Nanda, K. K., et al. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development, 27(8), 1432–1452. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545–557. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and DNA Cleavage Activity of Piperazine Containing Guanidinoethyl and Hydroxyethyl Side Arms. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • Dunuweera, S. P., & Liyanaarachchi, V. J. (2022). Intriguing Thermal Degradation Behavior of Aqueous Piperazine for Carbon Dioxide Capture: A First-Principles Assessment. The Journal of Physical Chemistry B, 126(29), 5556–5564. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation study | Download Table. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF. Retrieved from [Link]

  • O'Brien, P., & Childs, A. C. (2013). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 135(43), 16291–16301. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of aqueous piperazine in carbon dioxide capture. Retrieved from [Link]

  • Farghaly, H. S., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(19), 6296. Retrieved from [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

  • Rickard, M. J., & Glaude, P. A. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(10), 2219–2230. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Sobańska, A. W., & Glibo, I. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1). Retrieved from [Link]

  • Hotha, K. K., & Roy, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 305. Retrieved from [Link]

  • Underberg, W. J., & van der Meulen, F. W. (1984). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. International Journal of Pharmaceutics, 19(2-3), 279–289. Retrieved from [Link]

Sources

Troubleshooting

stability issues of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one in solution

Introduction Welcome to the technical support center for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability cha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work with this compound. By understanding the potential degradation pathways and influencing factors, you can ensure the integrity of your results and the reliability of your research. This document provides troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles.

Troubleshooting Guide & FAQs

This section is structured to provide rapid, targeted answers to specific issues you may encounter with 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one in solution.

Formulation and Storage Stability

Q1: I'm observing a rapid loss of potency of my 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one solution. What are the likely causes and how can I improve its stability?

A1: The primary culprits for the degradation of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one in aqueous solutions are often hydrolysis, oxidation, and pH-related degradation. The presence of both a pi[1]perazine ring and a ketone functional group makes it susceptible to specific degradation pathways.

Troubleshooting Steps:

  • pH Optimization: The stability of piperazine derivatives is highly dependent on the pH of the solution. It is crucial to conduct [1][2]a pH-stability profile to identify the optimal pH for your compound. Generally, piperazine-containing compounds exhibit greater stability in slightly acidic to neutral conditions. A study on a novel phenylpiperazine derivative showed that both acidic (pH < 3) and alkaline (pH > 9) conditions can accelerate degradation.

  • Buffer Selection: [3] Once the optimal pH is determined, use a suitable buffer system to maintain it. Common buffers like phosp[1]hate or citrate can be effective.

  • Solvent Choice: If aqueous stability is a persistent issue, consider using co-solvents such as ethanol or glycerin to reduce water activity. For highly sensitive applications, preparing stock solutions in anhydrous organic solvents like DMSO or ethanol and making fresh aqueous dilutions before each experiment is recommended.

  • Temperature Control: Store solutions at low temperatures, such as -20°C or -80°C, to minimize degradation rates. It's advisable to store t[4]hem in single-use aliquots to prevent repeated freeze-thaw cycles, which can also contribute to degradation.

  • Inert Atmosphere: [4] The nitrogen atoms in the piperazine ring are susceptible to oxidation. To mitigate this, conside[1]r degassing your solvents and storing solutions under an inert atmosphere, such as nitrogen or argon.

Q2: My solution of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one has developed a yellow tint over time. What does this indicate?

A2: A color change, such as the appearance of a yellow tint, is a common indicator of chemical degradation. This is often due to the [1]formation of degradation products that absorb visible light. The most likely causes are:

  • Oxidative Degradation: The piperazine moiety is prone to oxidation, which can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions. While the cyclopropyl ket[1]one itself can undergo photochemical reactions like Norrish Type I cleavage, the aryl piperazine portion of related molecules is also known to be photosensitive.

Preventative Measures[5][6]:

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Antioxidants: In [1]some formulations, the addition of a small amount of an antioxidant may be beneficial, but compatibility and potential interference with your experiments must be carefully evaluated.

Analytical and Experimental Challenges

Q3: I'm developing an HPLC method to assess the purity of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, but I'm struggling to separate the parent compound from its degradants. What can I do?

A3: Developing a robust, stability-indicating HPLC method is essential for accurately monitoring the stability of your compound. If you are facing separat[1]ion challenges, here are some troubleshooting strategies:

Method Optimization Strategies:

  • Column Selection: While C18 columns are a common starting point, the basic nature of the piperazine group may require a different selectivity. Consider trying a C8, phenyl, or cyano stationary phase.

  • Mobile Phase pH: [1]The pH of the mobile phase is a critical parameter for basic compounds. Small adjustments to the pH of the aqueous portion of your mobile phase can significantly impact retention time and peak shape.

  • Organic Modifier: [1] Varying the type (e.g., acetonitrile vs. methanol) and proportion of the organic solvent can alter the selectivity of the separation.

  • Additives: To imp[1]rove the peak shape of basic analytes and reduce tailing, consider adding a small amount of an amine modifier like triethylamine to the mobile phase.

  • Gradient Elution: [1] If an isocratic method does not provide sufficient resolution, a gradient elution program, where the mobile phase composition changes over time, is often effective at separating closely eluting peaks.

Q4: How can I identify[1] the unknown peaks that appear in the chromatogram of my degraded 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one sample?

A4: Identifying degradation products is crucial for understanding the stability of your compound. The recommended approach involves:

  • Mass Spectrometry (MS): Coupling your HPLC system to a mass spectrometer (LC-MS) is the most powerful tool for this purpose. The mass-to-charge ratio (m/z) of an unknown peak will provide its molecular weight.

  • Tandem Mass Spectro[1]metry (MS/MS): By fragmenting the parent ion of the unknown peak in the mass spectrometer, you can obtain structural information about the degradant.

  • Forced Degradation [1]Studies: Analyzing the degradation profiles under different stress conditions (acid, base, oxidation, heat, light) can help deduce the degradation pathway and the likely structures of the degradants.

Potential Degradatio[1]n Pathways

Understanding the potential degradation pathways of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is key to preventing its decomposition.

G cluster_main 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one cluster_conditions Stress Conditions cluster_products Potential Degradation Products Compound 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Acid Acidic Hydrolysis (H+) Compound->Acid Hydrolysis of C-N bond Base Basic Hydrolysis (OH-) Compound->Base Hydrolysis of C-N bond Oxidation Oxidation ([O]) Compound->Oxidation Oxidation of piperazine nitrogens Photo Photodegradation (hν) Compound->Photo Norrish Type I cleavage P1 Piperazine Acid->P1 P2 Cyclopropylacetic acid Acid->P2 Base->P1 Base->P2 P3 N-oxides Oxidation->P3 P4 Ring-opened products Photo->P4 Radical intermediates

Caption: Potential degradation pathways of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one under various stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To genera[1]te potential degradation products of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one and to develop a stability-indicating HPLC method.

Materials:

  • 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers for HPLC analysis

  • Calibrated oven and photostability chamber

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Store the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Store the solution at an elevated temperature (e.g., 60°C) for a specified period.

    • Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature for a specified period.

    • Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period.

    • Dissolve the stressed solid in a suitable solvent for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

    • Analyze the samples by HPLC.

  • Analysis:

    • Analyze all samples, along with an unstressed control sample, using an appropriate HPLC method.

    • Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.

Troubleshooting & Optimization:

  • If no degradation is observed, increase the stress conditions (e.g., higher acid/base concentration, higher temperature, or longer exposure time).

  • If the compound degrades completely, reduce the stress conditions. The goal is to achieve 5-20% degradation to effectively identify the primary degradation products.

Data Summary Tabl[1]e
Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Products
Acid Hydrolysis0.1 M HCl60°C24 hoursPiperazine, Cyclopropylacetic acid
Base Hydrolysis0.1 M NaOH60°C24 hoursPiperazine, Cyclopropylacetic acid
Oxidation3% H₂O₂Room Temp.48 hoursN-oxides of piperazine
Thermal (Solid)-80°C7 daysVarious decomposition products
PhotodegradationICH specified lightRoom Temp.As per guidelinesRing-opened products

Concluding Remarks

The stability of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing the troubleshooting strategies outlined in this guide, researchers can minimize compound degradation and ensure the integrity of their studies. For further assistance, please do not hesitate to contact our technical support team.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Mazari, S. A., Ali, B. S., Jan, B. M., & Saeed, M. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
  • Lane, A. M., & Kolis, S. P. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 549–556. [Link]

  • Butler, L. J., & Stevens, G. (2003). Photodissociation dynamics of dicyclopropyl ketone at 193 nm: Isomerization of the cyclopropyl ligand. The Journal of Chemical Physics, 119(14), 7387–7398. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1199-1206. [Link]

  • Żmudzki, P., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1). [Link]

  • Al-Asmari, A., & Abdel-Rehim, M. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 118–124. [Link]

  • Olejnik, A., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Pharmaceutical Sciences, 103(1), 263-271. [Link]

  • Procter, D. J., et al. (2021). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society, 143(10), 3845–3853. [Link]

  • BenchChem. (2025). The Photochemical Landscape of Aryl Cyclopropyl Ketones: A Technical Guide for Researchers.

Sources

Optimization

side reaction products in the synthesis of cyclopropyl piperazines

Welcome to the technical support center for the synthesis of cyclopropyl piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclopropyl piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. The piperazine ring is a privileged scaffold in medicinal chemistry, and its combination with a cyclopropyl group often imparts desirable pharmacokinetic properties to drug candidates.[1] However, the inherent reactivity of both moieties can lead to specific side products, complicating synthesis and purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the practical issues you may face in the lab.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific experimental issues, their underlying causes, and actionable solutions.

Issue 1: Formation of Ring-Opened Byproducts

Q: During the synthesis of a cyclopropyl piperazine derivative under acidic or heated conditions, I'm observing a significant amount of a byproduct with a mass corresponding to the addition of a solvent molecule and loss of the cyclopropane ring. What is happening and how can I prevent it?

A: This is a classic case of cyclopropane ring-opening, a common side reaction for this class of compounds, particularly those with donor-acceptor characteristics. [2] The high ring strain of the cyclopropane ring makes it susceptible to cleavage under certain conditions.

Causality:

  • Acid Catalysis: Protonation of the piperazine nitrogen can increase the electron-withdrawing nature of the substituent on the cyclopropane ring, weakening the distal C-C bonds and making the ring susceptible to nucleophilic attack by solvent or other nucleophiles present.[3][4][5]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the piperazine nitrogen, similarly activating the cyclopropane ring towards ring-opening.[2]

  • Thermal Stress: High reaction temperatures can provide the activation energy needed to overcome the ring strain, leading to homolytic or heterolytic cleavage.

  • Oxidative Cleavage: In some cases, particularly with certain catalysts or reagents, oxidative addition to the cyclopropane ring can initiate ring-opening.[6][7]

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation of Cause cluster_2 Mitigation Strategies A Ring-Opened Byproduct Detected (e.g., by LC-MS, NMR) B Review Reaction Conditions A->B C Acid Present? (Brønsted or Lewis) B->C D High Temperature? B->D E Oxidizing Agent Present? B->E F Use Milder Acid or Buffer System C->F G Reduce Reaction Temperature D->G H Employ Inert Atmosphere E->H I Screen Alternative Catalysts/Reagents E->I

Caption: Troubleshooting workflow for ring-opened byproducts.

Experimental Protocol: Mitigation of Acid-Catalyzed Ring Opening

  • pH Control: If the reaction requires acidic conditions, consider using a buffered system (e.g., acetic acid/sodium acetate) to maintain a milder pH.

  • Reagent Choice: If a strong acid is used for deprotection (e.g., TFA for a Boc group), minimize the reaction time and temperature. Consider alternative protecting groups that can be removed under neutral or basic conditions.

  • Solvent Selection: Use a non-nucleophilic solvent if possible to avoid its participation in the ring-opening reaction.

  • Temperature Management: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating.

Issue 2: Over-Alkylation/Arylation of the Piperazine Ring

Q: I am trying to synthesize a mono-cyclopropyl piperazine, but I am getting a significant amount of the di-cyclopropylated product. How can I improve the selectivity for mono-substitution?

A: This is a common challenge due to the similar reactivity of the two nitrogen atoms in the piperazine ring. Once one nitrogen is substituted, the second nitrogen can still be reactive enough to undergo a second substitution.

Causality:

  • Stoichiometry: Using an excess of the cyclopropylating agent will inevitably lead to di-substitution.

  • Reaction Conditions: Higher temperatures and longer reaction times can favor the formation of the thermodynamically more stable di-substituted product.

  • Piperazine Basicity: The basicity of the mono-substituted piperazine intermediate may not be significantly lower than the starting piperazine, leading to competitive reactions.

Mitigation Strategies:

StrategyRationaleExperimental Considerations
Use a Protecting Group Temporarily blocking one nitrogen atom ensures mono-substitution on the other. The Boc (tert-butyloxycarbonyl) group is commonly used.[8]The protecting group must be stable to the reaction conditions and easily removable afterward.
Control Stoichiometry Using a slight excess of piperazine relative to the cyclopropylating agent can favor mono-substitution.This may require careful purification to remove unreacted piperazine.
Slow Addition Adding the cyclopropylating agent slowly to a solution of piperazine can help maintain a low concentration of the agent, favoring mono-substitution.This is particularly effective in combination with controlled stoichiometry.
Lower Temperature Running the reaction at a lower temperature can increase the kinetic selectivity for the first substitution.This may lead to longer reaction times.

Experimental Protocol: Mono-N-Boc-protection of Piperazine

  • Dissolve Piperazine: Dissolve piperazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system of water and dichloromethane).

  • Add Base: Add a base such as triethylamine (1.1 eq) or sodium bicarbonate (in the biphasic system).

  • Slow Addition of Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in the same solvent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Perform an aqueous work-up to remove unreacted piperazine and the base. The mono-Boc-protected piperazine can then be purified by column chromatography or crystallization.

Issue 3: Incomplete Reaction in Reductive Amination

Q: I am synthesizing a cyclopropylmethyl piperazine via reductive amination of cyclopropanecarboxaldehyde with a piperazine derivative, but the reaction is sluggish and gives low yields. What could be the problem?

A: Reductive amination is a robust method, but its efficiency can be influenced by several factors, including the choice of reducing agent, pH, and the stability of the intermediate iminium ion.[8][9]

Causality:

  • Reducing Agent: The reactivity of the reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild and tolerant of slightly acidic conditions which favor iminium ion formation.[8] Harsher reducing agents like sodium borohydride may reduce the aldehyde before it can react with the amine.

  • pH: The formation of the iminium ion intermediate is pH-dependent. The pH should be low enough to catalyze imine formation but not so low as to protonate the amine, rendering it non-nucleophilic. A pH range of 4-6 is often optimal.

  • Steric Hindrance: Steric bulk on either the piperazine or the aldehyde can slow down the reaction.

  • Water Scavenging: The formation of the imine from the aldehyde and amine releases water. In some cases, the presence of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the iminium ion and improve the reaction rate.

Troubleshooting Flowchart:

cluster_0 Problem cluster_1 Potential Causes & Solutions A Low Yield in Reductive Amination B Check Reducing Agent (Is it STAB?) A->B C Optimize pH (Add acetic acid) A->C D Consider Steric Hindrance (Increase temperature or reaction time) A->D E Add Dehydrating Agent (e.g., Molecular Sieves) A->E

Caption: Troubleshooting flowchart for reductive amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-cyclopropyl piperazines?

A1: The most prevalent methods include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an aryl or heteroaryl halide and a piperazine.[10] While effective, potential side reactions include hydrodehalogenation of the aryl halide.[10]

  • Reductive Amination: The reaction of a piperazine with cyclopropanecarboxaldehyde in the presence of a reducing agent is a common and often high-yielding method for preparing N-cyclopropylmethyl piperazines.[8]

  • Nucleophilic Substitution: Reaction of a piperazine with a cyclopropyl halide or sulfonate. This method can be prone to over-alkylation.

  • Chan-Lam Coupling: A copper-catalyzed coupling of a piperazine with a cyclopropylboronic acid. This method offers an alternative to palladium-catalyzed reactions.

Q2: How can I detect and characterize side products in my reaction mixture?

A2: A combination of analytical techniques is typically employed:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of the reaction progress and the number of components in the mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components, which is invaluable for identifying potential side products.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of both the desired product and any isolated impurities.[13]

  • High-Performance Liquid Chromatography (HPLC): Used for quantifying the purity of the product and can be used for purification at the preparative scale.[13][14]

Q3: What purification strategies are most effective for cyclopropyl piperazine derivatives?

A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. Due to the basic nature of piperazines, it is often necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent peak tailing.[15]

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity. This can sometimes be achieved through salt formation (e.g., hydrochloride or tartrate salt) to induce crystallization.[15][16]

  • Distillation: For volatile, thermally stable compounds, distillation can be an effective purification technique, particularly at larger scales.[15]

Q4: Are there any safety concerns specific to the synthesis of cyclopropyl piperazines?

A4: Beyond the standard safety precautions for working in a chemistry laboratory, specific considerations include:

  • Cyclopropanecarboxaldehyde: This reagent can be volatile and an irritant. Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Many palladium catalysts are air-sensitive and pyrophoric. Handle under an inert atmosphere.

  • Borane Reagents: Some reducing agents, like sodium borohydride, can release flammable hydrogen gas upon contact with acid. Quench reactions carefully.

References

  • M. C. A. La-Venia, A.; Tolmachinev, I.; Mata, E. G. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules2024 , 29(1), 228. [Link]

  • Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University, 2021. [Link]

  • Ohno, M.; et al. Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. J. Org. Chem.2003 , 68(25), 9573-81. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. 2013. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • Wilson, W. Purification of piperazine. US2919275A, filed March 29, 1956, and issued December 29, 1959.
  • Ghorai, M. K.; et al. Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. Org. Lett.2017 , 19(1), 138-141. [Link]

  • Chemistry Stack Exchange. Mechanism of acid-catalyzed ring opening of a cyclopropane ring. 2021. [Link]

  • Gildner, P. G.; et al. Palladium-Catalyzed N-Arylation of Cyclopropylamines. Org. Lett.2016 , 18(6), 1442-5. [Link]

  • Montgomery, T. D.; Rawal, V. H. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Org. Lett.2016 , 18(4), 740-3. [Link]

  • Menear, K.; et al. Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. EP2824098B1, filed July 10, 2013, and issued August 28, 2019.
  • Raj, S.; Kumari, K.S.; Bhaskar, B.V. A Review on Analytical Methods for Piperazine Determination. Analytical Chemistry An Indian Journal2011 , 10(11), 721-726. [Link]

  • Montgomery, T. D.; Rawal, V. H. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Request PDF. ResearchGate. 2016. [Link]

  • Prakash, G. K. S.; et al. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. J. Am. Chem. Soc.1986 , 108(12), 3229-3233. [Link]

  • O'Brien, P. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. 2010. [Link]

  • Wikipedia. Buchwald–Hartwig amination. 2023. [Link]

  • Kutch, M. S.; et al. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules2023 , 28(9), 3737. [Link]

  • Wang, S.; et al. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein J. Org. Chem.2019 , 15, 243-264. [Link]

  • Archer, R. P.; et al. Analytical Methods. Royal Society of Chemistry2010 . [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. 2021. [Link]

  • CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. 2020.
  • Kluczyk, A.; et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules2020 , 25(9), 2197. [Link]

  • Bazin, M.-A.; et al. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances2022 , 12(31), 20056-20067. [Link]

  • Di Stefano, A.; et al. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjug. Chem.2012 , 23(5), 1018-29. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • Adamowicz, P.; et al. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Int. J. Mol. Sci.2021 , 22(16), 8891. [Link]

  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. 2023. [Link]

  • Wang, S.; et al. Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein J. Org. Chem.2019 , 15, 243-264. [Link]

  • James, T.; et al. Piperazine-fused cyclic disulfides: high-performance bioreduction-activated cores for bifunctional probes and reagents. ChemRxiv2023 . [Link]

  • Zhang, H.; et al. Piperazine skeleton in the structural modification of natural products: a review. RSC Adv.2021 , 11(43), 26867-26883. [Link]

  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. 2020. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. [Link]

  • DePuy, C. H.; et al. The Stereospecific Acid- and Base-Catalyzed Ring Opening of a Substituted Cyclopropanol. J. Am. Chem. Soc.1966 , 88(14), 3343-3346. [Link]

  • Li, Y.; et al. Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. Org. Lett.2023 , 25(5), 834-839. [Link]

  • OpenOChem Learn. Reactions of Epoxides - Acidic Ring Opening. [Link]

  • Ghorai, M. K.; et al. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Org. Biomol. Chem.2014 , 12(43), 8685-93. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for the Analysis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one

Welcome to the technical support guide for the analysis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one (CAS 828911-02-0). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one (CAS 828911-02-0). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot and refine your analytical methods effectively. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter in a drug development or research setting.

Section 1: Foundational Considerations - Sample & Stability

Before delving into specific instrumental techniques, addressing the inherent properties of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is critical for robust and reproducible results. The presence of the basic piperazine moiety governs much of its analytical behavior.

FAQ: My sample solutions show inconsistent results over time. What's happening?

Answer: Inconsistent results are often a primary indicator of compound instability.[1] Piperazine derivatives can be susceptible to several degradation pathways, particularly pH-dependent hydrolysis and oxidation. The piperazine ring is a weak base, making the compound's stability highly dependent on the pH of the solution.[1]

Troubleshooting Steps:

  • Solution Preparation: Always use freshly prepared solutions for analysis when possible. If storage is necessary, store solutions in small, single-use aliquots at low temperatures (-20°C or -80°C) to minimize freeze-thaw cycles.[1]

  • Solvent Selection: For stock solutions, use aprotic organic solvents like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). For aqueous dilutions, ensure the pH is controlled with a suitable buffer system.

  • Light Protection: Store both solid material and solutions in amber vials or protected from light to prevent potential photo-oxidation.[1]

  • Stability Check: If you suspect degradation, perform a simple stability check. Analyze a freshly prepared standard and compare it to one that has been stored under your typical experimental conditions for 24-48 hours. A decrease in the main peak area or the appearance of new peaks confirms degradation.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse technique for the analysis of non-volatile compounds like 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one. However, the basic nature of the analyte often presents challenges.

FAQ: I'm observing significant peak tailing and poor peak shape in my HPLC analysis. How can I fix this?

Answer: This is the most common issue encountered with basic compounds like this one. The secondary amine in the piperazine ring is protonated at acidic pH, leading to strong ionic interactions with residual, acidic silanol groups on the surface of standard silica-based C18 columns. This secondary interaction mechanism causes peak tailing.

Troubleshooting Flowchart:

G start Poor Peak Shape Observed check_ph Is Mobile Phase pH < 7? start->check_ph check_column Are you using a standard Type B Silica C18 column? check_ph->check_column Yes solution1 Option 1: Increase Mobile Phase pH check_column->solution1 Yes solution2 Option 2: Use Mobile Phase Additive check_column->solution2 Yes solution3 Option 3: Change Column check_column->solution3 Yes end_node Achieve Symmetrical Peak solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Detailed Solutions:

  • Mobile Phase pH Adjustment: Increasing the pH of the mobile phase to > 8 deprotonates the piperazine nitrogen, eliminating the ionic interaction. However, you MUST use a pH-stable column (e.g., a hybrid or polymer-based C18) as traditional silica columns will dissolve above pH 7.5.

  • Mobile Phase Additives: Adding a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase can competitively block the active silanol sites, significantly improving peak shape.[1]

  • Column Selection: Modern, high-purity silica columns with advanced end-capping are less prone to this issue. Alternatively, consider a different stationary phase, such as a phenyl or cyano column, which may offer different selectivity and better peak shape.[1]

FAQ: How do I develop a stability-indicating HPLC method for this compound?

Answer: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients.[2] This requires forced degradation studies to generate potential degradants and ensure they are chromatographically resolved from the main peak.

Protocol: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one (approx. 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the conditions outlined in the table below. The goal is to achieve 5-20% degradation. Analyze samples at various time points (e.g., 2, 8, 24 hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for the identification of degradation products.[1]

  • Method Optimization: Optimize the chromatographic conditions (gradient, pH, column type) to achieve a resolution (Rs) of >1.5 between the parent peak and all degradation product peaks.[1]

Stress ConditionReagentTypical Conditions
Acid Hydrolysis 0.1 M HCl60 °C
Base Hydrolysis 0.1 M NaOHRoom Temperature
Oxidation 3% H₂O₂Room Temperature
Thermal Solid & Solution80 °C
Photolytic Solid & SolutionUV Lamp (e.g., 254 nm) & White Light

Table 1: Recommended starting conditions for forced degradation studies.

Recommended Starting HPLC Method:

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh efficiency and common starting point.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier.
Gradient 5% to 95% B over 15 minutesA generic gradient to elute compounds of varying polarity.[1]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.[1]
Detection UV (e.g., 220 nm) & MSUV for quantification, MS for identification.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

FAQ: Can I analyze 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one by GC-MS?

Answer: Direct analysis by GC-MS can be challenging but is possible. The compound's polarity and the presence of the secondary amine can lead to issues like poor peak shape and potential thermal degradation in the hot injector.[3] A well-optimized method is crucial.

Troubleshooting & Optimization:

  • Injector Temperature: Start with a lower injector temperature (e.g., 220 °C) and gradually increase it. High temperatures can cause the cyclopropyl ring to rearrange or other fragmentation.

  • Liner: Use a deactivated liner, possibly with glass wool, to minimize active sites that can cause analyte adsorption or degradation.

  • Derivatization: If direct analysis fails, derivatization is a robust alternative. Reacting the secondary amine with a silylating agent (e.g., BSTFA) or an acylating agent will block the polar N-H group, increasing volatility and improving peak shape.[3]

G start GC-MS Analysis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one direct_analysis Attempt Direct Analysis start->direct_analysis check_peak Acceptable Peak Shape and Response? direct_analysis->check_peak derivatize Perform Derivatization (e.g., Silylation) check_peak->derivatize No success Successful Analysis check_peak->success Yes analyze_derivative Analyze Derivative derivatize->analyze_derivative analyze_derivative->success

Caption: Decision workflow for GC-MS analysis strategy.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQ: What are the key signals to look for in the ¹H NMR spectrum to confirm the structure of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one?

Answer: NMR is an excellent tool for unambiguous structure confirmation. The spectrum will have several distinct regions corresponding to the different parts of the molecule. The chemical shifts of cyclopropane protons are notably upfield due to shielding effects from its unique electronic structure.[4]

Expected ¹H NMR Signals:

ProtonsApprox. Chemical Shift (δ, ppm)MultiplicityKey Features
Cyclopropyl (CH) ~1.9 - 2.1MultipletThe single proton adjacent to the carbonyl group.
Cyclopropyl (CH₂) x 2 ~0.7 - 1.0MultipletsCharacteristic upfield signals for the four cyclopropane methylene protons.[5]
Methylene (CO-CH₂-N) ~3.1 - 3.4Singlet or narrow multipletProtons adjacent to the carbonyl and the piperazine nitrogen.
Piperazine (CH₂) x 4 ~3.3 - 3.9 & ~2.9 - 3.2MultipletsThe eight piperazine protons will appear as two or more distinct multiplets due to their different chemical environments relative to the substituents.
Piperazine (NH) Variable (e.g., ~9.7)Broad SingletThe position is solvent-dependent and the peak may be broad; can be confirmed by D₂O exchange.[5]

Table 2: Predicted ¹H NMR chemical shifts. Note: Values are estimates and can vary based on solvent and concentration.

Troubleshooting:

  • Broad Peaks: Broadening of the piperazine and adjacent methylene peaks can occur due to nitrogen's quadrupole moment or slow conformational exchange. Gentle heating of the NMR tube (e.g., to 40-50 °C) can sometimes sharpen these signals.

  • Purity Assessment: Integrating the distinct signals (e.g., the cyclopropyl CH vs. the CO-CH₂) can provide a quick check on purity against non-proton-containing impurities. For quantitative NMR (qNMR), a certified internal standard is required.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Oral Bioavailability of Piperazine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Retrieved from [Link]

  • MDPI. (2009). methanone. Retrieved from [Link]

  • Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. Retrieved from [Link]

  • Analytical Methods. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • ResearchGate. (2005). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

Sources

Optimization

overcoming solubility problems of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one

Technical Support Center: 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one A Senior Application Scientist's Guide to Overcoming Solubility Challenges Welcome to the technical support guide for 1-Cyclopropyl-2-(piperazin-1-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support guide for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility hurdles during their experiments. As formulation and application scientists, we understand that unlocking the full potential of a promising compound often begins with solving the fundamental challenge of solubility. This guide provides a structured approach, from initial troubleshooting to advanced formulation strategies, to help you effectively work with this molecule.

Compound Profile: Understanding the Molecule

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one possesses a chemical structure with distinct features that dictate its physicochemical properties. The presence of a cyclopropyl ketone group introduces a degree of lipophilicity, while the piperazine ring, a weak base, is the primary driver of its pH-dependent solubility. The two nitrogen atoms in the piperazine ring can be protonated, significantly influencing the molecule's interaction with aqueous media.

  • Piperazine Moiety: This functional group is a weak base with two pKa values.[1] The pH of a 10% aqueous solution of piperazine itself is between 10.8 and 11.8.[2][3] This inherent basicity is the most critical handle for manipulating the compound's solubility.

  • Lipophilic Regions: The cyclopropyl and ethyl ketone components contribute to the molecule's non-polar character, which can favor a stable, less soluble crystalline lattice in neutral or basic aqueous environments.

Frequently Asked Questions (FAQs): First-Line Troubleshooting

This section addresses the most common initial hurdles encountered in the lab.

Q1: My compound immediately precipitated when I diluted my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). What happened and what should I do first?

A1: This is a classic sign of a compound with poor aqueous solubility at neutral pH. The compound is likely highly soluble in your organic DMSO stock but "crashes out" when introduced to the aqueous environment where it is less soluble.

  • Causality: The crystalline (solid) state of the compound is more thermodynamically stable than the dissolved state in neutral water. Overcoming this energy barrier is key.

  • Immediate Actions:

    • Check Final Solvent Concentration: Ensure the final percentage of DMSO or other organic co-solvent is as low as possible, ideally below 1%, to avoid solvent-induced artifacts in your assay.

    • Lower the pH: The most straightforward first step is to attempt solubilization in a buffer with a lower pH (e.g., pH 4-5). The piperazine ring will become protonated, increasing polarity and aqueous solubility.[4]

Q2: What is the most critical parameter I should investigate to understand my compound's solubility profile?

A2: The pH-dependent solubility profile is the most important initial characterization. Given the basic piperazine ring, the compound's solubility is expected to increase dramatically as the pH decreases.[5] Determining the solubility at various pH points (e.g., pH 2, 4, 6, 7.4, 8) will provide a clear map of its behavior and guide all future formulation efforts.

Q3: Is there a simple way to get a rough idea of the maximum aqueous solubility?

A3: Yes, a simple shake-flask method can provide the thermodynamic solubility. See the detailed protocol in the "Experimental Protocols" section. This involves adding an excess of the solid compound to your buffer of choice, agitating it until equilibrium is reached (typically 24-48 hours), filtering the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant.

Advanced Solubility Enhancement Strategies

If basic pH adjustments are insufficient for your experimental needs, several advanced strategies can be employed. The choice of strategy depends on the desired final concentration, dosage form, and experimental context.

cluster_start Initial Problem cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome Start Poor Aqueous Solubility of Compound pH_Mod pH Modification (Acidification) Start->pH_Mod Easiest First Step Cosolvent Co-solvents Start->Cosolvent For Liquid Formulations Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin To Improve Stability & Bioavailability Solid_Disp Amorphous Solid Dispersion Start->Solid_Disp Advanced Solid Forms Salt Salt Formation pH_Mod->Salt For Solid Dosage Forms Outcome Soluble Formulation for In Vitro / In Vivo Study pH_Mod->Outcome Salt->Outcome Cosolvent->Outcome Cyclodextrin->Outcome Solid_Disp->Outcome

Caption: Workflow for selecting a solubility enhancement strategy.

pH Modification: The Primary Tool

As established, leveraging the basic nature of the piperazine ring is the most effective initial approach.

  • Mechanism: In acidic conditions (pH < pKa), the nitrogen atoms on the piperazine ring accept protons to become positively charged cations. This ionization dramatically increases the molecule's polarity and its favorable interactions with water, leading to higher solubility.

  • Practical Application: For in vitro assays, preparing stock solutions in a weakly acidic buffer (e.g., 50 mM citrate buffer, pH 4.0) instead of pure water or DMSO can be highly effective. For oral formulations, the acidic environment of the stomach will aid dissolution.

Caption: pH-dependent ionization of the piperazine moiety.

Salt Formation: A Robust Strategy for Solid Forms

Converting the basic parent drug into a salt is a common and highly effective method to increase both solubility and dissolution rate.[6][7] Approximately 50% of marketed small-molecule drugs are administered as salts.[8]

  • Mechanism: Salt formation with a pharmaceutically acceptable acid (a "counterion") creates an ionic compound. This disrupts the efficient crystal packing of the neutral parent molecule, reducing the crystal lattice energy that must be overcome for dissolution.[9][10] The solubility of piperazine itself has been shown to significantly improve the solubility of other poorly soluble drugs through salt formation.[11][12]

  • Implementation: A salt screening study is performed by reacting the compound with a library of acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate). The resulting solid forms are then analyzed for properties like solubility, dissolution rate, stability, and hygroscopicity.

  • Causality: The choice of counter-ion is critical. A successful salt form provides a significant solubility advantage while remaining physically and chemically stable during storage.[9]

Co-solvents: For Liquid Formulations

When a purely aqueous system is not feasible, the use of water-miscible organic solvents, or co-solvents, can be an effective strategy.[13]

  • Mechanism: Co-solvents work by reducing the overall polarity of the solvent system (water), making it more favorable for the lipophilic parts of the drug molecule to be solvated.

  • Common Co-solvents:

Co-solventTypical UseKey Considerations
Ethanol Oral & ParenteralCan cause precipitation upon dilution.[13]
Propylene Glycol (PG) Oral & ParenteralGood safety profile; can increase viscosity.[13]
Polyethylene Glycol 400 (PEG 400) Oral & ParenteralLow toxicity; widely used.[13]
Glycerine OralHigh viscosity; sweet taste.[13]
  • Self-Validating System: When developing a co-solvent system, it's crucial to test the physical stability upon dilution. A robust formulation will remain a clear solution when diluted into aqueous buffers, whereas a poor formulation will precipitate.

Cyclodextrin Complexation: Encapsulation for Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can act as molecular hosts, encapsulating poorly soluble "guest" molecules.

  • Mechanism: The hydrophobic portion of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one (the cyclopropyl ketone end) can partition into the non-polar interior of the cyclodextrin molecule. The resulting "inclusion complex" presents a hydrophilic exterior to the aqueous medium, leading to a significant increase in apparent solubility.[16][17]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[15]

  • Application: This method is excellent for increasing solubility and can also enhance chemical stability and bioavailability.[14][18]

Compound Drug Molecule (Hydrophobic Part) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Compound->Complex CD->Complex Forms

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Solid Dispersions: Creating Amorphous Systems

For oral solid dosage forms, creating a solid dispersion is a powerful technique. It has become an established technology for formulating poorly soluble drugs.[19]

  • Mechanism: This strategy involves dispersing the compound in an inert, hydrophilic carrier matrix at the solid state.[20][21] The goal is to produce an amorphous solid dispersion, where the drug is molecularly dispersed and no longer in its stable, low-solubility crystalline form.[22] This high-energy amorphous state has a much greater apparent solubility and dissolution rate.[23][24]

  • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[20]

  • Preparation Methods:

    • Spray Drying: The drug and carrier are dissolved in a common solvent, which is then rapidly evaporated to form the solid dispersion.[19]

    • Hot-Melt Extrusion (HME): The drug and carrier are mixed and heated until molten, then extruded and cooled. This avoids the use of solvents.[24]

Experimental Protocols

Protocol 1: Kinetic and Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium (thermodynamic) solubility of your compound in a chosen buffer.

Materials:

  • 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one (solid powder)

  • Selected aqueous buffer (e.g., pH 4.0 citrate buffer, pH 7.4 phosphate buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C)

  • Syringe filters (0.22 µm, chemically compatible, e.g., PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of solid compound to a vial (e.g., 2-5 mg into 1 mL of buffer). The key is to ensure solid material remains undissolved at the end of the experiment, confirming saturation.

  • Equilibration: Tightly cap the vials and place them on the shaker at a constant temperature. Allow the slurry to equilibrate for at least 24 hours. For compounds that may convert to more stable, less soluble forms over time, a 48 or 72-hour time point is recommended to confirm equilibrium has been reached.

  • Sampling (Kinetic Solubility): At an early time point (e.g., 2 hours), carefully withdraw a sample of the supernatant.

  • Sampling (Thermodynamic Solubility): At the final time point (e.g., 24 or 48 hours), allow the vials to sit undisturbed for 30 minutes to let heavy particles settle.

  • Filtration: Carefully withdraw the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved microparticulates. Self-Validation: The first few drops from the filter should be discarded to avoid potential drug adsorption to the filter membrane.

  • Quantification: Dilute the filtrate as necessary and analyze the concentration using a pre-validated HPLC or LC-MS method against a standard curve.

  • Reporting: Report the solubility in mg/mL or µM. If the concentrations at 24 and 48 hours are consistent, you have likely reached thermodynamic equilibrium.

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Compound precipitates from DMSO stock upon dilution into any aqueous buffer. Extremely low intrinsic aqueous solubility.Increase the final co-solvent percentage (if assay permits). Primarily, move to advanced strategies: pH modification, salt formation, or cyclodextrin complexation.
Compound dissolves in acidic buffer but precipitates over time. 1. The salt formed in situ is unstable. 2. The compound is chemically degrading at low pH.1. Screen for a stable, crystalline salt form. 2. Perform a stability study at that pH. Consider a different strategy like cyclodextrins or solid dispersions.
Solubility is improved with a co-solvent, but precipitation occurs upon further dilution. The formulation is not robust and is nearing its saturation limit upon dilution.Increase the ratio of co-solvent to drug. Consider a ternary system with a surfactant to create a self-emulsifying system.
A prepared salt form has high solubility but is very hygroscopic (absorbs water and becomes sticky). The selected counter-ion and resulting crystal form are prone to water absorption.This is a common issue.[8] Screen for other salt forms that may offer a better balance of solubility and physical stability.
Solid dispersion improves dissolution, but the compound crystallizes out of solution quickly. The formulation achieves supersaturation, but precipitation is not adequately inhibited.Incorporate a precipitation inhibitor (e.g., HPMC) into the formulation or the dissolution medium to maintain the supersaturated state.[25]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Trivedi, R., & Kompella, U. B. (2010). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules.
  • Shah, V. P., & Pande, S. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • Biosynth. (2024). Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds. Biosynth Blog.
  • Sharma, D., & Saini, S. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Thakur, N., et al. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics.
  • Kumar, A., & Sahoo, S. K. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics.
  • Tran, P., et al. (2019). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Journal of Controlled Release.
  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Kumar, S., & Singh, S. (2013). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Indo American Journal of Pharmaceutical Research.
  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Savjani, K. T., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Briel, T., & Lüdeker, D. (2023).
  • Solubility of Things. (n.d.). Piperazine dihydrochloride.
  • Briel, T., & Lüdeker, D. (2023).
  • Wang, J., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences.
  • Taylor, L. S., & Zhang, G. G. (2016). Physical chemistry of amorphous pharmaceutical solids: A review. Advanced Drug Delivery Reviews.
  • Wang, J., et al. (2022).
  • Williams, H. D., et al. (2013). Strategies to address poor solubility in discovery and development. Pharmacological Reviews.
  • Wikipedia. (n.d.). Piperazine.
  • Warren, D. B., et al. (2010). Using polymeric precipitation inhibitors to improve the absorption of poorly soluble drugs: a mechanistic basis for the role of drug-polymer interactions. Journal of Drug Targeting.
  • Wikipedia. (n.d.). Piperazine.
  • ChemicalBook. (n.d.). Piperazine compounds.
  • ResearchGate. (n.d.).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one

Introduction: The Critical Role of Method Validation for a Novel Pharmaceutical Intermediate In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation for a Novel Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. A key intermediate, such as 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, represents a critical node in the synthesis of active pharmaceutical ingredients (APIs). The purity and quality of this intermediate directly impact the safety and efficacy of the final drug product. Therefore, establishing and validating a robust analytical method for its characterization is not merely a procedural step but a cornerstone of regulatory compliance and product quality.

This guide provides a comprehensive comparison of potential analytical methodologies and a detailed protocol for the validation of a selected method for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one. The principles and practices outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which details the validation of analytical procedures.[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][4]

Part 1: Selecting the Optimal Analytical Technique: A Comparative Analysis

The molecular structure of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, featuring a cyclopropyl ketone and a piperazine ring, informs the selection of an appropriate analytical technique. Several chromatographic methods are viable, each with distinct advantages and disadvantages.

Analytical Technique Principle Advantages for this Analyte Disadvantages & Considerations
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity, with detection via UV absorbance.- Robust and widely available. - The ketone chromophore should provide adequate UV response. - Excellent for purity and assay determination.- May require derivatization for trace-level impurity analysis if impurities lack a chromophore.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass-based detection.- High specificity and sensitivity. - Provides molecular weight information, aiding in impurity identification. - Ideal for trace-level analysis.- Higher operational complexity and cost. - Matrix effects can influence ionization.
Gas Chromatography with Flame Ionization Detection (GC-FID) Separation of volatile compounds in the gas phase.- High resolution for volatile impurities. - Can be a powerful tool for residual solvent analysis.- The analyte's polarity and molecular weight may require derivatization to improve volatility. - High temperatures can cause degradation of thermally labile compounds.

Decision Rationale: For routine quality control (QC) of a pharmaceutical intermediate like 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) emerges as the most balanced choice. It offers the requisite precision, accuracy, and robustness for both assay and impurity profiling without the higher complexity of LC-MS, making it a cost-effective and reliable workhorse for development and manufacturing environments.

Part 2: A Deep Dive into RP-HPLC-UV Method Development and Validation

The validation of an analytical method is a systematic process that confirms its performance characteristics are adequate for the intended application. This section outlines a comprehensive validation protocol for an RP-HPLC-UV method for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, adhering to ICH Q2(R1) guidelines.[1][2][3][4]

The Validation Workflow

The validation process follows a logical sequence, where each step builds upon the last to create a comprehensive picture of the method's capabilities.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Use Dev Method Optimization (Column, Mobile Phase, Wavelength) Specificity Specificity & Forced Degradation Dev->Specificity Initial Method Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range Precision->Range LOQ LOQ / LOD Range->LOQ Robustness Robustness LOQ->Robustness Routine Method Transfer & Routine Analysis Robustness->Routine Validated Method ForcedDegradation cluster_stress Stress Conditions Analyte Analyte Sample (1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Analyte->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Analyte->Oxidation Thermal Thermal (e.g., 80°C Dry Heat) Analyte->Thermal Photolytic Photolytic (ICH Q1B Light Exposure) Analyte->Photolytic Analysis Analyze all samples by HPLC. Compare chromatograms. Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Outcome Outcome: Peak Purity Assessment (e.g., PDA Detector) Resolution > 2 between analyte and all degradation peaks. Analysis->Outcome

Caption: Workflow for forced degradation studies to establish specificity.

  • Acceptance Criteria: The analyte peak must be spectrally pure (as determined by a photodiode array detector) and well-resolved from all degradation peaks and potential impurities (Resolution > 2.0).

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. [1]A minimum of five concentration levels is recommended. [1]

  • Procedure: Prepare a series of solutions of the analyte reference standard at concentrations spanning 50% to 150% of the expected working concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Table 1: Representative Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50251000
75374500
100502000
125626500
150749000
0.9998

Accuracy is the closeness of the test results to the true value. [1]It is typically assessed by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels. [1]

  • Procedure: Spike the sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicate preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. [1]It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

  • Intermediate Precision: The precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Procedure:

    • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study with a different analyst on a different day.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Table 2: Representative Accuracy and Precision Data

LevelAccuracy (% Recovery)Precision (% RSD) - Analyst 1Precision (% RSD) - Analyst 2
80%99.5%--
100%100.2%0.8%1.1%
120%101.1%--
  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

The range is the interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. [1]For an assay, this is typically 80% to 120% of the test concentration. [1]

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. [6]

  • Procedure: Intentionally vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly impacted by the variations.

Conclusion: A Foundation for Quality

The validation of an analytical method for a pharmaceutical intermediate like 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is a multifaceted process that underpins the entire drug development lifecycle. By systematically evaluating parameters from specificity to robustness, we build a comprehensive data package that demonstrates the method is fit for its purpose. While RP-HPLC-UV stands out as a practical and robust choice for routine analysis, alternatives like LC-MS and GC offer complementary strengths for specific challenges such as trace analysis or volatile impurity profiling. The rigorous application of the principles outlined in this guide, grounded in ICH standards, ensures the generation of reliable data, which is fundamental to guaranteeing the quality, safety, and efficacy of the final pharmaceutical product.

References

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Journal of Al-Nahrain University. (2012). A Review on Analytical Methods for Piperazine Determination.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • ResearchGate. (2014, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • BioPharm International. (2011, March 1). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • PubMed. (1987, March 20). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Lab Manager. (2024, September 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ACS Omega. (2023, November 13). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • National Institutes of Health. (2012, October-December). Development of forced degradation and stability indicating studies of drugs—A review.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • GOV.UK. (2017, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • Royal Society of Chemistry. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • MDPI. (2021, January 21). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography.
  • Pharmaceutical Online. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product.
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2024, March 7). Q2(R2) Validation of Analytical Procedures.
  • International Journal of Drug Delivery Technology. (2024, December 25). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.
  • American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.

Sources

Comparative

A Comparative Analysis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one and Other Piperazine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved drugs with a wide array of biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved drugs with a wide array of biological activities.[1] Its versatile structure, characterized by a six-membered ring containing two nitrogen atoms at opposing positions, allows for extensive chemical modification to fine-tune pharmacological properties.[1] This guide provides a comparative study of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one , a molecule of interest due to the unique combination of a cyclopropyl group and a piperazine core, against other classes of piperazine derivatives. We will explore its potential therapeutic applications based on structure-activity relationships and experimental data from analogous compounds in the fields of oncology, infectious diseases, and central nervous system (CNS) disorders.

The Significance of the Cyclopropyl Moiety

The incorporation of a cyclopropyl group into drug candidates has become an increasingly utilized strategy in drug development. This is attributed to its unique structural and electronic properties, which can significantly enhance a molecule's pharmacological profile.[2] Key features of the cyclopropane ring include its rigid, three-dimensional structure which can help in conformational restriction, and its electronic nature which can influence metabolic stability and binding affinity.[2] In the context of piperazine derivatives, the cyclopropyl moiety, particularly when adjacent to a carbonyl group as in 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, is anticipated to modulate the compound's interaction with biological targets.

Comparative Analysis Across Therapeutic Areas

While direct experimental data for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is not extensively available in the public domain, we can infer its potential activities by examining structurally related compounds and the broader landscape of piperazine derivatives.

Anticancer Activity

Piperazine derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5]

A structurally related compound, methanone , has been synthesized and characterized.[2] While its anticancer activity has not been explicitly tested, the combination of the cyclopropyl ring, known to enhance activity in some anticancer agents, and the piperazine scaffold, a common feature in cytotoxic compounds, suggests potential in this area.[2][5]

Compound Class Example Compound Cancer Cell Line Activity (IC50/GI50) Reference
ArylpiperazinesQuinoxalinyl–piperazine derivativeLNCaP (Prostate)3.67 µM[3]
PhthalazinylpiperazinesCompound 7eMDA-MB-231 (Breast)0.013 µM[5]
Piperazine-substituted PyrimidinesCompound 6dMultiple cell linesGood activity[6]
Dibenzo[b,f][7][8]thiazepin-piperazinesCompound 16bK562, Colo-205, MDA-MB 23120-40 µM[6]
Inferred Activity1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one-Potentially cytotoxic-

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of piperazine derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Workflow for In Vitro Cytotoxicity Testing

G start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Piperazine Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dmso Add DMSO incubate3->dmso read Measure Absorbance dmso->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: A typical workflow for determining the in vitro cytotoxicity of a compound.

Antimicrobial Activity

The piperazine nucleus is a cornerstone in the development of antimicrobial agents.[8][9][10][11] Derivatives have shown broad-spectrum activity against various bacterial and fungal strains.[7][8][10] A study on sulfonyl and carboxamide derivatives of cyclopropyl piperazine demonstrated promising antibacterial and antifungal properties, with some compounds outperforming standard drugs like Ciprofloxacin and Miconazole.[12] This strongly suggests that 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one could possess significant antimicrobial activity.

Compound Class Example Compound Microorganism Activity (MIC) Reference
Cyclopropyl piperazine sulfonyl/carboxamideCompound 3a/3bS. aureus, E. coliExcellent[12]
Chalcone-piperazine hybrids-C. albicans2.22 µg/mL[7]
N-alkyl/aryl piperazines-S. aureus, P. aeruginosaSignificant[8]
Inferred Activity1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one-Potentially antimicrobial/antifungal-

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of piperazine derivatives.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microplate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculation: Add the microbial inoculum to each well of the microplate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Flow of Antimicrobial Susceptibility Testing

G A Prepare Compound Dilutions C Inoculate Microplate A->C B Prepare Microbial Inoculum B->C D Incubate C->D E Determine MIC D->E F Determine MBC (Optional) E->F

Caption: The logical progression from compound and inoculum preparation to MIC/MBC determination.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-established as CNS-active agents, with applications as antipsychotics, antidepressants, and anxiolytics.[13][14][15] Their mechanism of action often involves modulation of neurotransmitter systems, such as dopamine and serotonin pathways.[15][16] For instance, certain arylpiperazine derivatives have shown potent antipsychotic activity.[17] While specific CNS activity data for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is lacking, the presence of the piperazine core, a key pharmacophore for CNS targets, suggests potential for activity in this area.

Compound Class Example Compound Target/Activity In Vitro/In Vivo Model Reference
Aryl Alkanol Piperazines-5-HT and NA reuptake inhibitionQSAR modeling[16]
Biphenyl Ethanone PiperazinesCompound 3c & 3kAntipsychoticBehavioral models in rodents[17]
Piperazine-basedBuspirone, ClozapineAnxiolytic, AntipsychoticClinical use[15]
Inferred Activity1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-onePotential CNS modulator--

Experimental Protocol: Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of piperazine derivatives to a specific CNS receptor (e.g., dopamine D2 receptor).

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293 cells).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand specific for the receptor (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the test compound.

  • Incubation and Filtration: Incubate the reaction mixture to allow for binding equilibrium. Subsequently, rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Signaling Pathway for a G-Protein Coupled Receptor (GPCR)

G Ligand Piperazine Derivative Receptor GPCR (e.g., D2 Receptor) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified signaling cascade initiated by ligand binding to a GPCR.

Conclusion

1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one represents a promising chemical entity at the intersection of two pharmacologically significant motifs: the piperazine core and the cyclopropyl group. While direct experimental evidence of its biological activity is yet to be widely published, a comparative analysis based on structurally similar compounds strongly suggests its potential as a versatile scaffold for the development of new therapeutic agents. The presence of the cyclopropyl group may confer enhanced potency, selectivity, and favorable pharmacokinetic properties. Further investigation into its anticancer, antimicrobial, and CNS activities is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for such future evaluations.

References

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. (n.d.). Retrieved January 20, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PharmacologyOnLine, 3, 134-141.
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  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (2011). Letters in Drug Design & Discovery, 8(7), 637-645.
  • Antimicrobial Activity of Novel Piperazine Molecules. (2024). International Journal of Current Microbiology and Applied Sciences, 13(4), 136-146.
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  • Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. (1969). Journal of Medicinal Chemistry, 12(5), 860-865.
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  • Cyclopropyl piperazine sulfonyl and carboxamide derivatives synthesis. (2024). AIMS Chemistry, 8(3), 434-449.
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  • Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. (2018). Journal of Applicable Chemistry, 7(5), 1269-1276.
  • Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. (2014). Bioorganic & Medicinal Chemistry Letters, 24(5), 1429-1434.
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  • Piperazine skeleton in the structural modification of natural products: a review. (2022). RSC Advances, 12(43), 27953-27974.
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  • Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. (1999). Journal of Medicinal Chemistry, 42(18), 3647-3656.
  • Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][7][8]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. (2017). Bioorganic & Medicinal Chemistry Letters, 27(17), 4150-4155.

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  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022). Molecules, 27(9), 2848.
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Validation

The Cyclopropyl Fragment: A Small Ring with a Mighty Impact on Drug Efficacy

A Comparative Guide for Drug Development Professionals As Senior Application Scientists, we are often tasked with dissecting the structure-activity relationships that underpin therapeutic success. Among the myriad struct...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Development Professionals

As Senior Application Scientists, we are often tasked with dissecting the structure-activity relationships that underpin therapeutic success. Among the myriad structural motifs in medicinal chemistry, the cyclopropyl group stands out for its profound and versatile influence on a molecule's pharmacological profile.[1][2] Though deceptively simple—a three-membered carbocycle—its unique electronic and conformational properties make it a powerful tool in drug design.[3][4][5]

The inherent ring strain of cyclopropane results in shorter, stronger carbon-hydrogen bonds and C-C bonds with enhanced π-character.[3][5] This seemingly subtle feature translates into significant advantages, including:

  • Enhanced Potency: The rigid, planar nature of the ring can lock a molecule into a bioactive conformation, pre-organizing it for optimal receptor binding and leading to a more favorable entropic contribution.[3][4][6]

  • Improved Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often increasing a drug's half-life.[3][7]

  • Modulation of Physicochemical Properties: The cyclopropyl moiety can act as a rigid linker or a bioisosteric replacement for other groups like alkenes, influencing properties such as brain permeability and plasma clearance.[3][8]

This guide provides an in-depth comparison of the efficacy of several key cyclopropyl-containing compounds across diverse therapeutic areas, supported by experimental data and protocols to illustrate the tangible impact of this unique structural fragment.

I. Cyclopropyl Moieties in Oncology: Enhancing Potency and Specificity

The strategic inclusion of cyclopropyl groups has led to significant breakthroughs in anticancer therapies, from targeted BCL-2 inhibitors to novel bioreductive agents.

A. Venetoclax: A Paradigm of Targeted Apoptosis Induction

Venetoclax is a potent and selective inhibitor of the B-cell lymphoma-2 (BCL-2) protein, an anti-apoptotic protein frequently overexpressed in hematologic malignancies.[9] By binding to BCL-2, Venetoclax liberates pro-apoptotic proteins, triggering programmed cell death in cancer cells.

The efficacy of Venetoclax, particularly in combination therapies, has been demonstrated in numerous clinical trials for Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL).

Table 1: Clinical Efficacy of Venetoclax-Based Regimens

IndicationRegimenKey Efficacy MetricResultReference
Untreated AML Venetoclax + AzacitidineMedian Overall Survival14.7 months (vs. 9.6 months with placebo)[10]
Composite Complete Remission (CR + CRi)66.4% (vs. 28.3% with placebo)[10]
Relapsed/Refractory AML Venetoclax Combination TherapiesPooled Composite Complete Remission (CRc)35.7%[11]
Relapsed/Refractory CLL (with del[17p]) Venetoclax MonotherapyOverall Response Rate (ORR)77%[12]
Median Duration of Response39.3 months[12]

The data clearly shows that Venetoclax-based therapies lead to high remission rates and improved survival in patient populations with historically poor prognoses.[10][13]

BCL2_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane BCL2 BCL-2 BAX_BAK BAX / BAK (Pro-Apoptotic) BCL2->BAX_BAK Inhibits CytoC Cytochrome c BAX_BAK->CytoC Releases Caspase_Activation Caspase Activation CytoC->Caspase_Activation Initiates Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->BAX_BAK Activates Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of Venetoclax-induced apoptosis.

B. Bioreductive Anticancer Agents: Leveraging the Cyclopropyl Strain

In the realm of bioreductive agents, which are activated under hypoxic conditions typical of solid tumors, the cyclopropyl group offers a distinct advantage. Structure-activity studies of 2-cycloalkyl-substituted indoloquinones revealed that a 2-cyclopropyl substituent was up to two orders of magnitude more effective against hypoxic cells than a 2-isopropyl substituent.[14] This enhanced cytotoxicity is suggestive of possible radical ring-opening reactions following reductive activation, contributing to the compound's cell-killing ability.[14] These nonfused 2-cyclopropylmitosenes were also found to be more effective than related fused cyclopropamitosenes, highlighting the subtle but critical role of the molecular architecture.[14][15]

Experimental Protocol: In Vitro Antiproliferative Assay (CellTiter-Glo®)

This protocol outlines a method for comparing the cytotoxic efficacy of cyclopropyl-containing compounds against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HL-60 for leukemia)

  • Complete cell culture medium

  • 96-well clear-bottom, opaque-walled microplates

  • Test compounds dissolved in DMSO, serially diluted

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and no-cell (blank) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the blank wells from all other wells.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

II. Antibacterial Fluoroquinolones: The Cyclopropyl Anchor

The fluoroquinolone class of antibiotics owes much of its success to the incorporation of a cyclopropyl ring at the N-1 position.[16] These agents exert their bactericidal effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication.[17]

The cyclopropyl group is crucial for potency. Its rigid structure helps orient the molecule within the enzyme-DNA complex, enhancing binding and inhibitory activity. The impact of this and other substitutions is evident when comparing different fluoroquinolones.

Table 2: Comparative Antibacterial Activity of Cyclopropyl-Containing Fluoroquinolones

CompoundC-8 SubstituentOrganismMIC (µg/mL)MPC (µg/mL)Reference
Ciprofloxacin HE. coli (wild-type)0.0080.06[18]
Pradofloxacin CNE. coli (wild-type)0.0080.08[18]
Pradofloxacin Analog OHE. coli (wild-type)0.061[18]
Ciprofloxacin HS. aureus (wild-type)0.251[18]
Pradofloxacin CNS. aureus (wild-type)0.030.25[18]

MIC: Minimum Inhibitory Concentration; MPC: Mutant Prevention Concentration

As shown, while ciprofloxacin is highly effective against E. coli, pradofloxacin, which also contains the N-1 cyclopropyl group but features a C-8 cyano group, demonstrates superior activity against S. aureus.[18] The data also illustrates the importance of the C-8 substituent, where replacing the cyano group with a hydroxyl (OH) significantly reduces activity, demonstrating a clear structure-activity relationship (SAR).[18][19]

Fluoroquinolone_MoA cluster_bacteria Bacterial Cell DNA_Gyrase DNA Gyrase / Topo IV DNA Bacterial DNA DNA_Gyrase->DNA Acts on Cleaved_Complex Gyrase-DNA Cleaved Complex DNA->Cleaved_Complex Forms Replication_Block DNA Replication Blocked Cleaved_Complex->Replication_Block Fluoroquinolone Fluoroquinolone (with Cyclopropyl) Fluoroquinolone->Cleaved_Complex Stabilizes Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Fluoroquinolone mechanism of action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to assess the in vitro antibacterial efficacy of test compounds.

Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds, serially diluted in CAMHB

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Methodology:

  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the highest concentration of the test compound to the first well of a row. Perform a 2-fold serial dilution by transferring 50 µL from well to well across the plate.

  • Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

III. Antiviral Agents: Structure-Guided Design with Cyclopropane

The development of direct-acting antivirals has been accelerated by structure-guided design, where the cyclopropyl moiety serves as a versatile scaffold for optimizing interactions with viral enzymes.

A. Coronavirus 3C-like Protease (3CLpro) Inhibitors

The SARS-CoV-2 3CL protease is essential for viral replication, making it a prime therapeutic target. Researchers have designed potent inhibitors by attaching recognition elements to a cyclopropyl scaffold, which allows for probing the hydrophobic S4 subsite of the enzyme's active site.[20] This design strategy aims to enhance potency by creating new H-bonding and hydrophobic interactions while assuming an entropically favorable binding conformation.[20]

Table 3: Efficacy of Cyclopropane-Based Coronavirus 3CLpro Inhibitors

CompoundTarget VirusIC₅₀ (nM)EC₅₀ (nM)Reference
Aldehyde 5c SARS-CoV-2-12[20]
MERS-CoV80-[20]
SARS-CoV-1960-[20]
Aldehyde 11c SARS-CoV-2-11[20]
MERS-CoV120-[20]
SARS-CoV-1350-[20]

IC₅₀: Half-maximal inhibitory concentration (biochemical assay); EC₅₀: Half-maximal effective concentration (cell-based assay)

The data demonstrates that these inhibitors have low nanomolar efficacy against SARS-CoV-2 replication and exhibit broad-spectrum activity against other pathogenic coronaviruses.[20]

Antiviral_Design cluster_inhibitor Inhibitor Design Protease_Pocket 3CL Protease Active Site (S1, S2, S4 subsites) P1_P2 P1-P2 Recognition Component P1_P2->Protease_Pocket Binds S1/S2 Cyclopropyl Cyclopropyl Scaffold P1_P2->Cyclopropyl S4_Binder S4-Binding Element Cyclopropyl->S4_Binder S4_Binder->Protease_Pocket Binds S4

Caption: Structure-guided design of 3CLpro inhibitors.

B. Cyclopropavir: An Antiviral Prodrug Approach

Cyclopropavir is an antiviral agent active against cytomegalovirus (CMV). To improve its oral bioavailability, a prodrug, 6-deoxycyclopropavir, was developed.[21] This prodrug is converted in vivo to the active cyclopropavir by the enzyme xanthine oxidase.[21] While the prodrug itself lacks significant in vitro activity, when administered orally in mouse models of CMV infection, it demonstrated activity as potent as the parent compound, validating the prodrug strategy.[21]

IV. Cardiovascular Agents: Multi-faceted Cholesterol Reduction

Pactimibe: An ACAT Inhibitor with a Broad Mechanism

Pactimibe is a cyclopropyl-containing inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification. It was developed to treat hypercholesterolemia and atherosclerosis.

Table 4: In Vitro Inhibitory Activity of Pactimibe

TargetIC₅₀ (µM)Reference
ACAT1 4.9[22]
ACAT2 3.0[22]
Hepatic ACAT 2.0[22]
Macrophage ACAT 2.7[22]

Pactimibe's efficacy stems from multiple mechanisms of action. Studies in hamsters showed that it not only inhibits ACAT but also inhibits cholesterol absorption from the intestine and reduces the secretion of very low-density lipoprotein (VLDL) cholesterol from the liver.[23] In animal models of atherosclerosis, pactimibe treatment led to more stable plaques, characterized by reduced cholesteryl ester content, increased collagen, and more smooth muscle cells, even without altering overall serum cholesterol levels.[24][25]

Pactimibe_MoA cluster_Intestine Intestine cluster_Liver Liver Pactimibe Pactimibe Chol_Absorp Cholesterol Absorption Pactimibe->Chol_Absorp Inhibits ACAT ACAT Enzyme Pactimibe->ACAT Inhibits VLDL_Secretion VLDL Secretion Pactimibe->VLDL_Secretion Inhibits CE_Formation Cholesteryl Ester Formation ACAT->CE_Formation

Caption: Multiple mechanisms of action of Pactimibe.

Conclusion: A Versatile Tool for Modern Drug Discovery

The cyclopropyl group is far more than a simple cycloalkane; it is a strategic component that medicinal chemists can deploy to overcome numerous challenges in drug discovery.[3][4] From enhancing the potency of anticancer agents and antibiotics to enabling the structure-guided design of novel antivirals, its unique properties consistently translate into improved efficacy. While challenges such as the potential for bioactivation of certain cyclopropyl-containing structures exist, the overwhelming evidence from preclinical and clinical compounds confirms its value.[7] As our understanding of molecular interactions deepens, the "versatile player" that is the cyclopropyl fragment will undoubtedly continue to feature prominently in the next generation of innovative therapeutics.[3][5]

References

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Assays for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one

Abstract This guide provides a comprehensive framework for the cross-validation of two common analytical methods for the quantification of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of two common analytical methods for the quantification of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, a key intermediate in pharmaceutical synthesis. We objectively compare a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a highly sensitive Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) method. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector. It offers detailed experimental protocols, data analysis strategies, and interpretation of results, grounded in established regulatory guidelines to ensure data integrity and inter-laboratory consistency.

The Scientific Imperative for Assay Cross-Validation

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by robust analytical data. The precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, is non-negotiable. Often, analytical testing is transferred between laboratories—from a research and development setting to a quality control (QC) lab, or between a sponsor and a contract research organization (CRO). Cross-validation is the formal process of verifying that two distinct analytical methods provide comparable results for the same set of samples.[1][2]

The core objective is to ensure the continuity and integrity of data throughout the drug development lifecycle. Failure to perform adequate cross-validation can lead to:

  • Inconsistent data between pivotal studies.

  • Significant delays in regulatory submissions.

This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and Food and Drug Administration (FDA) guidances on bioanalytical method validation, which emphasize that analytical procedures must be demonstrated to be suitable for their intended purpose.[3][4][5][6]

Analytical Methodologies Under Comparison

The choice of analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs.[7][8] For 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, we compare two powerful and widely used chromatographic techniques.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Principle: A robust and cost-effective workhorse for routine analysis, ideal for quantifying analytes in relatively clean sample matrices and at moderate concentrations.[9] Detection is based on the analyte's ability to absorb light at a specific wavelength.

  • Best Application: Routine quality control, in-process controls, and purity assessments of the drug substance.

Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

  • Principle: Offers superior sensitivity and selectivity by coupling the high-resolution separation of UHPLC with the precise mass-based detection of a tandem mass spectrometer.[7][10] It can distinguish the target analyte from co-eluting impurities and matrix components with unmatched specificity.[10]

  • Best Application: Bioanalysis (e.g., measuring low concentrations in plasma or tissue), trace impurity analysis, and characterization of metabolites.

Experimental Design for Cross-Validation

A robust cross-validation study requires a meticulously planned experimental design. The workflow involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both analytical methods.

Cross-Validation Workflow Diagram

The following diagram illustrates the logical flow of the cross-validation process, from sample preparation to the final statistical comparison of the results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method A: HPLC-UV Analysis cluster_lcms Method B: UHPLC-MS/MS Analysis cluster_analysis Data Comparison & Analysis SamplePool Pool of QC Samples (Low, Mid, High Concentrations) Split SamplePool->Split PrepA Prepare Samples (Protocol A) Split->PrepA Aliquot 1 PrepB Prepare Samples (Protocol B) Split->PrepB Aliquot 2 HPLCRun Execute HPLC-UV Analysis PrepA->HPLCRun DataA Quantify Results (Method A) HPLCRun->DataA Compare Statistical Comparison (e.g., %Difference, Bland-Altman) DataA->Compare LCMSrun Execute UHPLC-MS/MS Analysis PrepB->LCMSrun DataB Quantify Results (Method B) LCMSrun->DataB DataB->Compare Report Generate Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol: HPLC-UV Method (Method A)

This protocol is designed for robustness and is suitable for a QC environment.

  • Standard and QC Preparation:

    • Prepare a 1.0 mg/mL stock solution of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one reference standard in 50:50 acetonitrile:water.

    • Generate a calibration curve (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the stock solution.

    • Prepare QC samples at three concentrations: Low (15 µg/mL), Medium (75 µg/mL), and High (150 µg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 20 mM Ammonium Acetate in water (A) and Acetonitrile (B).

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 235 nm (based on the chromophore of the ketone group).

  • Analysis Sequence:

    • Inject a blank (diluent), followed by the calibration standards.

    • Inject the three QC levels in triplicate (n=3).

  • Data Processing:

    • Integrate the peak corresponding to 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one.

    • Generate a linear regression curve (Peak Area vs. Concentration) from the calibration standards.

    • Calculate the concentration of the QC samples using the regression equation.

Experimental Protocol: UHPLC-MS/MS Method (Method B)

This protocol is optimized for high sensitivity and selectivity, suitable for bioanalysis.

  • Standard and QC Preparation:

    • Prepare a 1.0 mg/mL stock solution as in Method A.

    • Prepare a 100 µg/mL internal standard (IS) stock solution (e.g., a stable isotope-labeled version of the analyte).

    • Generate a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in the appropriate biological matrix (e.g., human plasma).

    • Prepare QC samples in the matrix at: Low (0.3 ng/mL), Medium (7.5 ng/mL), and High (75 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator or QC), add 10 µL of IS working solution.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an injection vial.

  • Chromatographic and MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase: 0.1% Formic Acid in water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple Quadrupole.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Analyte: m/z 169.1 → 99.1 (Quantifier), 169.1 → 70.1 (Qualifier). Note: These are hypothetical transitions based on the compound's structure.

      • Internal Standard: Appropriate transition for the chosen IS.

  • Analysis and Data Processing:

    • Analyze samples as in Method A.

    • Calculate the Peak Area Ratio (Analyte/IS) and generate a weighted (1/x²) linear regression curve.

    • Determine the concentration of the QC samples.

Data Analysis and Acceptance Criteria

The core of cross-validation is the direct comparison of the quantitative results obtained from both methods. The acceptance criteria should be predefined and scientifically justified.[2][11]

Comparative Data Summary

The following tables present hypothetical (but realistic) data from the analysis of QC samples by both methods.

Table 1: Comparison of Precision and Accuracy

QC LevelMethodNominal Conc.Mean Measured Conc. (n=6)Accuracy (% Bias)Precision (%RSD)
Low QC HPLC-UV15 µg/mL14.8 µg/mL-1.3%2.5%
UHPLC-MS/MS15 µg/mL15.2 µg/mL+1.3%3.1%
Mid QC HPLC-UV75 µg/mL76.1 µg/mL+1.5%1.8%
UHPLC-MS/MS75 µg/mL74.5 µg/mL-0.7%2.2%
High QC HPLC-UV150 µg/mL151.2 µg/mL+0.8%1.5%
UHPLC-MS/MS150 µg/mL149.0 µg/mL-0.7%1.9%

Note: For this comparison, QC samples for UHPLC-MS/MS would be prepared in a simple solvent, not a biological matrix, to allow for direct concentration comparison.

Acceptance Criteria for Cross-Validation

According to regulatory guidance, the mean concentration obtained by the new or transferred method should be within a certain percentage of the value obtained by the original method.[1][11]

  • Percent Difference Calculation: %Difference = [(Conc_MethodB - Conc_MethodA) / Mean(Conc_MethodA, Conc_MethodB)] * 100

  • Acceptance Limit: A common acceptance criterion is that the percent difference for at least two-thirds (67%) of the tested QC samples should be within ±20.0%.[2]

Table 2: Cross-Validation Results

QC Sample IDMethod A Conc.Method B Conc.Mean Conc.% DifferencePass/Fail
Low QC 114.7 µg/mL15.1 µg/mL14.9 µg/mL+2.68%Pass
Low QC 214.9 µg/mL15.4 µg/mL15.15 µg/mL+3.30%Pass
Mid QC 176.0 µg/mL74.2 µg/mL75.1 µg/mL-2.40%Pass
Mid QC 276.3 µg/mL74.9 µg/mL75.6 µg/mL-1.85%Pass
High QC 1151.0 µg/mL148.8 µg/mL149.9 µg/mL-1.47%Pass
High QC 2151.5 µg/mL149.2 µg/mL150.35 µg/mL-1.53%Pass
Result 100% within ±20% Validation Accepted

Discussion and Interpretation

The results from this hypothetical cross-validation demonstrate excellent concordance between the HPLC-UV and UHPLC-MS/MS methods. All tested samples passed the acceptance criterion of ±20% difference, indicating that the two methods can be used interchangeably for quantifying 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one within the tested concentration range.

  • Expertise in Method Selection: The choice between the methods should be based on the application. The HPLC-UV method is proven to be accurate and precise, making it a reliable, cost-effective choice for routine QC where concentration levels are high.[9] The UHPLC-MS/MS method, while more complex and costly, offers superior sensitivity and is the required choice for any analysis involving biological matrices or the need for very low limits of quantification.[7][8]

  • Trustworthiness Through Validation: This cross-validation process establishes a validated bridge between the methods. This ensures that data generated in an early R&D phase using a sensitive LC-MS/MS method can be reliably correlated with data from a QC lab using a robust HPLC-UV method. This builds confidence in the analytical data package and mitigates risks during regulatory review.

Conclusion

Successful cross-validation is a cornerstone of a robust analytical lifecycle management strategy.[12] By demonstrating the interchangeability of the HPLC-UV and UHPLC-MS/MS methods for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, we ensure data consistency across different laboratories, analytical platforms, and stages of drug development. This guide provides a scientifically sound and regulatory-compliant framework for executing such a study, ultimately ensuring the integrity and reliability of the analytical data that supports the development of new medicines.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub; 2024. [Link]

  • ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation; 2005. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. FDA; 2018. [Link]

  • Viswanathan CT, et al. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal; 2014. [Link]

  • ICH. Guideline for Bioanalytical Method Validation (Draft version). International Council for Harmonisation; 2019. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. EMA; 2011. [Link]

  • ICH. M10 Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation; 2024. [Link]

  • Taylor R, et al. Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary free cortisol measurements. ResearchGate; 2002. [Link]

  • Chromedia. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]

  • König K, et al. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients. Therapeutic Drug Monitoring; 2019. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA; 2022. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma; 2024. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA; 2024. [Link]

  • gmp-compliance.org. FDA publishes new Guidance on Validation of Analytical Methods. [Link]

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Validation

A Comparative Guide to the Bioisosteric Replacement of the Cyclopropyl Group in Drug Design

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The cyclopropyl group, a small, strained ring, is a common motif in d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The cyclopropyl group, a small, strained ring, is a common motif in drug candidates, prized for its ability to introduce conformational rigidity and improve metabolic stability. However, its unique electronics and potential for metabolic activation can sometimes present challenges. This guide provides an in-depth, objective comparison of common bioisosteric replacements for the cyclopropyl group, supported by experimental data and detailed protocols to empower your drug discovery programs.

The Enduring Appeal and Latent Challenges of the Cyclopropyl Moiety

The cyclopropyl ring is more than just a small cyclic alkane; its strained three-membered ring imparts unique electronic character, with C-C bonds exhibiting partial π-character.[1] This feature, along with its rigid nature, can favorably influence ligand-protein interactions and lock in bioactive conformations, often leading to enhanced potency.[2][3] Furthermore, the high C-H bond dissociation energy of the cyclopropyl group can render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]

However, the very properties that make the cyclopropyl group attractive can also be liabilities. The ring strain can lead to unexpected metabolic pathways, including ring-opening and the formation of reactive metabolites.[4] Additionally, in certain contexts, the lipophilicity of the cyclopropyl group may need to be modulated to optimize a compound's overall ADME (absorption, distribution, metabolism, and excretion) profile. These considerations have driven the exploration of bioisosteric replacements that can mimic the desirable attributes of the cyclopropyl group while mitigating its potential drawbacks.

A Head-to-Head Comparison of Key Cyclopropyl Bioisosteres

The ideal bioisostere should replicate the steric and electronic properties of the original group as closely as possible while offering advantages in physicochemical properties, metabolic stability, or synthetic accessibility. Here, we compare several prominent bioisosteres for the cyclopropyl group.

dot

Caption: Key bioisosteric replacements for the cyclopropyl group.

Bicyclo[1.1.1]pentane (BCP): The Rigid Spacer

Bicyclo[1.1.1]pentane (BCP) has emerged as a highly popular bioisostere, not just for phenyl rings, but also as a surrogate for the cyclopropyl group in certain contexts. Its rigid, cage-like structure provides a defined exit vector for substituents, similar to a 1,3-disubstituted cyclopropane.

Advantages:

  • Improved Solubility and Permeability: The three-dimensional and less lipophilic nature of BCP compared to a cyclopropyl group can significantly enhance aqueous solubility and membrane permeability.[5][6] In a study on γ-secretase inhibitors, replacement of a para-substituted phenyl ring (which can be considered a larger analog of a disubstituted cyclopropane) with a BCP moiety resulted in a dramatic improvement in both aqueous solubility and passive permeability.[7]

  • Enhanced Metabolic Stability: The strained C-H bonds in the BCP cage are generally resistant to metabolic oxidation, often leading to improved metabolic stability.[1][8]

  • Synthetic Accessibility: Advances in the synthesis of BCP derivatives have made this scaffold more accessible for medicinal chemistry campaigns.[5]

Disadvantages:

  • Different Geometry: While providing rigidity, the distance between substituents on a 1,3-disubstituted BCP is different from that of a 1,2- or 1,1-disubstituted cyclopropane, which could negatively impact binding affinity.

Cubane: The Ultimate in Rigidity

Cubane, with its unique cubic geometry, offers an even more rigid scaffold than BCP. While often considered a benzene bioisostere, its compact and three-dimensional nature makes it an interesting, albeit less common, replacement for a cyclopropyl group when the primary goal is to introduce a rigid spacer.

Advantages:

  • Exceptional Metabolic Stability: The high C-H bond dissociation energy of cubane makes it highly resistant to oxidative metabolism.[4][9] A case study on a cubane analog of Lumacaftor showed increased metabolic stability compared to the parent benzene-containing drug.[10]

  • Improved Solubility: The non-planar structure of cubane disrupts crystal packing and can lead to significantly improved solubility.[9][10]

Disadvantages:

  • Synthetic Complexity: The synthesis of functionalized cubanes can be challenging and lengthy, limiting its widespread application.[10][11]

  • Significant Structural Change: The steric bulk and geometry of a cubane are substantially different from a cyclopropyl group, making it a less direct bioisosteric replacement.

Spiro[1.1]pentane: The Compact Spirocycle

Spiro[1.1]pentane and its derivatives offer a unique spirocyclic core that can mimic the conformational constraint of a cyclopropyl group while introducing a different three-dimensional shape.

Advantages:

  • Novel Chemical Space: Spirocycles provide access to novel chemical space and can lead to improved intellectual property positions.

  • Conformational Restriction: The spirocyclic nature can rigidly orient substituents in a defined manner, potentially enhancing binding affinity.[12]

Disadvantages:

  • Limited Comparative Data: There is a scarcity of direct comparative studies on the physicochemical and pharmacokinetic properties of spiro[1.1]pentane-containing drugs versus their cyclopropyl analogs.

  • Synthetic Accessibility: While methods for the synthesis of spiropentane derivatives exist, they may not be as straightforward as for other bioisosteres.[13]

Oxetane: The Polar Mimic

Oxetanes, four-membered cyclic ethers, can serve as bioisosteres for gem-dimethyl groups and, in some cases, can be considered as a more polar replacement for a cyclopropyl group, particularly when a degree of polarity is desired.

Advantages:

  • Increased Polarity and Solubility: The oxygen atom in the oxetane ring introduces polarity, which can improve aqueous solubility and reduce lipophilicity compared to a cyclopropyl group.[1][5]

  • Metabolic Stability: The oxetane ring is generally stable to metabolic degradation.[5][7]

Disadvantages:

  • Different Electronic Properties: The presence of the heteroatom significantly alters the electronic properties compared to the all-carbon cyclopropyl ring.

  • Potential for Ring Opening: Although generally stable, the strained four-membered ring can be susceptible to ring-opening under certain chemical conditions.[11]

Quantitative Comparison of Physicochemical Properties

The following table summarizes key physicochemical properties of the cyclopropyl group and its bioisosteres. It is important to note that these are general trends, and the actual properties of a drug molecule will depend on the overall structure.

BioisostereApproximate van der Waals Volume (ų)Calculated logP (cLogP) TrendKey Physicochemical Features
Cyclopropyl ~40BaselineModerately lipophilic, rigid
Bicyclo[1.1.1]pentane ~65Generally lower than cyclopropylLess lipophilic, highly rigid, 3D
Cubane ~80Variable, can be higherHighly rigid, non-planar, 3D
Spiro[1.1]pentane ~60Similar to or slightly higher than cyclopropylSpirocyclic, rigid, 3D
Oxetane ~45Generally lower than cyclopropylPolar, less lipophilic, H-bond acceptor

Experimental Workflow for Evaluating Cyclopropyl Bioisosteres

A systematic and rigorous experimental workflow is crucial for objectively comparing the performance of different bioisosteric replacements. The following diagram and protocols outline a comprehensive approach.

dot

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biological_Activity Biological Activity (e.g., IC50, Ki) Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Biological_Activity->Metabolic_Stability Solubility Aqueous Solubility (Kinetic, Thermodynamic) Metabolic_Stability->Solubility Permeability Permeability (Caco-2, PAMPA) Solubility->Permeability Pharmacokinetics Pharmacokinetics (PK) (Mouse or Rat) Permeability->Pharmacokinetics Efficacy In Vivo Efficacy (Disease Model) Pharmacokinetics->Efficacy Toxicity Preliminary Toxicity Efficacy->Toxicity Lead_Compound Lead Compound (with Cyclopropyl) Lead_Compound->Biological_Activity Bioisostere_Analogs Synthesized Bioisostere Analogs Bioisostere_Analogs->Biological_Activity

Sources

Comparative

A Comparative Guide to the Biological Activity of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Analogs as CNS-Active Agents

Introduction: The Promise of a Hybrid Scaffold In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Hybrid Scaffold

In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is perpetual. The 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one core represents a compelling starting point for the design of new CNS-active agents. This structure marries two pharmacophorically significant motifs: the cyclopropyl-ketone unit and the versatile piperazine ring. The cyclopropyl group, a conformationally constrained bioisostere of larger alkyl or unsaturated groups, can enhance metabolic stability and binding affinity.[1] The piperazine moiety is a well-established scaffold in a multitude of CNS drugs, offering a readily modifiable handle to tune receptor interactions and physicochemical properties.[2][3] This guide provides a comparative analysis of the potential biological activities of analogs based on this scaffold, with a focus on their interactions with dopamine D2 and serotonin 5-HT1A receptors, key targets in the treatment of various neuropsychiatric disorders.

The Interplay of Dopamine D2 and Serotonin 5-HT1A Receptors in Neuropsychiatric Disorders

Many effective antipsychotic and antidepressant medications exert their therapeutic effects by modulating dopamine D2 and serotonin 5-HT1A receptors.[4][5] A dual-targeting approach, particularly D2 receptor antagonism or partial agonism combined with 5-HT1A receptor agonism, is a hallmark of several atypical antipsychotics. This polypharmacology is believed to contribute to a broader efficacy profile, including the mitigation of extrapyramidal side effects commonly associated with pure D2 antagonists.[4] Therefore, the 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one scaffold is an attractive platform for developing novel dual-acting ligands.

Structure-Activity Relationship (SAR) Insights for 1-Cyclopropyl-2-(4-arylpiperazin-1-yl)ethan-1-one Analogs

While direct, comprehensive SAR studies on a series of 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one analogs are not extensively available in the public domain, we can infer a predictive SAR based on the wealth of data for other arylpiperazine-containing ligands targeting D2 and 5-HT1A receptors.[1][6][7] The primary point of diversification in this series is the substituent on the N4 position of the piperazine ring, typically an aryl group.

The Influence of the N4-Aryl Substituent

The nature and substitution pattern of the aryl ring at the N4 position of the piperazine are critical determinants of both affinity and selectivity.

  • For Dopamine D2 Receptor Affinity: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) on the phenyl ring, particularly at the 2- and 3-positions, is often associated with enhanced D2 receptor affinity.[7] This is exemplified in many known D2 receptor ligands. The steric bulk and electronic properties of these substituents influence the orientation of the molecule within the receptor's binding pocket.

  • For Serotonin 5-HT1A Receptor Affinity: A 2-methoxyphenyl substituent on the piperazine ring is a classic motif found in many high-affinity 5-HT1A receptor ligands, including the well-known research tool, 8-OH-DPAT, and the anxiolytic drug buspirone.[6] This suggests that analogs bearing this group are likely to exhibit significant 5-HT1A receptor activity. Other substitutions on the aryl ring can modulate this activity.

The following table summarizes the predicted impact of various N4-aryl substituents on the biological activity of the 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one scaffold, based on established SAR principles for related arylpiperazine series.

Analog (N4-Substituent) Predicted Primary Target(s) Anticipated Affinity Rationale for Prediction
1. Unsubstituted PhenylD2 / 5-HT1AModerateThe basic phenylpiperazine moiety often confers moderate affinity for both receptors.
2. 2-Methoxyphenyl5-HT1A >> D2High (5-HT1A)The 2-methoxy group is a key feature for high 5-HT1A receptor affinity.[6]
3. 2,3-DichlorophenylD2 > 5-HT1AHigh (D2)Dichloro substitution at these positions is known to enhance D2 receptor binding.[7]
4. 2-PyrimidinylD2 / 5-HT1AModerate to HighThe pyrimidinyl group can act as a bioisostere for a substituted phenyl ring, often leading to potent ligands.
5. 3-(Trifluoromethyl)phenylD2 / 5-HT1AModerateThe trifluoromethyl group can influence electronic properties and lipophilicity, potentially modulating affinity and selectivity.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of these analogs, a series of in vitro assays are essential. The following are standard, validated protocols for assessing affinity and functional activity at D2 and 5-HT1A receptors.

Receptor Binding Assays

These assays determine the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Ki).

Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • HEK-293 cells stably expressing either human dopamine D2 or serotonin 5-HT1A receptors are cultured and harvested.

    • Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competition Binding:

    • A constant concentration of a specific radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors) is incubated with the receptor-containing membranes.

    • Increasing concentrations of the unlabeled test compound (the 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one analog) are added to compete with the radioligand for binding.

    • The reaction is incubated to equilibrium.

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the receptor of interest and is a proximal measure of receptor activation.

  • Assay Components:

    • Receptor-containing cell membranes (prepared as for the binding assay).

    • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP (to ensure G-proteins are in their inactive state at the start of the assay).

    • Test compound.

    • Assay buffer (typically containing MgCl₂ and NaCl).

  • Assay Procedure:

    • Membranes are pre-incubated with the test compound at various concentrations.

    • GDP is added to the mixture.

    • The reaction is initiated by the addition of [³⁵S]GTPγS.

    • The mixture is incubated to allow for receptor-mediated G-protein activation and subsequent binding of [³⁵S]GTPγS.

  • Termination and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer.

    • The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

  • Data Analysis:

    • For agonists, the concentration that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined.

    • For antagonists, the assay is run in the presence of a known agonist, and the ability of the antagonist to inhibit the agonist-stimulated response is measured to determine its inhibition constant (Kb).

Visualizing Key Concepts

Proposed Structure-Activity Relationship

Caption: Predicted influence of N4-aryl substituents on receptor affinity.

Experimental Workflow for Biological Evaluation

Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_InVitro In Vitro Evaluation cluster_Analysis Data Analysis Analogs Synthesize Analogs Binding Receptor Binding Assays (Determine Ki) Analogs->Binding Functional Functional Assays (Determine EC50/Emax) Binding->Functional SAR SAR Analysis Functional->SAR

Caption: Workflow for synthesis and biological evaluation of analogs.

Conclusion and Future Directions

The 1-cyclopropyl-2-(piperazin-1-yl)ethan-1-one scaffold holds considerable promise for the development of novel CNS agents, particularly those targeting dopamine D2 and serotonin 5-HT1A receptors. Based on established medicinal chemistry principles, strategic modification of the N4-arylpiperazine moiety is predicted to be a fruitful approach for tuning the affinity and selectivity of these analogs. The experimental protocols outlined in this guide provide a robust framework for the systematic biological evaluation of a library of these compounds. Future research should focus on the synthesis and comprehensive pharmacological characterization of a diverse set of analogs to validate these predictions and identify lead candidates for further preclinical development. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold.

References

  • Kulig, K., Sapa, J., Maciag, D., Filipek, B., & Malawska, B. (2007). Synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxypropyl]-pyrrolidin-2-one derivatives with anti-arrhythmic, hypotensive, and alpha-adrenolytic activity. Archiv der Pharmazie, 340(9), 466-475. [Link]

  • Ullah, I., & Adeel, M. (2014). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. Medicinal Chemistry, 10(5), 484-496. [Link]

  • Venkatesham, A., et al. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European Journal of Medicinal Chemistry, 71, 324-332. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5845. [Link]

  • Fytas, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1729. [Link]

  • de Oliveira, D. N. G., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 18-32. [Link]

  • Yamaguchi, K., et al. (2008). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. Bioorganic & Medicinal Chemistry, 16(19), 8875-8881. [Link]

  • Siddiqui, S., et al. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 17(3), 229-238. [Link]

  • Żmudzki, P., et al. (2016). Structure–5‐HT/D2 Receptor Affinity Relationship in a New Group of 1‐Arylpiperazynylalkyl Derivatives of 8‐Dialkylamino‐3,7‐dimethyl‐1H‐purine‐2,6(3H,7H)‐dione. Archiv der Pharmazie, 349(10), 774-784. [Link]

  • Satała, G., et al. (2023). Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. Journal of the Serbian Chemical Society, 89(00), 76-76. [Link]

  • Markopoulos, C., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1272, 134171. [Link]

  • Obniska, J., et al. (2008). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives. European Journal of Medicinal Chemistry, 43(5), 996-1005. [Link]

  • Singh, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1). [Link]

  • Kulkarni, S. S., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7245-7263. [Link]

  • Goher, S., et al. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 30(8), 597-623. [Link]

  • Li, Y., et al. (2014). Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 83, 236-244. [Link]

  • Srivastava, A., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 13(10), 1251-1264. [Link]

  • Wang, L., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists. Journal of Medicinal Chemistry, 64(1), 779-795. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum. European Journal of Medicinal Chemistry, 269, 116298. [Link]

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Validation

A Comparative Guide to Establishing a Reference Standard for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Dihydrochloride

The absence of a commercially available certified reference standard for this specific dihydrochloride salt necessitates a robust, scientifically-sound strategy. This guide provides an in-depth comparison of two practica...

Author: BenchChem Technical Support Team. Date: February 2026

The absence of a commercially available certified reference standard for this specific dihydrochloride salt necessitates a robust, scientifically-sound strategy. This guide provides an in-depth comparison of two practical alternatives, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We will explore the technical nuances and experimental workflows for:

  • Alternative A: The procurement and comprehensive qualification of the commercially available free base, 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one , as an in-house (secondary) reference standard.

  • Alternative B: The in-house synthesis, purification, and full characterization of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride to establish a primary reference standard.

This guide is designed to empower you to make an informed decision based on your laboratory's capabilities, timeline, and the required level of analytical rigor.

Understanding the Reference Standard Candidates

Before delving into the experimental workflows, it is crucial to understand the physicochemical properties of the two potential reference materials. The choice between a free base and a salt form has significant implications for handling, stability, and analytical performance.

Feature1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one (Free Base)1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride (Salt)
Chemical Structure
CAS Number 828911-02-0[1]Not available
Molecular Formula C₉H₁₆N₂OC₉H₁₈Cl₂N₂O
Molecular Weight 168.24 g/mol 241.16 g/mol
Typical Properties Likely an oil or low-melting solid. May be more susceptible to degradation via oxidation or reaction with atmospheric CO₂.Typically a crystalline solid, which often enhances stability and simplifies handling and weighing. However, it can be hygroscopic.
Solubility Generally more soluble in organic solvents.Generally more soluble in aqueous media, which can be advantageous for certain analytical techniques like reverse-phase HPLC.

Alternative A: Qualification of Commercially Available Free Base as a Secondary Reference Standard

This approach is often the most pragmatic and time-efficient, leveraging a commercially available starting material. The core objective is to rigorously characterize this material to a level that it can be confidently used as a secondary reference standard, traceable to its own comprehensive characterization data. This process is guided by ICH Q7, Good Manufacturing Practice for Active Pharmaceutical Ingredients.[2]

Workflow for Qualification of the Free Base

The qualification process is a multi-step analytical endeavor to confirm identity, purity, and potency.

cluster_A Alternative A: Workflow cluster_A1 Identity Tests cluster_A2 Purity Tests cluster_A3 Assay Methods A0 Procure Commercial Free Base (CAS 828911-02-0) A1 Identity Confirmation A0->A1 Initial Assessment A2 Purity & Impurity Profiling A1->A2 Confirmed Identity A1_1 1H-NMR & 13C-NMR A1->A1_1 A1_2 Mass Spectrometry (MS) A1->A1_2 A1_3 FTIR A1->A1_3 A3 Assay (Potency) Determination A2->A3 Purity Profile Established A2_1 HPLC-UV (Chromatographic Purity) A2->A2_1 A2_2 GC-HS (Residual Solvents) A2->A2_2 A2_3 Karl Fischer (Water Content) A2->A2_3 A2_4 TGA (Non-volatile Impurities) A2->A2_4 A4 Documentation & Certification A3->A4 Assigned Potency A3_1 Quantitative NMR (qNMR) A3->A3_1 A3_2 Mass Balance (100% - Impurities) A3->A3_2

Caption: Workflow for qualifying a commercial free base as a secondary reference standard.

Experimental Protocols for Free Base Qualification

1. Identity Confirmation

  • Proton and Carbon NMR (¹H-NMR, ¹³C-NMR):

    • Objective: To confirm the molecular structure of the compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide a detailed fingerprint of the molecule.

    • Protocol:

      • Accurately weigh approximately 10-20 mg of the substance and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire ¹H and ¹³C spectra on a ≥400 MHz NMR spectrometer.

      • Process the data and compare the observed spectra with the expected chemical structure. For piperazine derivatives, pay close attention to the signals of the piperazine ring protons, which can provide conformational information.[3][4]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Protocol:

      • Prepare a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

      • Infuse the solution into an ESI-MS (Electrospray Ionization Mass Spectrometer).

      • Observe the [M+H]⁺ ion and confirm it matches the calculated exact mass of the free base (C₉H₁₆N₂O, Exact Mass: 168.1263).

2. Purity and Impurity Profiling

  • Chromatographic Purity by HPLC-UV:

    • Objective: To separate and quantify all UV-active impurities. Since the target molecule lacks a strong chromophore, derivatization may be necessary for sensitive detection.[5][6]

    • Protocol (General Approach):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate).

      • Detection: UV detection at a low wavelength (e.g., 210-220 nm). If sensitivity is insufficient, consider pre-column derivatization with an agent like dansyl chloride.[6]

      • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[7]

  • Residual Solvents by Headspace Gas Chromatography (GC-HS):

    • Objective: To quantify any residual solvents from the manufacturing process.

    • Protocol:

      • Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO or DMF).

      • Analyze using a GC system with a flame ionization detector (FID) according to USP <467> or an equivalent method for residual solvent analysis.[8]

  • Water Content by Karl Fischer Titration:

    • Objective: To accurately determine the water content, which is crucial for the mass balance calculation.

    • Protocol: Use a coulometric or volumetric Karl Fischer titrator to analyze a precisely weighed amount of the substance.

3. Assay (Potency) Determination

  • Quantitative NMR (qNMR):

    • Objective: To provide a direct and highly accurate measurement of the compound's purity without requiring a reference standard of the same compound.[2]

    • Protocol:

      • Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

      • Dissolve in a suitable deuterated solvent.

      • Acquire a ¹H-NMR spectrum under quantitative conditions (e.g., long relaxation delay).

      • Calculate the purity by comparing the integral of a unique, well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard.

  • Mass Balance Approach:

    • Objective: To determine the assay by subtracting the percentage of all identified impurities from 100%.

    • Calculation: Assay (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Non-volatile Impurities).

Alternative B: In-house Synthesis and Qualification of the Dihydrochloride Salt

This alternative provides the highest level of control over the reference standard's quality and form but requires significant expertise in synthetic chemistry and analytical characterization. It is the preferred method when a primary, well-characterized standard is required for GMP applications.

Workflow for Synthesis and Qualification

The process begins with chemical synthesis and progresses through rigorous purification and characterization steps.

cluster_B Alternative B: Workflow cluster_B4 Characterization Suite B0 Synthesize Free Base B1 Purify Free Base (e.g., Column Chromatography) B0->B1 B2 Salt Formation (Reaction with HCl) B1->B2 B3 Purify Dihydrochloride Salt (Recrystallization) B2->B3 B4 Full Characterization & Qualification B3->B4 B4_1 Identity Confirmation (NMR, MS, FTIR) B4->B4_1 B4_2 Purity Assessment (HPLC, GC, KF, TGA) B4->B4_2 B4_3 Salt Stoichiometry (Ion Chromatography) B4->B4_3 B4_4 Thermal Analysis (DSC, TGA) B4->B4_4 B4_5 Assay (qNMR or Mass Balance) B4->B4_5

Caption: Workflow for in-house synthesis and qualification of a primary reference standard.

Experimental Protocols for Synthesis and Qualification

1. Synthesis and Purification

  • Synthesis of Free Base: A plausible synthetic route involves the reaction of 2-chloro-1-cyclopropylethanone with piperazine.

  • Salt Formation:

    • Objective: To convert the purified free base into its dihydrochloride salt.

    • Protocol:

      • Dissolve the purified free base in a suitable solvent (e.g., methanol or isopropanol).

      • Slowly add a solution of hydrochloric acid in the same solvent (at least 2 molar equivalents) at 0°C.

      • Stir the mixture to allow for precipitation of the dihydrochloride salt.

      • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

  • Purification:

    • Objective: To achieve the highest possible purity, typically >99.5%.

    • Protocol: Recrystallize the crude dihydrochloride salt from a suitable solvent system (e.g., ethanol/water or methanol/ether) to remove residual impurities.

2. Full Characterization and Qualification

The full suite of analytical tests described in Alternative A (Identity, Purity, Assay) must be performed on the synthesized salt. In addition, specific tests for the salt form are required.

  • Salt Stoichiometry (Chloride Content):

    • Objective: To confirm that two moles of HCl have reacted with one mole of the free base.

    • Protocol: Use ion chromatography or potentiometric titration to determine the chloride content of the salt. Compare the experimental value to the theoretical value for the dihydrochloride.

  • Thermal Analysis (DSC & TGA):

    • Objective: To characterize the thermal properties of the salt, such as its melting point, decomposition temperature, and the presence of solvates or hydrates.[9][10][11]

    • Protocol:

      • DSC: Heat a small, accurately weighed sample in a DSC instrument to observe endothermic (melting) and exothermic (decomposition) events.

      • TGA: Heat a sample in a TGA instrument to measure mass loss as a function of temperature, which can indicate the loss of water or solvent.[12]

Comparative Summary

ParameterAlternative A: Qualify Commercial Free BaseAlternative B: In-house Synthesis of Dihydrochloride
Time & Effort Lower; primarily analytical work.High; requires synthesis, purification, and full analytical characterization.
Cost Lower; cost of commercial material plus analytical resources.Higher; cost of reagents, solvents, and extensive analytical work.
Expertise Required Strong analytical chemistry skills.Expertise in both synthetic and analytical chemistry.
Achievable Standard Type Secondary Reference Standard.Primary Reference Standard.
Material Handling Potentially more challenging if the free base is an oil or hygroscopic.Crystalline salt is often easier to handle, though hygroscopicity must be assessed.
Regulatory Standing Suitable for most R&D and early-phase applications. Traceability is to the in-house characterization data.Suitable for all applications, including late-stage development and GMP quality control.

Conclusion and Recommendations

The choice between qualifying a commercial free base and synthesizing the dihydrochloride salt is a strategic one, dictated by the intended application and available resources.

Choose Alternative A (Qualify Free Base) if:

  • You are in an early-stage research or development environment.

  • Speed and cost-effectiveness are critical.

  • A well-characterized secondary standard is sufficient for your analytical needs.

Choose Alternative B (Synthesize Dihydrochloride) if:

  • You require a primary reference standard for GMP-compliant assays.

  • You need to control the physical form (e.g., crystallinity, salt stoichiometry) of the standard.

  • Your laboratory possesses strong synthetic and analytical capabilities.

Regardless of the chosen path, the fundamental principle remains the same: a reference standard is only as reliable as the data that supports its identity, purity, and potency. By following the rigorous, evidence-based workflows outlined in this guide, researchers can establish a trustworthy reference standard for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride, ensuring the integrity and accuracy of their analytical results.

References

  • Talanta. (1996). A new method for the determination of residual piperazine in pharmaceuticals by capillary gas chromatography. [Link]

  • AAPS PharmSciTech. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

  • Google Patents. (2013). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
  • Indian Journal of Pharmaceutical Sciences. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link]

  • ResearchGate. (2013). TGA (red trace) of TMZ·HCl dihydrate salt bulk material. [Link]

  • ResearchGate. (2019). DSC and TGA of hydrochloride salt. [Link]

  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]

  • ResearchGate. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. [Link]

  • RSC Publishing. (2022). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Separation Science. (2022). Method for the analysis of residual solvents in pharmaceuticals. [Link]

  • MDPI. (2009). methanone. [Link]

  • International Journal of Drug Delivery Technology. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

Sources

Comparative

A Comparative Guide to Establishing the Purity of Synthesized 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one

In the landscape of drug discovery and development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent biological and toxicologica...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent biological and toxicological data stand.[1][2] For a novel pharmaceutical intermediate like 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, a precursor with significant potential in medicinal chemistry, establishing purity with irrefutable evidence is paramount. The presence of even minute quantities of impurities—be they residual starting materials, by-products, or solvents—can drastically alter a compound's efficacy and safety profile.[1][3][4]

This guide provides an in-depth comparison of the principal analytical techniques used to validate the purity of synthesized 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one. We will move beyond procedural descriptions to explore the strategic rationale behind selecting a multi-pronged, or orthogonal, approach. By understanding the strengths and limitations of each method, researchers can design a self-validating analytical workflow that ensures the integrity of their research and accelerates the drug development pipeline.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity analysis in the pharmaceutical industry due to its high precision, resolving power, and versatility for non-volatile organic compounds.[5] For 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, HPLC coupled with a UV detector is particularly effective. The carbonyl group (C=O) in the ketone moiety acts as a chromophore, allowing for sensitive detection.

The primary objective of an HPLC purity assessment is to separate the main compound from any process-related impurities and degradation products.[3] The resulting chromatogram provides a "purity profile," where the area of the main peak relative to the total area of all peaks gives a percentage purity value. Regulatory guidelines often mandate a purity of >95% for compounds intended for biological testing.[6]

Comparative Advantages for This Molecule:
  • High Resolution: Capable of separating structurally similar impurities, such as isomers or by-products from the synthesis.

  • Quantitative Accuracy: Provides precise quantification of the main peak and any detected impurities.

  • Established Methodology: Numerous validated methods exist for piperazine-containing active pharmaceutical ingredients (APIs), providing a strong starting point for method development.[7][8]

Limitations:
  • Requires a Chromophore: While our target molecule is UV-active, some potential impurities (like piperazine itself if it lacks a chromophore) might require derivatization for detection or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).[7][9]

  • Co-elution Risk: A single peak does not guarantee purity. An impurity may co-elute with the main compound. This is why coupling HPLC with mass spectrometry (LC-MS) or using orthogonal techniques is critical.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis A Weigh Sample (~1 mg) B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Autosampler Injection (10 µL) C->D E Isocratic/Gradient Pumping of Mobile Phase D->E F Separation on C18 Column (e.g., 250x4.6 mm) E->F G UV Detection (e.g., at 210 nm) F->G H Chromatogram Generation G->H I Peak Integration & Purity Calculation (% Area) H->I

Caption: Workflow for HPLC-UV Purity Analysis.

Detailed Protocol: HPLC Purity Determination
  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 90:10 v/v) with 0.1% diethylamine.[7] The amine modifier helps to improve the peak shape of basic compounds like piperazines.

  • Standard/Sample Preparation: Accurately weigh about 1.0 mg of the synthesized compound and dissolve it in 1.0 mL of the mobile phase to create a 1 mg/mL stock solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10 µL.[7]

    • Column Temperature: 35°C.[7]

    • Detector: UV/PDA detector, monitoring at a wavelength appropriate for the carbonyl chromophore (e.g., 210 nm).

  • Analysis: Inject the sample. The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] Its primary role in assessing the purity of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is to detect residual solvents (e.g., THF, methanol, ethyl acetate used during synthesis and workup) and volatile by-products.[10][11] The mass spectrometer provides definitive identification of these components by comparing their mass spectra to established libraries.

Comparative Advantages for This Molecule:
  • High Sensitivity: Can detect trace levels of residual solvents, which are strictly regulated by ICH guidelines.

  • Definitive Identification: The mass spectrum serves as a chemical "fingerprint," providing high confidence in impurity identification.

  • Orthogonal Technique: GC separates based on volatility and boiling point, a different mechanism from HPLC's polarity-based separation, making it an excellent confirmatory method.

Limitations:
  • Thermal Stability Required: The compound must be thermally stable and sufficiently volatile to be analyzed by GC. Non-volatile impurities or degradation products will not be detected.

  • Potential for On-Column Degradation: Thermally labile compounds can degrade in the hot GC inlet, leading to an inaccurate purity profile.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Acquisition & Analysis A Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) B Injection into Heated Inlet A->B C Vaporization & Separation in Capillary Column (Temperature Program) B->C D Elution into Mass Spectrometer C->D E Ionization (e.g., EI) D->E F Mass Analysis (Quadrupole) E->F G Total Ion Chromatogram (TIC) H Mass Spectrum of Each Peak I Library Search & Impurity Identification G->I H->I

Caption: Workflow for GC-MS Volatile Impurity Analysis.

Detailed Protocol: Residual Solvent Analysis
  • Sample Preparation: Prepare a solution of the compound in a suitable volatile solvent (e.g., 10 mg/mL in Dichloromethane).

  • GC-MS Conditions:

    • Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.

  • Analysis: Identify peaks corresponding to residual solvents by comparing their retention times and mass spectra with those of known standards and library databases (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Purity

NMR spectroscopy is an indispensable tool that provides detailed information about a molecule's structure and can be adapted for highly accurate purity determination (quantitative NMR or qNMR).[12][13] For 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, ¹H NMR confirms the presence of the cyclopropyl, piperazine, and ethyl ketone fragments and their connectivity.

More importantly, qNMR can determine the absolute purity of a sample by comparing the integral of a known analyte signal to the integral of a certified internal standard of known purity and concentration.[6][14] This method is orthogonal to chromatography as it is independent of response factors and provides a direct measure of molar quantity.[14] It can detect impurities that are non-UV active or non-volatile, including water and inorganic salts.[6]

Comparative Advantages for This Molecule:
  • Structural Confirmation: Unambiguously verifies the identity of the synthesized compound.

  • Absolute Quantification: qNMR provides a direct measure of purity, which can be more accurate than the relative area percent method used in chromatography.[15]

  • Universal Detection: Detects any proton-containing species, including those invisible to HPLC-UV.[12][14]

  • Non-Destructive: The sample can be recovered after analysis.[6]

Limitations:
  • Lower Sensitivity: Less sensitive than chromatographic methods for detecting very low-level impurities.

  • Signal Overlap: Severe peak overlap between the analyte and impurities can complicate quantification. Using higher field strength magnets or 2D NMR techniques can help mitigate this.[14]

  • Requires Certified Standard: Absolute quantification requires a high-purity, stable internal standard that does not have signals overlapping with the analyte.

Experimental Workflow: Quantitative ¹H NMR (qNMR)

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Processing & Analysis A Accurately Weigh Analyte & Internal Std (e.g., Maleic Acid) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Transfer to NMR Tube B->C D Place in Magnet C->D E Acquire Spectrum with Quantitative Parameters (Long Relaxation Delay) D->E F Fourier Transform & Phasing E->F G Integrate Analyte and Standard Peaks F->G H Calculate Absolute Purity G->H

Caption: Workflow for Quantitative ¹H NMR (qNMR) Purity Analysis.

Detailed Protocol: qNMR Purity Assay
  • Preparation: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Record the weights precisely.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

  • Processing: Carefully phase the spectrum and integrate a well-resolved signal for the analyte and a signal for the internal standard.

  • Calculation: Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P = Purity of the standard.

Elemental Analysis (CHN): A Fundamental Purity Check

Elemental analysis, or combustion analysis, determines the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[16][17] This technique provides a fundamental assessment of purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula (C₁₁H₁₈N₂O).

For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values.[18] This method is particularly effective at detecting non-volatile, inorganic impurities (like salts or catalysts) that do not contain C, H, or N, as their presence would skew the elemental percentages.[19]

Comparative Advantages for This Molecule:
  • Fundamental Verification: Provides a direct check against the expected molecular formula.

  • Detects Inorganic Impurities: Highly sensitive to the presence of non-combustible inorganic materials or impurities that alter the C/H/N ratio.

  • Small Sample Size: Typically requires only a few milligrams of material.[16]

Limitations:
  • Does Not Identify Impurities: An out-of-specification result indicates an issue but does not identify the impurity's structure.

  • Insensitive to Isomeric Impurities: Cannot distinguish between isomers or other organic impurities that have the same elemental composition as the target compound.

  • Hygroscopic Samples: Can be affected by the presence of water or residual solvents, which must be accounted for or removed.

Experimental Workflow: CHN Elemental Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis_sys Combustion Analyzer cluster_data Detection & Calculation A Accurately Weigh ~2 mg of Sample into Tin Capsule B Seal Capsule A->B C Sample Drop into High-Temp Furnace (~950°C with O₂) B->C D Complete Combustion to CO₂, H₂O, N₂ C->D E Reduction of NOx to N₂ D->E F Gas Chromatographic Separation E->F G Thermal Conductivity Detector (TCD) F->G H Calculate %C, %H, %N based on calibration G->H

Caption: Workflow for CHN Combustion Analysis.

Detailed Protocol: Elemental Composition
  • Sample Preparation: Ensure the sample is completely dry and free of solvent by drying under high vacuum.

  • Weighing: Accurately weigh approximately 2 mg of the sample into a tin capsule.

  • Combustion: Place the capsule into the autosampler of the elemental analyzer. The sample is dropped into a high-temperature furnace and combusted in a stream of pure oxygen.[16][20]

  • Analysis: The resulting gases (CO₂, H₂O, and N₂) are separated, and their amounts are measured by a thermal conductivity detector.

  • Comparison: Compare the experimental weight percentages of C, H, and N to the theoretical values for C₁₁H₁₈N₂O (C: 67.31%, H: 9.24%, N: 14.27%). The results should fall within the acceptable deviation of ±0.4%.[18]

Comparative Summary of Analytical Techniques

Technique Primary Purpose Purity Type Sensitivity Specificity for Impurities Key Strengths Key Limitations
HPLC-UV Quantify organic impurities and degradation products.Relative (% Area)HighModerate (Structural Isomers)Gold standard for purity assay; high precision and resolution.[5]Requires chromophore; risk of co-elution.
GC-MS Identify and quantify volatile impurities.QuantitativeVery HighHigh (MS Library Match)Excellent for residual solvents; definitive identification.Compound must be volatile and thermally stable.
¹H NMR (qNMR) Confirm structure and determine absolute purity.Absolute (m/m)ModerateModerate (Signal Overlap)Provides structural proof; orthogonal to chromatography; detects non-UV active impurities.[14]Lower sensitivity; requires certified internal standard.
Elemental Analysis Verify elemental composition against the formula.Indirect (Compositional)N/ALow (Non-specific)Detects inorganic/non-combustible impurities; fundamental check of composition.[19]Does not identify impurities; insensitive to isomers.

Conclusion: An Orthogonal Approach for Unimpeachable Purity

No single analytical technique can provide a complete and infallible assessment of a compound's purity.[12] A robust and trustworthy purity determination for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one relies on an orthogonal approach—the strategic combination of multiple, independent methods.

A recommended workflow would be:

  • Primary Assay (HPLC): Use a validated HPLC method to establish a purity value of >95% and create an impurity profile.

  • Structural Confirmation (NMR): Use ¹H and ¹³C NMR to definitively confirm the structure of the main peak observed in the HPLC.

  • Volatiles Analysis (GC-MS): Screen for residual solvents to ensure they are below ICH-mandated limits.

  • Fundamental Check (Elemental Analysis or qNMR): Corroborate the purity value from HPLC with a fundamentally different technique. qNMR provides a highly accurate absolute purity value, while elemental analysis confirms the correct elemental composition, effectively ruling out significant inorganic impurities or structural misassignment.

By integrating these complementary techniques, researchers can build a comprehensive and self-validating data package that establishes the purity of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one with the highest degree of scientific integrity, ensuring that subsequent research is built on a solid and reliable foundation.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • AZoOptics. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. [Link]

  • PubMed Central. (2018). An International Study Evaluating Elemental Analysis. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • RSC Publishing. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Intertek. Pharmaceutical Impurity Testing and Identification. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • MDPI. (2009). methanone. [Link]

  • Google Patents.
  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

Sources

Validation

A Comparative Guide to the Analytical Performance of Methods for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring product quality, safety, and efficacy. 1-Cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring product quality, safety, and efficacy. 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, a key building block in the synthesis of various pharmaceutical agents, necessitates robust analytical methods for its quantification and impurity profiling. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. The methodologies and performance characteristics presented herein are based on established principles for the analysis of piperazine derivatives and serve as a practical framework for researchers, scientists, and drug development professionals.

The Critical Role of Method Selection

The choice of an analytical method is a critical decision in the drug development process, directly impacting the reliability of data submitted for regulatory approval. This decision is guided by the physicochemical properties of the analyte, the intended application of the method (e.g., routine quality control, bioanalysis), and the required performance characteristics such as sensitivity, selectivity, and accuracy. For a compound like 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, which contains a piperazine ring, a cyclopropyl ketone moiety, and secondary and tertiary amine functionalities, a nuanced understanding of the advantages and limitations of each technique is essential.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique hinges on a thorough evaluation of its performance characteristics. The following sections detail hypothetical, yet scientifically grounded, methods for the analysis of 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one using HPLC-UV, GC-MS, and LC-MS/MS, and provide a comparative summary of their expected performance.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical quality control due to its robustness, cost-effectiveness, and suitability for a wide range of compounds. For 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, a reversed-phase HPLC method is proposed.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a diluent of 50:50 water:acetonitrile to a suitable concentration.

The C18 column is selected for its versatility in retaining moderately polar compounds. The use of a formic acid modifier in the mobile phase helps to protonate the amine functionalities of the analyte, leading to better peak shape and retention. A gradient elution is employed to ensure adequate separation from potential impurities with varying polarities. The detection wavelength of 230 nm is chosen based on the UV absorbance of the ketone chromophore.

To establish the stability-indicating capability of the HPLC-UV method, a forced degradation study would be performed. This involves subjecting the analyte to various stress conditions, such as acid and base hydrolysis, oxidation, and thermal and photolytic stress, to generate potential degradation products. The developed HPLC method should be able to resolve the parent peak from all significant degradation product peaks, demonstrating its specificity.[1][2]

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Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1N HCl) HPLC HPLC-UV Analysis Acid->HPLC Analyze Stressed   Samples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HPLC Analyze Stressed   Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Stressed   Samples Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Analyze Stressed   Samples Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC Analyze Stressed   Samples LCMS LC-MS for Degradant ID HPLC->LCMS Characterize Degradants Specificity Demonstrate Method Specificity HPLC->Specificity Pathway Elucidate Degradation Pathways LCMS->Pathway Analyte 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one Analyte->Acid Expose Analyte->Base Expose Analyte->Oxidation Expose Analyte->Thermal Expose Analyte->Photolytic Expose

Caption: Workflow for a forced degradation study.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one, direct analysis may be challenging due to its polarity and potential for thermal degradation. Therefore, a derivatization step is often necessary to improve its volatility and chromatographic behavior.[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation and Derivatization: Dissolve the sample in a suitable solvent (e.g., dichloromethane). Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative of the secondary amine in the piperazine ring.

The DB-5ms column is a common choice for general-purpose GC-MS analysis. The temperature program is designed to provide good separation of the derivatized analyte from potential impurities. Electron ionization provides characteristic fragmentation patterns that can be used for structural elucidation and confirmation of the analyte's identity. Derivatization is crucial to cap the active amine proton, reducing peak tailing and improving thermal stability.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for bioanalysis and trace-level quantification.[6]

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard. For 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one (M.W. 168.24), the protonated molecule [M+H]+ at m/z 169.1 would be the precursor ion. Product ions would be determined by fragmentation studies.

  • Sample Preparation: For bioanalysis, a protein precipitation or liquid-liquid extraction would be employed to remove matrix components.[7]

The use of a shorter column with smaller particles (UPLC) allows for faster analysis times and improved resolution. ESI in positive mode is ideal for ionizing the basic amine functionalities of the analyte. Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring specific fragmentation pathways, minimizing interference from complex matrices.

dot

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data Data Analysis Dissolution Dissolution (HPLC-UV) HPLC_UV HPLC-UV Dissolution->HPLC_UV Derivatization Derivatization (GC-MS) GC_MS GC-MS Derivatization->GC_MS Extraction Extraction/Cleanup (LC-MS/MS) LC_MSMS LC-MS/MS Extraction->LC_MSMS Quantification Quantification HPLC_UV->Quantification GC_MS->Quantification Identification Identification GC_MS->Identification LC_MSMS->Quantification LC_MSMS->Identification Sample Analyte Sample Sample->Dissolution Sample->Derivatization Sample->Extraction

Caption: General analytical workflow comparison.

Performance Characteristics: A Head-to-Head Comparison

The following table summarizes the expected performance characteristics of the three analytical methods for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one. These values are illustrative and would require experimental validation.

Performance CharacteristicHPLC-UVGC-MSLC-MS/MS
Specificity/Selectivity Good; dependent on chromatographic resolution.Very good; mass spectral data provides confirmation.Excellent; MRM transitions are highly specific.
Linearity (R²) > 0.999> 0.995> 0.998
Range Wide (e.g., 1 - 100 µg/mL)Moderate (e.g., 0.1 - 20 µg/mL)Very wide (e.g., 0.1 - 1000 ng/mL)
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~10 ng/mL~0.05 ng/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~30 ng/mL~0.1 ng/mL
Robustness HighModerate (derivatization can introduce variability)High
Throughput ModerateLow to moderate (longer run times and sample prep)High (with UPLC)

Conclusion: Selecting the Right Tool for the Task

The choice of the optimal analytical method for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one is dictated by the specific analytical challenge.

  • HPLC-UV is the preferred method for routine quality control, offering a balance of performance, robustness, and cost-effectiveness. Its ability to be validated as a stability-indicating method is a significant advantage for formulation and stability studies.

  • GC-MS provides an alternative for the identification and quantification of the analyte, particularly when dealing with volatile impurities. However, the need for derivatization adds complexity to the workflow.

  • LC-MS/MS is the undisputed choice for bioanalytical applications and for the detection of trace-level impurities due to its unparalleled sensitivity and selectivity.

Ultimately, a comprehensive analytical strategy for 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one may involve the use of multiple techniques. For instance, HPLC-UV for routine assays, and LC-MS/MS for the characterization of impurities and degradation products identified during forced degradation studies. This integrated approach ensures a thorough understanding of the analyte and contributes to the development of safe and effective pharmaceutical products.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]

  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Retrieved from [Link]

  • HPLC Calculator. (n.d.). LC-MS vs GC-MS in Pharmaceutical Analysis. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Research. (2025, February 28). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Retrieved from [Link]

  • National Institutes of Health. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the.... Retrieved from [Link]

  • Semantic Scholar. (2005, August 1). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved from [Link]

  • Chromatography Forum. (2011, February 25). Amines by GC-MS. Retrieved from [Link]

  • PubMed. (2023, May 15). Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. Retrieved from [Link]

  • ResearchGate. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. Retrieved from [Link]

  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Retrieved from [Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • MDPI. (2019, April 29). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (n.d.). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride
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